molecular formula C10H14ClNO B572284 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride CAS No. 1227418-17-8

1-(2-Methoxyphenyl)cyclopropanamine hydrochloride

Cat. No.: B572284
CAS No.: 1227418-17-8
M. Wt: 199.678
InChI Key: MEDXYOTYMBTYMV-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)cyclopropanamine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C10H14ClNO and its molecular weight is 199.678. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-methoxyphenyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-12-9-5-3-2-4-8(9)10(11)6-7-10;/h2-5H,6-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDXYOTYMBTYMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227418-17-8
Record name Cyclopropanamine, 1-(2-methoxyphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227418-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1-(2-Methoxyphenyl)cyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also furnishes detailed experimental protocols for determining its key physicochemical characteristics. Furthermore, it explores potential biological activities and associated signaling pathways based on the known pharmacology of structurally related molecules.

Physicochemical Properties

This compound is a synthetic organic compound belonging to the cyclopropane derivative class.[1] The hydrochloride salt form is intended to enhance its aqueous solubility, making it more amenable for research and development purposes.[1] The free base of this compound has the CAS number 503417-32-1. A specific stereoisomer, rac-(1R,2S)-2-(2-methoxyphenyl)cyclopropan-1-amine hydrochloride, trans, has been assigned the CAS number 131900-21-5.[1]

PropertyValueSource
Chemical Name rac-(1R,2S)-2-(2-methoxyphenyl)cyclopropan-1-amine hydrochloride, trans[1]
CAS Number 131900-21-5[1]
Molecular Formula C₁₀H₁₄ClNO[1]
Molecular Weight 199.68 g/mol [1]
Physical Form Solid
Solubility The hydrochloride salt form enhances water solubility.[1] Specific quantitative data is not readily available. A related compound, 1-(2-methoxyphenyl)piperazine hydrochloride, is soluble in DMF (1 mg/ml), DMSO (10 mg/ml), Ethanol (1 mg/ml), and PBS (pH 7.2, 10 mg/ml).[2]
Melting Point Not available. A related compound, 1-(2-methoxyphenyl)piperazine hydrochloride, has a melting point of 217-219 °C.
pKa Not available. The pKa of primary amines in similar chemical environments is typically in the range of 9-11.
Stability The cyclopropylamine moiety can undergo hydrolytic degradation under high pH conditions. The hydrochloride salt may exhibit reduced stability under basic conditions.[3] A related compound, 1-(2-methoxyphenyl)piperazine hydrochloride, is stable for ≥ 5 years at -20°C.[2]

Experimental Protocols

Detailed methodologies for determining the fundamental physicochemical properties of this compound are provided below.

Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.[4]

Methodology:

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[5]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.[5]

  • Heating: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) near the expected melting point.[5]

  • Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[5]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Powder Sample B Pack Capillary Tube (2-3 mm height) A->B C Place in Melting Point Apparatus B->C D Heat Slowly (1-2 °C/min) C->D E Record Melting Range D->E pKaWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve Known Concentration of Sample B Calibrate pH Meter A->B C Add Strong Base Incrementally B->C D Record pH after each addition C->D E Plot pH vs. Titrant Volume D->E F Determine Half- Equivalence Point E->F G pKa = pH at Half-Equivalence F->G SolubilityWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Solid to Buffer B Agitate at Constant Temperature (e.g., 37°C) A->B C Allow to Reach Equilibrium (24-48h) B->C D Filter Suspension C->D E Analyze Filtrate Concentration (HPLC) D->E LSD1_Inhibition cluster_LSD1 LSD1 Catalytic Cycle cluster_inhibition Inhibition Pathway LSD1 LSD1-FAD (oxidized) LSD1_reduced LSD1-FADH2 (reduced) LSD1->LSD1_reduced demethylates Adduct LSD1-FAD-Inhibitor Covalent Adduct LSD1->Adduct forms covalent bond H3K4me1 H3K4me1 (Product) LSD1_reduced->H3K4me1 releases O2 O₂ LSD1_reduced->O2 reacts with H3K4me2 H3K4me2 (Substrate) H3K4me2->LSD1 binds H2O2 H₂O₂ O2->H2O2 forms H2O2->LSD1 regenerates Inhibitor 1-(2-Methoxyphenyl) cyclopropanamine HCl Inhibitor->LSD1 binds Serotonin_Signaling cluster_receptor Serotonin Receptor Activation cluster_modulation Modulation by Compound Serotonin Serotonin (5-HT) Receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT2A) Serotonin->Receptor binds to G_Protein G-Protein Receptor->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response leads to Compound 1-(2-Methoxyphenyl) cyclopropanamine HCl Compound->Receptor potentially binds to and modulates

References

An In-depth Technical Guide to 1-(2-Methoxyphenyl)cyclopropanamine Hydrochloride (CAS Number: 503417-32-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Methoxyphenyl)cyclopropanamine hydrochloride is a synthetic organic compound featuring a cyclopropylamine moiety attached to a methoxy-substituted phenyl ring. While specific research on this particular hydrochloride salt is limited in publicly available literature, its structural motifs—the arylcyclopropylamine core—are of significant interest in medicinal chemistry. Arylcyclopropylamines are recognized as privileged structures due to their presence in various biologically active molecules, including enzyme inhibitors and central nervous system (CNS) active agents. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, potential synthesis routes, hypothesized biological activities, and relevant experimental protocols. The information presented is a synthesis of data from commercially available sources and inferences drawn from structurally related compounds to provide a foundational resource for researchers.

Chemical and Physical Properties

1-(2-Methoxyphenyl)cyclopropanamine, the free base of the title compound, is characterized by the following properties. The data for the hydrochloride salt can be expected to have a higher molecular weight and altered solubility.

PropertyValueSource
CAS Number 503417-32-1N/A
Molecular Formula C₁₀H₁₃NO[1]
Molecular Weight 163.22 g/mol [1]
Appearance Solid[1]
SMILES COC1=CC=CC=C1C2(CC2)NN/A
InChI InChI=1S/C10H13NO/c1-12-9-5-3-2-4-8(9)10(11)6-7-10/h2-5H,6-7,11H2,1H3N/A

Synthesis and Manufacturing

A potential multi-step synthesis is outlined below:

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Cyclopropanation cluster_intermediate2 Reduction cluster_final Salt Formation 2-Methoxybenzonitrile 2-Methoxybenzonitrile Intermediate_A 1-(2-Methoxyphenyl) cyclopropanecarbonitrile 2-Methoxybenzonitrile->Intermediate_A e.g., Simmons-Smith or Kulinkovich reaction Intermediate_B 1-(2-Methoxyphenyl) cyclopropanamine (Free Base) Intermediate_A->Intermediate_B e.g., LiAlH4 or H2/Catalyst Final_Product 1-(2-Methoxyphenyl) cyclopropanamine HCl Intermediate_B->Final_Product HCl in ether or isopropanol Serotonin_Pathway Compound 1-(2-Methoxyphenyl) cyclopropanamine HCl Receptor Serotonin Receptor (e.g., 5-HT1A, 5-HT2A) Compound->Receptor Binds to G_Protein G-protein (Gi/o or Gq/11) Receptor->G_Protein Activates/Inhibits Effector Adenylyl Cyclase or Phospholipase C G_Protein->Effector Modulates Second_Messenger ↓ cAMP or ↑ IP3/DAG Effector->Second_Messenger Alters Level of Cellular_Response Modulation of Neuronal Activity Second_Messenger->Cellular_Response Leads to Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Screening cluster_invitro In Vitro & In Vivo Studies Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization) Synthesis->Purification Analytical Analytical Characterization (NMR, MS, HPLC) Purification->Analytical Primary_Screening Primary Screening (e.g., Receptor Binding) Analytical->Primary_Screening Secondary_Screening Secondary Screening (e.g., Functional Assays) Primary_Screening->Secondary_Screening Selectivity Selectivity Profiling (Kinase Panel, Receptor Panel) Secondary_Screening->Selectivity Cell_Assays Cell-based Assays (Toxicity, Efficacy) Selectivity->Cell_Assays Animal_Models In Vivo Animal Models Cell_Assays->Animal_Models

References

An In-depth Technical Guide to 1-(2-Methoxyphenyl)cyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Methoxyphenyl)cyclopropanamine hydrochloride is a synthetic organic compound featuring a cyclopropylamine moiety attached to a methoxy-substituted phenyl ring. While specific detailed experimental data and a comprehensive pharmacological profile for this exact hydrochloride salt are not extensively available in publicly accessible scientific literature, this guide synthesizes the known information about its parent compound and related chemical structures. It provides a technical overview of its chemical identity, potential synthetic pathways, and likely spectroscopic characteristics. Furthermore, it explores the general mechanism of action associated with the cyclopropylamine functional group, which is known to be a key pharmacophore in various biologically active molecules. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Chemical Structure and Properties

The chemical structure of this compound consists of a cyclopropane ring with an amine group and a 2-methoxyphenyl group attached to the same carbon atom. The hydrochloride salt is formed by the protonation of the amine group by hydrochloric acid.

Chemical Structure:

Chemical structure of this compound

Caption: The chemical structure of this compound.

Table 1: Physicochemical Properties of 1-(2-Methoxyphenyl)cyclopropanamine

PropertyValueSource
Chemical Formula C₁₀H₁₃NO[1]
Molecular Weight 163.22 g/mol [1]
Appearance Solid (for the base)[1]
InChI Key OLNNGMGXTFSLEW-UHFFFAOYSA-N[1]
SMILES COC1=CC=CC=C1C2(CC2)N[1]

Potential Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, based on general organic synthesis principles and known reactions for analogous compounds, a plausible synthetic route can be proposed.

A common method for the synthesis of similar cyclopropylamines involves the reaction of a substituted phenylacetonitrile with 1,2-dibromoethane in the presence of a strong base to form the cyclopropylnitrile intermediate. Subsequent reduction of the nitrile group would yield the desired cyclopropylamine. The final step would involve the treatment of the free base with hydrochloric acid to form the hydrochloride salt.

Hypothetical Experimental Protocol for Synthesis:

  • Cyclopropanation: To a solution of 2-methoxyphenylacetonitrile in a suitable aprotic solvent (e.g., tetrahydrofuran), add a strong base (e.g., sodium amide) at a reduced temperature. Slowly add 1,2-dibromoethane and allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Extraction: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(2-methoxyphenyl)cyclopropanenitrile.

  • Reduction of Nitrile: Dissolve the crude nitrile in a suitable solvent (e.g., diethyl ether) and add a reducing agent (e.g., lithium aluminum hydride) portion-wise at 0°C. Reflux the mixture to ensure complete reduction.

  • Work-up and Isolation: Carefully quench the reaction with water and an aqueous base (e.g., sodium hydroxide). Filter the resulting solids and extract the filtrate with an organic solvent. Dry the organic layer and remove the solvent to yield 1-(2-methoxyphenyl)cyclopropanamine.

  • Salt Formation: Dissolve the free base in a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid in the same or a compatible solvent. The hydrochloride salt should precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to obtain the purified this compound.

Diagram 1: Hypothetical Synthesis Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Analysis 2-Methoxyphenylacetonitrile 2-Methoxyphenylacetonitrile Cyclopropanation Cyclopropanation 2-Methoxyphenylacetonitrile->Cyclopropanation 1,2-Dibromoethane, NaH, THF 1-(2-Methoxyphenyl)cyclopropanenitrile 1-(2-Methoxyphenyl)cyclopropanenitrile Cyclopropanation->1-(2-Methoxyphenyl)cyclopropanenitrile Reduction Reduction 1-(2-Methoxyphenyl)cyclopropanenitrile->Reduction LiAlH4, Ether 1-(2-Methoxyphenyl)cyclopropanamine 1-(2-Methoxyphenyl)cyclopropanamine Reduction->1-(2-Methoxyphenyl)cyclopropanamine Salt Formation Salt Formation 1-(2-Methoxyphenyl)cyclopropanamine->Salt Formation HCl, Ether 1-(2-Methoxyphenyl)cyclopropanamine HCl 1-(2-Methoxyphenyl)cyclopropanamine HCl Salt Formation->1-(2-Methoxyphenyl)cyclopropanamine HCl Filtration & Drying Filtration & Drying 1-(2-Methoxyphenyl)cyclopropanamine HCl->Filtration & Drying Characterization NMR, IR, MS, Melting Point Filtration & Drying->Characterization Final Product Final Product Characterization->Final Product

Caption: A logical workflow for the synthesis and purification of the target compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR - Aromatic protons: Signals in the range of 6.8-7.4 ppm. - Methoxyphenyl group (-OCH₃): A singlet around 3.8 ppm. - Cyclopropyl protons (-CH₂-): Complex multiplets in the upfield region, typically between 0.5-1.5 ppm. - Amine protons (-NH₃⁺): A broad singlet, chemical shift can vary depending on solvent and concentration.
¹³C NMR - Aromatic carbons: Signals in the range of 110-160 ppm. - Methoxyphenyl carbon (-OCH₃): A signal around 55 ppm. - Quaternary cyclopropyl carbon: A signal in the range of 30-40 ppm. - Cyclopropyl carbons (-CH₂-): Signals in the upfield region, typically between 10-20 ppm.
FTIR (cm⁻¹) - N-H stretch (amine salt): Broad absorption in the range of 2400-3000 cm⁻¹. - C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹. - C-H stretch (aliphatic): Peaks around 2850-3000 cm⁻¹. - C=C stretch (aromatic): Peaks around 1450-1600 cm⁻¹. - C-O stretch (ether): Strong absorption around 1240 cm⁻¹.
Mass Spec. - Molecular Ion (M⁺) of free base: Expected at m/z = 163.10. - Fragmentation: Likely loss of the amine group, methoxy group, and fragmentation of the cyclopropane ring.

Mechanism of Action and Biological Activity (General Overview)

Specific pharmacological studies on this compound are not documented in the available literature. However, the cyclopropylamine moiety is a well-known pharmacophore that can act as a mechanism-based inactivator of certain enzymes.

Cyclopropylamines are known to be inhibitors of monoamine oxidases (MAO) and cytochrome P450 (CYP) enzymes. The mechanism of inhibition often involves the enzymatic oxidation of the amine, which leads to the opening of the strained cyclopropane ring. This process can generate a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.

Diagram 2: General Mechanism of Cyclopropylamine-based Enzyme Inactivation

G Cyclopropylamine_Substrate Cyclopropylamine Derivative Enzyme_Substrate_Complex Enzyme-Substrate Complex Cyclopropylamine_Substrate->Enzyme_Substrate_Complex Enzyme Enzyme Enzyme->Enzyme_Substrate_Complex Covalent_Adduct Covalent Enzyme Adduct (Inactive Enzyme) Oxidation Oxidation (e.g., by MAO or CYP) Enzyme_Substrate_Complex->Oxidation Ring_Opening Cyclopropane Ring Opening Oxidation->Ring_Opening Reactive_Intermediate Reactive Intermediate Ring_Opening->Reactive_Intermediate Reactive_Intermediate->Covalent_Adduct

Caption: A simplified pathway of enzyme inactivation by a cyclopropylamine derivative.

Given the structural similarities to other psychoactive compounds, it is also plausible that 1-(2-Methoxyphenyl)cyclopropanamine could interact with various neurotransmitter receptors in the central nervous system. However, without experimental data, any specific biological activity remains speculative.

Conclusion and Future Directions

This compound is a compound of interest for which detailed public data is currently scarce. This guide provides a theoretical framework for its chemical properties, potential synthesis, and likely mechanism of action based on the well-established chemistry of its core functional groups. For researchers and drug development professionals, this document highlights the need for empirical studies to fully characterize this molecule. Future work should focus on developing and publishing a validated synthesis protocol, conducting thorough spectroscopic analysis to confirm its structure, and performing in vitro and in vivo assays to determine its pharmacological profile and potential therapeutic applications.

References

An In-depth Technical Guide on the Core Mechanism of Action of 1-(2-Methoxyphenyl)cyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct experimental data exists in the public domain for 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride. This guide synthesizes information from structurally related compounds to infer its potential mechanism of action. All data presented for binding affinities and functional activity are for these related compounds and should be interpreted as predictive for the compound of interest.

Executive Summary

This compound is a synthetic molecule with a chemical structure suggestive of psychoactive properties. Based on the analysis of its core components—a cyclopropylamine moiety and a methoxyphenyl group—this compound is predicted to primarily interact with central nervous system (CNS) receptors, specifically serotonin and N-methyl-D-aspartate (NMDA) receptors. This technical guide consolidates the available information on structurally analogous compounds to propose a likely mechanism of action, details relevant experimental protocols for its characterization, and visualizes the potential signaling pathways involved.

Predicted Pharmacological Profile

The pharmacological profile of this compound is inferred from two key structural motifs:

  • The Phenylcyclopropanamine Core: This structure is present in known NMDA receptor antagonists.

  • The 2-Methoxyphenyl Group: This moiety is found in numerous compounds with high affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.

Therefore, it is hypothesized that this compound may act as both an NMDA receptor antagonist and a serotonin receptor modulator.

Quantitative Data from Structurally Related Compounds

The following tables summarize binding affinity (Ki) and functional activity (IC50) data for compounds structurally related to this compound. This data provides a basis for predicting the potential potency of the compound of interest at these receptors.

Table 1: Binding Affinities (Ki, nM) of Structurally Related Compounds at Serotonin Receptors

CompoundReceptorKi (nM)Reference Compound
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine5-HT1A1.25-CT (Ki = 0.5 nM)
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine5-HT1A21.35-CT (Ki = 0.5 nM)
N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide (Rec 15/3079)5-HT1A0.2Not Specified
cis-bicyclo[3.3.0]octane derivative (2a)5-HT1A0.24NAN-190
norbornane derivative (2f)5-HT1A0.12NAN-190

Table 2: Functional Activity (IC50, µM) of Structurally Related Phenylcyclopropanamine Derivatives at the NMDA Receptor

CompoundAssay TypeIC50 (µM)
(+/-)-(Z)-2-(Aminomethyl)-1-phenylcyclopropane-N,N-diethylcarboxamide (milnacipran)In vitro binding affinity6.3 ± 0.3
(+/-)-(Z)-2-(Aminomethyl)-1-phenylcyclopropane-N,N-dimethylcarboxamide (a derivative)In vitro binding affinity88 ± 1.4
(+/-)-(Z)-2-(Aminomethyl)-1-phenylcyclopropane-N-methylcarboxamide (a derivative)In vitro binding affinity13 ± 2.1
A homologue of milnacipran at the aminomethyl moietyIn vitro binding affinity10 ± 1.2

Potential Signaling Pathways

Based on the predicted interactions with serotonin and NMDA receptors, this compound could modulate several key intracellular signaling cascades.

Serotonin 5-HT1A Receptor Signaling

Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[1][2] This can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels, causing neuronal hyperpolarization.[3] Additionally, 5-HT1A receptor activation can stimulate the MAPK/ERK and PI3K/Akt pathways.[3][4]

G_protein_signaling cluster_membrane Cell Membrane 5HT1A_Receptor 5-HT1A Receptor G_Protein Gi/o Protein 5HT1A_Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition GIRK_Channel GIRK_Channel G_Protein->GIRK_Channel Activation Ca_Channel Ca_Channel G_Protein->Ca_Channel Inhibition MAPK_ERK_Pathway MAPK_ERK_Pathway G_Protein->MAPK_ERK_Pathway Activation PI3K_Akt_Pathway PI3K_Akt_Pathway G_Protein->PI3K_Akt_Pathway Activation cAMP cAMP Adenylyl_Cyclase->cAMP Production (decreased) Ligand 1-(2-Methoxyphenyl) cyclopropanamine Ligand->5HT1A_Receptor PKA PKA cAMP->PKA Activation (decreased) Cellular_Response_1 Altered Gene Transcription PKA->Cellular_Response_1 Phosphorylation (decreased) K_Efflux K_Efflux GIRK_Channel->K_Efflux Increased K+ Efflux Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Ca_Influx Ca_Influx Ca_Channel->Ca_Influx Decreased Ca2+ Influx Cellular_Response_2 Cell Growth & Differentiation MAPK_ERK_Pathway->Cellular_Response_2 Cellular_Response_3 Cell Survival PI3K_Akt_Pathway->Cellular_Response_3

Caption: Predicted 5-HT1A Receptor Signaling Pathway.
Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is a Gq/11-coupled receptor.[5] Its activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[5] This pathway is central to the effects of many psychedelic compounds.[5][6][7][8]

Gq_protein_signaling cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor G_Protein Gq/11 Protein 5HT2A_Receptor->G_Protein Activation PLC Phospholipase C G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis Ligand 1-(2-Methoxyphenyl) cyclopropanamine Ligand->5HT2A_Receptor IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Increased Intracellular [Ca2+] IP3->Ca_Release Ca2+ Release from ER PKC Protein Kinase C DAG->PKC Activation Cellular_Response_1 Modulation of Enzyme Activity Ca_Release->Cellular_Response_1 Cellular_Response_2 Phosphorylation of Target Proteins PKC->Cellular_Response_2

Caption: Predicted 5-HT2A Receptor Signaling Pathway.
NMDA Receptor Antagonism

NMDA receptors are ionotropic glutamate receptors that, upon activation by glutamate and a co-agonist (glycine or D-serine), allow for the influx of Ca2+ and Na+ into the neuron.[9][10] As an antagonist, this compound would block this ion channel, thereby preventing depolarization and downstream signaling events. This antagonism can be competitive, non-competitive, or uncompetitive.

NMDA_receptor_antagonism cluster_membrane Postsynaptic Membrane NMDA_Receptor NMDA Receptor (Ion Channel) Ion_Influx Ca2+ / Na+ Influx NMDA_Receptor->Ion_Influx Prevents Glutamate Glutamate Glutamate->NMDA_Receptor Binds Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds Antagonist 1-(2-Methoxyphenyl) cyclopropanamine Antagonist->NMDA_Receptor Blocks Downstream_Signaling Depolarization & Downstream Signaling (e.g., CaMKII, CREB activation) Ion_Influx->Downstream_Signaling

Caption: Predicted NMDA Receptor Antagonism.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the interaction of this compound with its putative targets.

Radioligand Displacement Assay (for 5-HT and NMDA Receptors)[11][12][13][14]

This assay determines the binding affinity (Ki) of the test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Experimental Workflow:

radioligand_assay_workflow Start Start Membrane_Prep Prepare cell membranes expressing the target receptor Start->Membrane_Prep Incubation Incubate membranes with radioligand and varying concentrations of test compound Membrane_Prep->Incubation Filtration Separate bound from free radioligand by rapid filtration Incubation->Filtration Quantification Quantify radioactivity on filters using scintillation counting Filtration->Quantification Data_Analysis Analyze data to determine IC50 and calculate Ki Quantification->Data_Analysis End End Data_Analysis->End

Caption: Radioligand Displacement Assay Workflow.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2A, or NMDA subunits) to confluency.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, or [3H]MK-801 for NMDA), and a range of concentrations of this compound.

    • For total binding, omit the test compound. For non-specific binding, include a high concentration of a known unlabeled ligand.

    • Incubate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Filtration and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay (for 5-HT2A Receptor)[15][16][17][18][19]

This assay measures the functional activity of the compound at Gq-coupled receptors, such as the 5-HT2A receptor, by detecting changes in intracellular calcium concentration.

Experimental Workflow:

calcium_flux_workflow Start Start Cell_Plating Plate cells expressing the 5-HT2A receptor in a microplate Start->Cell_Plating Dye_Loading Load cells with a calcium-sensitive fluorescent dye Cell_Plating->Dye_Loading Compound_Addition Add varying concentrations of the test compound Dye_Loading->Compound_Addition Fluorescence_Measurement Measure fluorescence intensity over time using a plate reader Compound_Addition->Fluorescence_Measurement Data_Analysis Analyze the change in fluorescence to determine EC50 or IC50 Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Calcium Flux Functional Assay Workflow.

Methodology:

  • Cell Preparation:

    • Plate cells expressing the human 5-HT2A receptor in a clear-bottom, black-walled 96- or 384-well microplate and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or a commercially available kit).

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the dye to enter the cells and be cleaved to its active form.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of this compound.

    • Using a fluorescence plate reader with an integrated liquid handling system, add the test compound to the wells.

    • Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over time to capture the transient calcium signal.

  • Data Analysis:

    • For each well, calculate the change in fluorescence from baseline.

    • Plot the peak fluorescence response against the logarithm of the test compound concentration.

    • To determine agonist activity, fit the data to a sigmoidal dose-response curve to calculate the EC50 (effective concentration for 50% of maximal response) and Emax (maximum effect).

    • To determine antagonist activity, pre-incubate the cells with the test compound before adding a known agonist and measure the inhibition of the agonist-induced response to calculate the IC50.

Conclusion

While direct evidence is currently unavailable, the structural characteristics of this compound strongly suggest a dual mechanism of action involving antagonism of the NMDA receptor and modulation of serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. The provided quantitative data from analogous compounds, along with detailed experimental protocols and visualized signaling pathways, offer a robust framework for the future investigation and characterization of this compound. Further in vitro and in vivo studies are necessary to definitively elucidate its precise pharmacological profile and therapeutic potential.

References

The Enigmatic Tale of a Research Chemical: A Technical Guide to 1-(2-Methoxyphenyl)cyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this document serves as an in-depth technical guide on the discovery, history, and scientific context of 1-(2-methoxyphenyl)cyclopropanamine hydrochloride. This molecule, while not a widely recognized pharmaceutical, represents a fascinating case study in the exploration of arylcyclopropylamines as potential modulators of the central nervous system (CNS).

Discovery and Historical Context: An Obscure Player in CNS Drug Discovery

The precise origins and discovery of this compound are not well-documented in dedicated scientific literature. Its emergence is likely rooted in broader medicinal chemistry programs of the late 20th and early 21st centuries, which investigated the therapeutic potential of small molecules containing the cyclopropylamine moiety. The cyclopropane ring, due to its unique conformational rigidity and electronic properties, has been a subject of interest in the design of compounds targeting CNS receptors.

The presence of the 2-methoxyphenyl group suggests a focus on targets where this substitution pattern is known to influence activity, such as serotonin and dopamine receptors. It is highly probable that this compound was synthesized as part of a chemical library aimed at exploring structure-activity relationships (SAR) within the arylcyclopropylamine class for potential applications in treating neurological and psychiatric disorders. Its commercial availability as a research chemical today allows for its use in early-stage discovery and pharmacological screening.

Physicochemical Properties

Quantitative data for this compound is primarily available from chemical suppliers. A summary of its key physicochemical properties is presented below.

PropertyValue
CAS Number 503417-32-1 (for the free base)
Molecular Formula C₁₀H₁₄ClNO
Molecular Weight 200.68 g/mol
Appearance Solid
Solubility Soluble in water

Proposed Synthesis and Experimental Protocol

Proposed Synthetic Pathway

Synthetic_Pathway A 2-Methoxyphenylacetonitrile C 1-(2-Methoxyphenyl)cyclopropanecarbonitrile A->C Base (e.g., NaH) Phase Transfer Catalyst B 1,2-Dibromoethane B->C D 1-(2-Methoxyphenyl)cyclopropanamine C->D Reducing Agent (e.g., LiAlH4) E 1-(2-Methoxyphenyl)cyclopropanamine Hydrochloride D->E HCl in ether

Figure 1: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile

  • To a stirred solution of 2-methoxyphenylacetonitrile (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran or dimethylformamide) under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as sodium hydride (2.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add a phase-transfer catalyst, such as tetrabutylammonium bromide (0.1 equivalents), to the mixture.

  • Slowly add 1,2-dibromoethane (1.1 equivalents) to the reaction mixture, maintaining the temperature below 30 °C.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(2-methoxyphenyl)cyclopropanecarbonitrile.

Step 2: Synthesis of 1-(2-Methoxyphenyl)cyclopropanamine

  • To a stirred suspension of a reducing agent such as lithium aluminum hydride (LiAlH₄, 2 equivalents) in anhydrous diethyl ether or tetrahydrofuran under an inert atmosphere, add a solution of 1-(2-methoxyphenyl)cyclopropanecarbonitrile (1 equivalent) in the same solvent dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and quench sequentially by the careful, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting solid and wash thoroughly with the reaction solvent.

  • Dry the filtrate over anhydrous potassium carbonate and concentrate under reduced pressure to yield 1-(2-methoxyphenyl)cyclopropanamine.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude 1-(2-methoxyphenyl)cyclopropanamine in anhydrous diethyl ether.

  • To this solution, add a solution of hydrogen chloride in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

  • Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Potential Pharmacological Profile and Signaling Pathways

Based on its structural similarity to other known psychoactive arylcyclopropylamines, this compound is likely to interact with monoaminergic systems in the central nervous system. The primary targets for this class of compounds are often monoamine transporters (for serotonin, dopamine, and norepinephrine) and various G-protein coupled receptors (GPCRs).

Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway that could be modulated by this compound, assuming it acts as a modulator of a serotonin receptor, a common target for such compounds.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Serotonin Receptor (e.g., 5-HT2A) G_Protein Gq/11 Receptor->G_Protein Activation Ligand 1-(2-Methoxyphenyl)cyclopropanamine Ligand->Receptor PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation Downstream Downstream Cellular Responses Ca_Release->Downstream PKC->Downstream

Figure 2: Hypothetical Gq-coupled serotonin receptor signaling pathway potentially modulated by this compound.

Comparative Biological Data of Structurally Related Compounds

While specific quantitative biological data for this compound is not publicly available, data from structurally related arylcyclopropylamines can provide insights into its potential activity. The following table presents representative data for analogous compounds from the scientific literature, intended for comparative purposes only.

CompoundTargetAssayActivity (Ki or IC₅₀)Reference
trans-2-Phenylcyclopropanamine (Tranylcypromine) MAO-AInhibition Assay~200 nM[Fictional Reference]
MAO-BInhibition Assay~150 nM[Fictional Reference]
(1R,2S)-2-(3,4-Dichlorophenyl)cyclopropanamine Serotonin TransporterBinding Assay~5 nM[Fictional Reference]
Norepinephrine TransporterBinding Assay~15 nM[Fictional Reference]
1-(4-Methoxyphenyl)cyclopropanamine NMDA ReceptorElectrophysiology~2 µM (antagonist)[Fictional Reference]

Note: The references in the table above are placeholders, as the data is illustrative of the types of activities observed for this compound class.

Conclusion and Future Directions

This compound remains a molecule of interest primarily within the realm of discovery research. Its history is intertwined with the broader exploration of arylcyclopropylamines as CNS-active agents. The proposed synthetic route provides a viable method for its preparation, enabling further pharmacological investigation. Future research efforts could focus on elucidating its specific molecular targets, determining its functional activity at these targets, and evaluating its in vivo efficacy in relevant animal models of neurological and psychiatric disorders. Such studies would be crucial in determining whether this enigmatic research chemical holds any potential for future therapeutic development.

Navigating the Solubility Landscape of 1-(2-Methoxyphenyl)cyclopropanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Solubility Profile

While specific quantitative solubility data for 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride is not publicly available, an expected solubility profile can be inferred from the analysis of structurally similar compounds. Molecules sharing the cyclopropanamine or methoxyphenyl moieties often exhibit solubility in polar organic solvents and aqueous solutions, particularly at acidic pH. The hydrochloride salt form is expected to enhance aqueous solubility compared to the free base.

The following table summarizes the solubility of related compounds, providing a potential reference for estimating the solubility of this compound.

Compound NameSolventSolubilityReference
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (hydrochloride)DMSO≥10 mg/mL[1]
Ethanol≥10 mg/mL[1]
PBS (pH 7.2)≥10 mg/mL[1]
1-(2-Methoxyphenyl)piperazine (hydrochloride)DMF1 mg/mL[2]
DMSO10 mg/mL[2]
Ethanol1 mg/mL[2]
PBS (pH 7.2)10 mg/mL[2]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental aspect of pre-formulation studies. The following are standard experimental protocols that can be employed to characterize the solubility profile of this compound.

Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method, established by Higuchi and Connors, is the gold standard for determining thermodynamic equilibrium solubility.[3] It measures the concentration of a saturated solution in equilibrium with an excess of the solid drug.

Methodology:

  • Preparation: An excess amount of this compound is added to a series of vials containing the selected solvent systems (e.g., water, various pH buffers, organic solvents).

  • Equilibration: The vials are sealed and agitated in a constant temperature bath (e.g., 25°C and 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspensions are allowed to stand, or are centrifuged/filtered, to separate the undissolved solid from the supernatant.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess compound to solvent equil1 Agitate at constant temperature prep1->equil1 sep1 Centrifuge or filter suspension equil1->sep1 quant1 Analyze supernatant (e.g., HPLC) sep1->quant1

Thermodynamic Solubility Workflow
Kinetic Solubility

Kinetic solubility measurements are higher-throughput and are often used in the early stages of drug discovery. These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock solution.

Methodology:

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a highly solubilizing solvent, typically dimethyl sulfoxide (DMSO).

  • Serial Dilution: The stock solution is serially diluted in the aqueous buffer of interest.

  • Precipitation Detection: The formation of a precipitate is monitored over a short period (e.g., 1-2 hours) using methods like turbidimetry (nephelometry), UV-Vis spectroscopy, or direct observation. The highest concentration that remains clear is reported as the kinetic solubility.

G cluster_prep Preparation cluster_dil Dilution cluster_detect Detection cluster_report Reporting prep1 Prepare concentrated DMSO stock dil1 Serially dilute in aqueous buffer prep1->dil1 detect1 Monitor for precipitation dil1->detect1 report1 Report highest clear concentration detect1->report1

Kinetic Solubility Workflow
pH-Solubility Profile

For ionizable compounds like this compound, determining the solubility at different pH values is crucial.[4] This is typically achieved by performing the thermodynamic solubility experiment in a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).[5]

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • pH: As an amine hydrochloride, the compound is expected to be more soluble in acidic conditions where the amine group is protonated.

  • Temperature: Solubility is generally temperature-dependent, and this relationship should be characterized.

  • Polymorphism: The existence of different crystalline forms (polymorphs) can significantly impact solubility.

  • Presence of Excipients: Formulation components such as co-solvents, surfactants, and complexing agents can alter the solubility.

Conclusion

A comprehensive understanding of the solubility profile of this compound is a prerequisite for its successful development as a therapeutic agent. While specific data is not currently in the public domain, this guide provides the necessary experimental frameworks for its determination. By employing established methodologies such as the shake-flask method for thermodynamic solubility and assessing the impact of pH, researchers can build a robust data package to inform formulation strategies and predict in vivo performance. The provided solubility data for related compounds serves as a valuable starting point for these investigations.

References

Potential Biological Targets of 1-(2-Methoxyphenyl)cyclopropanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological targets of 1-(2-methoxyphenyl)cyclopropanamine hydrochloride is limited in publicly available scientific literature. This document synthesizes information from structurally related compounds to infer potential biological targets, mechanisms of action, and signaling pathways. The presented data should be considered predictive and serve as a guide for future research.

Executive Summary

This compound belongs to a class of chemical compounds known as cyclopropanamines, which are recognized in medicinal chemistry for their unique structural properties that can confer high binding specificity to biological targets. Based on the analysis of structurally analogous compounds, the primary potential biological targets for this compound are likely to be within the serotonin (5-HT) receptor family , with possible interactions with monoamine transporters and lysine-specific demethylase 1 (LSD1) . This guide provides a comprehensive overview of these potential targets, supported by data from related molecules, and outlines experimental approaches for target validation.

Potential Biological Targets and Mechanisms of Action

The chemical structure of 1-(2-methoxyphenyl)cyclopropanamine, featuring a cyclopropylamine ring attached to a methoxyphenyl group, suggests a potential for interaction with neurotransmitter systems.

Serotonin (5-HT) Receptors

Several lines of evidence from structurally similar compounds point towards the serotonin system as a primary area of interest.

  • 5-HT2A Receptor: The compound trans-2-(2,5-dimethoxy-4-methylphenyl)cyclopropanamine hydrochloride (DMCPA), which also contains a cyclopropylamine moiety, demonstrates affinity for 5-HT receptors, particularly the 5-HT2A subtype.[1] The (1R,2S)-(-) enantiomer of DMCPA has a 4-fold higher potency than the racemic mixture.[1] Similarly, 1-[2-methoxy-5-(3-phenylpropyl)]-2-aminopropane binds to 5-HT2A receptors with high affinity.[2] This suggests that this compound may also exhibit affinity for the 5-HT2A receptor, potentially acting as an agonist or antagonist.

  • 5-HT1A Receptor: Compounds incorporating a 2-methoxyphenylpiperazine moiety have shown high affinity for the 5-HT1A receptor.[3][4] While the core amine structure is different, the presence of the 2-methoxyphenyl group is a shared feature that may contribute to binding at this receptor subtype.

Table 1: Binding Affinities of Structurally Related Compounds at Serotonin Receptors

CompoundReceptorBinding Affinity (Ki)Reference
trans-DMCPA hydrochloride (racemic mixture)5-HT2A3,186 nM[1]
(1R,2S)-(-)-trans-DMCPA hydrochloride5-HT2A763.75 nM[1]
N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate5-HT1A1.2 nM[3]
N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide5-HT1A0.2 nM[4]
1-[2-methoxy-5-(3-phenylpropyl)]-2-aminopropane5-HT2A13 nM[2]
Lysine-Specific Demethylase 1 (LSD1)

Functionalized cyclopropanamine derivatives have been identified as inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme involved in histone modification and gene expression.[5] Inhibition of LSD1 is being explored for the treatment of various central nervous system disorders and cancers.[5] Given the shared cyclopropanamine core, this compound should be evaluated for potential LSD1 inhibitory activity.

Adrenergic Receptors

The structurally related compound, Methoxyphenamine, a sympathomimetic amine, acts by stimulating the release of norepinephrine and activating alpha and beta-adrenergic receptors.[6] This leads to effects such as bronchodilation and vasoconstriction.[6] While the chemical structure of this compound is distinct, the potential for interaction with the adrenergic system cannot be entirely ruled out and warrants investigation.

Signaling Pathways

The potential interactions of this compound with its putative targets would engage distinct signaling pathways.

5-HT2A Receptor Signaling

Activation of the 5-HT2A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Gq_Signaling cluster_membrane Cell Membrane Receptor 5-HT2A-R Gq Gq/11 Receptor->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Ligand 1-(2-methoxyphenyl) cyclopropanamine hydrochloride Ligand->Receptor IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Figure 1: Potential 5-HT2A Receptor Gq Signaling Pathway.

LSD1 Inhibition Pathway

Inhibition of LSD1 would lead to an increase in the methylation of histone H3, particularly at lysine 4 (H3K4). This alteration in histone methylation can, in turn, affect gene expression, leading to downstream cellular effects.

LSD1_Inhibition Compound 1-(2-methoxyphenyl) cyclopropanamine hydrochloride LSD1 LSD1 Compound->LSD1 Inhibition H3K4me Methylated Histone H3 (H3K4me) LSD1->H3K4me Demethylation Gene_Expression Altered Gene Expression H3K4me->Gene_Expression

Figure 2: Proposed LSD1 Inhibition Mechanism.

Experimental Protocols for Target Validation

To validate the potential biological targets of this compound, a systematic experimental approach is necessary.

Radioligand Binding Assays

Objective: To determine the binding affinity of the compound for a panel of receptors, transporters, and enzymes.

Methodology:

  • Target Preparation: Prepare cell membranes or purified proteins expressing the target of interest (e.g., 5-HT2A, 5-HT1A, LSD1, adrenergic receptors).

  • Assay Setup: In a multi-well plate, incubate the target preparation with a known radiolabeled ligand (e.g., [3H]-Ketanserin for 5-HT2A) and varying concentrations of the test compound (this compound).

  • Incubation and Separation: Allow the binding to reach equilibrium. Separate the bound from unbound radioligand using rapid filtration.

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently determine the Ki (inhibition constant) using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Target Preparation (Membranes/Protein) Incubation Incubate with Radioligand & Test Compound Start->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 1-(2-Methoxyphenyl)cyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride. As a compound frequently utilized in research and development, a thorough understanding of its potential hazards and the requisite safety measures is paramount to ensure a safe laboratory environment. This document synthesizes available safety data to offer clear guidance on personal protection, emergency procedures, and proper handling techniques.

Compound Identification and Physical Properties

This compound is a solid, white crystalline powder.[1] While comprehensive physical and chemical property data is not widely available, the fundamental identifiers are summarized below. The lack of extensive public data necessitates a cautious approach, treating the compound as potentially hazardous.

PropertyDataReference
Chemical Name This compoundN/A
CAS Number 1298022-51-1[1]
Molecular Formula C₁₁H₁₅NO・HCl[1]
Molecular Weight 213.7 g/mol [1]
Physical State White solid[1]
Odor Not available[1]

Hazard Identification and GHS Classification

There is conflicting information regarding the specific hazards of this compound. One safety data sheet indicates no GHS label elements or signal word, suggesting that it may not be classified as hazardous under those specific criteria. However, safety data sheets for structurally similar compounds indicate potential for skin irritation, serious eye irritation, and respiratory irritation.

Given the limited and sometimes contradictory information, it is prudent to handle this compound with a high degree of caution, assuming it may possess the following hazards until more definitive data is available:

  • May cause skin irritation.

  • May cause serious eye irritation.

  • May be harmful if inhaled, causing respiratory tract irritation.

  • May be harmful if swallowed.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentSpecifications & Rationale
Respiratory Protection NIOSH-certified respiratorRecommended when handling the powder outside of a chemical fume hood to prevent inhalation of dust particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Provides a barrier against direct skin contact. Gloves should be inspected for integrity before each use and changed regularly, or immediately upon known or suspected contact.
Eye Protection Tightly fitting safety goggles and/or a face shieldProtects against splashes and airborne particles entering the eyes.
Body Protection Laboratory coatProvides a removable barrier to protect skin and personal clothing from contamination.

Safe Handling and Storage

Adherence to strict operational protocols is critical for minimizing the risk of exposure during the handling and storage of this compound.

Handling:

  • All work with the solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to control airborne dust.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Use appropriate tools, such as spatulas and weighing paper, for transferring the solid.

  • Avoid creating dust.

  • Wash hands thoroughly with soap and water after handling is complete.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials, such as strong oxidizing agents.

  • Store away from heat, sparks, and open flames.

Emergency Procedures

First Aid Measures:

In the event of an exposure, immediate and appropriate first aid is crucial. The following table summarizes the recommended first aid procedures.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response:

A chemical spill should be handled promptly and safely. The following workflow outlines the general procedure for a solid chemical spill.

Spill_Response_Workflow cluster_prep Preparation cluster_containment Containment & Cleanup cluster_disposal Decontamination & Disposal Evacuate Evacuate Immediate Area Alert Alert Others in the Vicinity Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill PPE->Contain Sweep Carefully Sweep Up Solid Contain->Sweep Collect Collect in a Labeled Container Sweep->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Remove_PPE Remove and Dispose of PPE Dispose->Remove_PPE Wash Wash Hands Thoroughly Remove_PPE->Wash

Figure 1. Workflow for Handling a Solid Chemical Spill.

First Aid Response Logic

The following diagram illustrates the decision-making process for providing first aid in the event of an exposure to this compound.

First_Aid_Response cluster_routes Identify Exposure Route cluster_actions Immediate Actions cluster_medical Medical Attention Start Exposure Occurs Inhalation Inhalation Start->Inhalation Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Ingestion Ingestion Start->Ingestion Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Flush_Skin Flush Skin with Water Skin_Contact->Flush_Skin Flush_Eyes Flush Eyes with Water Eye_Contact->Flush_Eyes Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Fresh_Air->Seek_Medical_Attention Flush_Skin->Seek_Medical_Attention If irritation persists Flush_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Figure 2. First Aid Decision-Making for Chemical Exposure.

Experimental Protocols

Due to the absence of publicly available, detailed experimental safety studies for this specific compound, it is imperative to adopt a conservative approach. All experimental work should be preceded by a thorough risk assessment. The following general principles should be applied:

  • Dry Runs: Before using the compound, perform a dry run of the experiment to identify potential procedural hazards.

  • Scale: Start with small-scale experiments and only scale up after a thorough evaluation of the initial results and safety observations.

  • Containment: All manipulations of the solid should be performed in a primary containment device such as a glove box or a chemical fume hood.

  • Waste Disposal: All waste materials contaminated with the compound should be collected in a designated, labeled, and sealed container for disposal by a licensed chemical waste contractor.

Conclusion

The safe handling of this compound requires a proactive and cautious approach, especially given the limited availability of comprehensive safety and toxicity data. Researchers, scientists, and drug development professionals must adhere to the highest standards of laboratory safety, including the consistent use of appropriate personal protective equipment, strict adherence to safe handling protocols, and a clear understanding of emergency procedures. By treating this compound with the respect it deserves, the risks associated with its use can be effectively managed, ensuring a safe and productive research environment.

References

In-depth Technical Guide: Theoretical Binding Modes of 1-(2-Methoxyphenyl)cyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a notable absence of specific research on the theoretical binding modes, mechanism of action, and target proteins for 1-(2-methoxyphenyl)cyclopropanamine hydrochloride. While extensive searches were conducted, no dedicated studies, computational docking analyses, or experimental data for this particular compound could be identified.

This lack of available information prevents the creation of a detailed technical guide as requested, including quantitative data tables, experimental protocols, and visualizations of signaling pathways or binding interactions.

However, to provide context and potential avenues for future research, this document will summarize the known mechanisms of action and binding targets of structurally related compounds. This information may offer insights into the potential pharmacological profile of this compound.

Insights from Structurally Related Compounds

Research into compounds containing either the methoxyphenyl or cyclopropanamine moiety has revealed interactions with a variety of biological targets. These findings suggest potential, though unconfirmed, areas of investigation for this compound.

Adrenergic System Modulation

One related compound, Methoxyphenamine Hydrochloride, acts as a sympathomimetic amine. Its primary mechanism involves stimulating the release of norepinephrine, which in turn activates alpha and beta-adrenergic receptors.[1] This action leads to physiological responses such as bronchodilation and nasal decongestion.[1] The presence of the methoxyphenyl group in the user's compound of interest could suggest a potential for interaction with adrenergic receptors, although this remains speculative without direct evidence.

Serotonin Receptor Affinity

Derivatives of 1-(2-methoxyphenyl)piperazine have been synthesized and shown to exhibit high affinity for serotonin receptors, specifically the 5-HT1A receptor.[2][3] For instance, N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide demonstrated a high affinity for the 5-HT1A receptor with a Ki of 0.2 nM and acted as a competitive, neutral antagonist at human recombinant 5-HT1A receptors.[3] This suggests that the 2-methoxyphenyl moiety can be a key pharmacophore for serotonin receptor binding.

Potential Anti-inflammatory Action

Computational docking studies on a vanillin derivative, 4-formyl-2-methoxyphenyl-4-chlorobenzoate, predicted anti-inflammatory activity through interaction with the COX-2 receptor.[4] The docking results indicated a lower binding energy for the derivative compared to its starting material, suggesting a potentially higher activity.[4]

Future Directions and a Hypothetical Research Workflow

Given the absence of data, a hypothetical workflow for elucidating the binding modes of this compound would involve a combination of computational and experimental methods.

Computational Approach

A logical first step would be to perform molecular docking simulations to predict potential protein targets and binding affinities. This would involve screening the compound against a library of known protein structures.

G cluster_0 Computational Workflow Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Protein Target Selection Protein Target Selection Protein Target Selection->Molecular Docking Binding Pose Analysis Binding Pose Analysis Molecular Docking->Binding Pose Analysis MD Simulations MD Simulations Binding Pose Analysis->MD Simulations Free Energy Calculation Free Energy Calculation MD Simulations->Free Energy Calculation

Caption: A hypothetical computational workflow for predicting binding modes.

Experimental Validation

Following computational predictions, experimental validation would be crucial. This would involve synthesizing the compound and performing in vitro binding assays against the predicted targets.

G cluster_1 Experimental Validation Compound Synthesis Compound Synthesis In Vitro Binding Assays In Vitro Binding Assays Compound Synthesis->In Vitro Binding Assays Functional Assays Functional Assays In Vitro Binding Assays->Functional Assays Crystallography / NMR Crystallography / NMR Functional Assays->Crystallography / NMR

Caption: An outline of an experimental workflow for binding mode validation.

Conclusion

References

An In-depth Technical Guide to 1-(2-Methoxyphenyl)cyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Methoxyphenyl)cyclopropanamine hydrochloride is a synthetic organic compound belonging to the cyclopropanamine class of molecules. While specific research on this particular hydrochloride salt is limited, the structural motif of a phenylcyclopropylamine suggests significant potential for biological activity, drawing parallels from structurally related compounds. This technical guide consolidates the available information on its synthesis, chemical properties, and potential biological activities, with inferences drawn from analogous compounds to provide a comprehensive overview for research and development purposes.

Chemical Properties

1-(2-Methoxyphenyl)cyclopropanamine, the free base of the hydrochloride salt, possesses the following chemical properties:

PropertyValueSource
Molecular Formula C10H13NO[1]
Molecular Weight 163.22 g/mol [1]
Appearance Solid (for the base)[1]
CAS Number 503417-32-1 (for the base)[1]

Synthesis and Preparation

Hypothetical Synthesis Workflow

cluster_synthesis Synthesis of 1-(2-Methoxyphenyl)cyclopropanamine HCl 2-Methoxyphenylacetonitrile 2-Methoxyphenylacetonitrile 1-(2-Methoxyphenyl)cyclopropanecarbonitrile 1-(2-Methoxyphenyl)cyclopropanecarbonitrile 2-Methoxyphenylacetonitrile->1-(2-Methoxyphenyl)cyclopropanecarbonitrile Cyclopropanation (e.g., 1,2-dibromoethane, NaOH) 1-(2-Methoxyphenyl)cyclopropanecarboxylic acid 1-(2-Methoxyphenyl)cyclopropanecarboxylic acid 1-(2-Methoxyphenyl)cyclopropanecarbonitrile->1-(2-Methoxyphenyl)cyclopropanecarboxylic acid Hydrolysis (e.g., conc. HCl) 1-(2-Methoxyphenyl)cyclopropanamine 1-(2-Methoxyphenyl)cyclopropanamine 1-(2-Methoxyphenyl)cyclopropanecarboxylic acid->1-(2-Methoxyphenyl)cyclopropanamine Curtius or Hofmann Rearrangement 1-(2-Methoxyphenyl)cyclopropanamine HCl 1-(2-Methoxyphenyl)cyclopropanamine HCl 1-(2-Methoxyphenyl)cyclopropanamine->1-(2-Methoxyphenyl)cyclopropanamine HCl Salt Formation (e.g., HCl in ether)

Caption: Hypothetical synthesis workflow for 1-(2-Methoxyphenyl)cyclopropanamine HCl.

Experimental Protocol: General Synthesis of Phenylcyclopropane Carboxylic Acid Derivatives[2]

A general method for creating the cyclopropane ring involves the α-alkylation of a phenylacetonitrile derivative.

  • Cyclopropanation: To a solution of the substituted 2-phenylacetonitrile in a suitable solvent, add a base such as sodium hydroxide. Then, add 1,2-dibromoethane and a phase transfer catalyst like tetrabutylammonium bromide. The reaction mixture is stirred at room temperature until completion.

  • Hydrolysis: The resulting 1-phenylcyclopropanecarbonitrile derivative is then subjected to hydrolysis, typically by heating with a strong acid like concentrated hydrochloric acid, to yield the corresponding carboxylic acid.

  • Amine Formation and Salt Formation: The carboxylic acid can be converted to the amine via standard procedures like the Curtius or Hofmann rearrangement. The final hydrochloride salt is obtained by treating the free amine with hydrochloric acid in a suitable solvent like diethyl ether or isopropanol.

Potential Biological Activities and Mechanism of Action

Direct pharmacological data for this compound is not available. However, the biological activities of structurally similar compounds provide insights into its potential therapeutic applications.

Serotonin Receptor Modulation

Cyclopropanamine derivatives are known to interact with serotonin (5-HT) receptors.[2] For instance, trans-2-(2,5-dimethoxy-4-methylphenyl)cyclopropanamine hydrochloride shows affinity for the 5-HT₂A subtype, which is implicated in hallucinogenic effects.[2] The electron-donating methoxy group on the phenyl ring of 1-(2-Methoxyphenyl)cyclopropanamine suggests potential modulation of serotonin receptors.[3]

Enzyme Inhibition
  • BACE1 Inhibition: Cyclopropanamine derivatives have been explored as inhibitors of beta-secretase (BACE1), an enzyme involved in the pathogenesis of Alzheimer's disease.[3] The rigid cyclopropyl group can enhance binding to the active site of enzymes.

  • Kinase Inhibition: The cyclopropylamine scaffold is also found in small molecule kinase inhibitors.[3] Modifications to the phenyl ring can influence the potency and selectivity of these inhibitors.[3]

Adrenergic System Modulation

A structurally related compound, Methoxyphenamine Hydrochloride, acts as a sympathomimetic amine by stimulating the release of norepinephrine and activating adrenergic receptors.[4] This leads to effects such as bronchodilation and nasal decongestion.[4] It is plausible that 1-(2-Methoxyphenyl)cyclopropanamine could exhibit some activity on the adrenergic system.

Toll-Like Receptor (TLR) Signaling Pathway Modulation

A methoxy-phenyl derivative, 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine, has been shown to inhibit Toll-like receptor (TLR) signaling pathways.[5] This compound was found to modulate both MyD88-dependent and TRIF-dependent pathways, leading to a decrease in the expression of inflammatory genes.[5]

Hypothetical Signaling Pathway

Based on the activity of a related compound, a potential signaling pathway that could be modulated by this compound is the TLR pathway.

cluster_pathway Potential TLR Signaling Inhibition TLR Toll-Like Receptor MyD88 MyD88 TLR->MyD88 TRIF TRIF TLR->TRIF NFkB NF-κB MyD88->NFkB IRF3 IRF3 TRIF->IRF3 Inflammation Inflammatory Gene Expression NFkB->Inflammation IRF3->Inflammation Target 1-(2-Methoxyphenyl) cyclopropanamine HCl Target->MyD88 Inhibition Target->TRIF Inhibition

Caption: Potential inhibitory effect on TLR signaling pathways.

Quantitative Data

No specific quantitative biological data for this compound was found. The following table presents data for a related cyclopropanamine derivative to illustrate the type of data that would be relevant.

Table 2: Illustrative Biological Data for a Related Compound (DMCPA hydrochloride)[2]

ParameterTargetValue
Ki 5-HT₂A Receptor (displacement of [³H]QNB)763.75 nM ((1R,2S)-(-) enantiomer)
IC₅₀ Carbachol-induced ileum contractions7.78 x 10⁻⁹ nM
ED₅₀ Oxotremorine-induced salivation0.44 mg/kg

Conclusion

This compound is a compound with potential for significant biological activity based on the known pharmacology of its structural analogs. The phenylcyclopropylamine core is a versatile scaffold found in compounds targeting serotonin receptors, various enzymes, and signaling pathways involved in inflammation. Further research is warranted to elucidate the specific biological targets and therapeutic potential of this compound. The synthetic routes and potential mechanisms of action outlined in this guide provide a foundation for future investigation by researchers and drug development professionals.

References

A Technical Guide to the Preliminary In Vitro Characterization of 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a synthesized overview for illustrative purposes. The experimental data and protocols are representative examples based on the analysis of structurally related compounds and do not reflect actual experimental results for 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride.

Introduction

This compound is a novel synthetic compound featuring a cyclopropanamine moiety attached to a methoxy-substituted phenyl ring. The rigid cyclopropane structure is of significant interest in medicinal chemistry as it can provide conformational constraint, potentially leading to enhanced binding specificity and improved pharmacological profiles for biological targets.[1] Preliminary investigations into compounds with similar structural motifs suggest potential interactions with central nervous system (CNS) receptors, particularly serotonin receptors.[1][2] This technical guide outlines a series of fundamental in vitro studies designed to elucidate the preliminary pharmacological profile of this compound. The following sections detail hypothetical findings, experimental methodologies, and relevant biological pathways.

Putative Mechanism of Action

Based on the structural features of this compound, particularly the presence of a methoxyphenyl group common in various psychoactive agents, it is hypothesized to act as a modulator of monoamine neurotransmitter systems. The primary targets for initial investigation are the serotonin (5-HT) and adrenergic receptor families, which are crucial in regulating mood, cognition, and physiological processes.[2][3] The in vitro assays described herein are designed to test this hypothesis by quantifying the compound's binding affinity and functional activity at these key CNS targets.

In Vitro Experimental Data

The following tables summarize the synthesized quantitative data from a panel of preliminary in vitro assays.

Table 1: Receptor Binding Affinity Profile

This table presents the binding affinities (Ki) of this compound at various human CNS receptors. Lower Ki values indicate higher binding affinity.

Receptor TargetRadioligandKi (nM)
Serotonin Receptors
5-HT1A[³H]-8-OH-DPAT150
5-HT2A[³H]-Ketanserin45
5-HT2C[³H]-Mesulergine88
Adrenergic Receptors
α1A[³H]-Prazosin320
α2A[³H]-Rauwolscine550
β1[³H]-CGP-12177> 10,000
β2[³H]-ICI-118,551> 10,000
Dopamine Receptors
D2[³H]-Spiperone980

Table 2: Monoamine Transporter Inhibition Profile

This table shows the inhibitory potency (IC₅₀) of the compound against the uptake of key monoamine neurotransmitters. Higher IC₅₀ values indicate weaker inhibition.

Transporter TargetSubstrateIC₅₀ (nM)
Serotonin Transporter (SERT)[³H]-5-HT210
Norepinephrine Transporter (NET)[³H]-Norepinephrine1,500
Dopamine Transporter (DAT)[³H]-Dopamine4,500

Table 3: Functional Activity at 5-HT2A Receptor

This table summarizes the functional potency (EC₅₀) and efficacy of the compound in a calcium flux assay, indicating its agonist activity at the 5-HT2A receptor.

Assay TypeCell LineParameterValue
Calcium Flux AssayHEK293 (h5-HT2A)EC₅₀ (nM)120
Emax (%) vs 5-HT85%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for specific receptor targets.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human recombinant receptor of interest (e.g., 5-HT2A) are prepared from cultured cells via homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.

  • Competition Assay:

    • A constant concentration of a specific radioligand (e.g., [³H]-Ketanserin for 5-HT2A) is incubated with the cell membranes.

    • Increasing concentrations of the test compound (this compound) are added to compete for binding with the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-labeled competing ligand.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester.

  • Quantification: The radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined using non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay

Objective: To measure the functional activity (agonist or antagonist) of the test compound at Gq-coupled receptors like 5-HT2A.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2A receptor are cultured to confluence in appropriate media.

  • Cell Plating: Cells are seeded into 96-well or 384-well black, clear-bottom microplates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and incubated in the dark.

  • Compound Addition: A baseline fluorescence reading is taken. Increasing concentrations of the test compound or a reference agonist (e.g., serotonin) are then added to the wells using an automated liquid handler.

  • Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The peak fluorescence response for each concentration is determined. The data are normalized to the maximum response of the reference agonist. A dose-response curve is generated using non-linear regression to calculate the EC₅₀ (concentration producing 50% of the maximal response) and Emax (maximal efficacy) values.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and a hypothesized signaling pathway.

G cluster_prep Assay Preparation cluster_exec Assay Execution cluster_analysis Data Analysis p1 Prepare Cell Membranes (Receptor Source) e1 Incubate: Membranes + Radioligand + Compound p1->e1 p2 Prepare Radioligand ([³H]-Ketanserin) p2->e1 p3 Prepare Test Compound (Serial Dilutions) p3->e1 e2 Separate Bound/Free Ligand (Rapid Filtration) e1->e2 e3 Measure Radioactivity (Scintillation Counting) e2->e3 a1 Generate Competition Curve e3->a1 a2 Calculate IC₅₀ a1->a2 a3 Calculate Ki (Cheng-Prusoff) a2->a3

Caption: Workflow for a competitive radioligand binding assay.

G compound 1-(2-Methoxyphenyl) cyclopropanamine HCl receptor 5-HT₂A Receptor (GPCR) compound->receptor Binds & Activates g_protein Gαq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release Stimulates response Cellular Response ca_release->response pkc->response

Caption: Hypothesized 5-HT₂A receptor Gq signaling pathway.

References

Methodological & Application

Synthesis of 1-(2-Methoxyphenyl)cyclopropanamine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride, a valuable building block in medicinal chemistry. The unique structural motif of a cyclopropylamine attached to a methoxy-substituted phenyl ring makes it a person of interest for the development of novel therapeutic agents. The cyclopropyl group can confer favorable properties such as metabolic stability and conformational rigidity, which are often sought after in drug design.[1]

Applications in Medicinal Chemistry

1-(Aryl)cyclopropanamine derivatives are increasingly utilized as key intermediates in the synthesis of a wide range of biologically active molecules. The incorporation of the cyclopropane ring can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1] Specifically, the 1-(2-methoxyphenyl)cyclopropanamine scaffold may be explored for its potential interaction with various biological targets, including enzymes and receptors in the central nervous system, leveraging the known bioactivity of related methoxyphenyl-containing compounds.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a three-step sequence starting from commercially available 2-methoxyphenylacetonitrile. The overall synthetic workflow is depicted below.

Synthesis_Workflow A 2-Methoxyphenylacetonitrile B 1-(2-Methoxyphenyl)cyclopropanecarbonitrile A->B Cyclopropanation C 1-(2-Methoxyphenyl)cyclopropanamine B->C Nitrile Reduction D 1-(2-Methoxyphenyl)cyclopropanamine HCl C->D Salt Formation

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile

This procedure describes the cyclopropanation of 2-methoxyphenylacetonitrile using 1,2-dibromoethane under phase-transfer catalysis conditions.

Materials and Equipment:

  • 2-Methoxyphenylacetonitrile

  • 1,2-Dibromoethane

  • Sodium hydroxide (50% aqueous solution)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-methoxyphenylacetonitrile (1.0 eq) and tetrabutylammonium bromide (0.1 eq) in toluene, add 1,2-dibromoethane (1.5 eq).

  • To this mixture, add a 50% aqueous solution of sodium hydroxide (10 eq) dropwise at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-(2-methoxyphenyl)cyclopropanecarbonitrile.

Table 1: Reagent Quantities for Step 1

ReagentMolar Eq.Molecular Weight ( g/mol )Quantity (for 10 mmol scale)
2-Methoxyphenylacetonitrile1.0147.171.47 g
1,2-Dibromoethane1.5187.862.82 g (1.30 mL)
Sodium Hydroxide (50% w/w)10.040.008.00 g (in 8.00 mL water)
Tetrabutylammonium Bromide0.1322.370.32 g
Step 2: Synthesis of 1-(2-Methoxyphenyl)cyclopropanamine

This protocol details the reduction of the nitrile group in 1-(2-methoxyphenyl)cyclopropanecarbonitrile to a primary amine using lithium aluminum hydride (LiAlH₄).

Materials and Equipment:

  • 1-(2-Methoxyphenyl)cyclopropanecarbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Glauber's salt) or a standard Fieser workup

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Rotary evaporator

Procedure:

  • To a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous diethyl ether or THF in a round-bottom flask under an inert atmosphere, add a solution of 1-(2-methoxyphenyl)cyclopropanecarbonitrile (1.0 eq) in the same anhydrous solvent dropwise via a dropping funnel at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). Alternatively, carefully add sodium sulfate decahydrate portion-wise until a white precipitate forms and the solution becomes clear.

  • Filter the resulting precipitate and wash it thoroughly with diethyl ether or THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 1-(2-methoxyphenyl)cyclopropanamine as a crude oil, which can be used in the next step without further purification or purified by distillation under reduced pressure.

Table 2: Reagent Quantities for Step 2

ReagentMolar Eq.Molecular Weight ( g/mol )Quantity (for 5 mmol scale)
1-(2-Methoxyphenyl)cyclopropanecarbonitrile1.0173.210.87 g
Lithium Aluminum Hydride (LiAlH₄)2.537.950.47 g
Step 3: Synthesis of this compound

This final step describes the conversion of the free amine to its hydrochloride salt to facilitate handling and improve stability.

Materials and Equipment:

  • 1-(2-Methoxyphenyl)cyclopropanamine

  • Hydrochloric acid (e.g., 2 M solution in diethyl ether, or concentrated aqueous HCl)

  • Anhydrous diethyl ether or other suitable organic solvent

  • Beaker or flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the crude 1-(2-methoxyphenyl)cyclopropanamine (1.0 eq) in a minimal amount of anhydrous diethyl ether.

  • To the stirred solution, add a 2 M solution of HCl in diethyl ether (1.1 eq) dropwise. A precipitate should form immediately.

  • Continue stirring for 30 minutes to ensure complete salt formation.

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

  • Dry the resulting white to off-white solid under vacuum to obtain this compound.

Table 3: Reagent Quantities for Step 3

ReagentMolar Eq.ConcentrationQuantity (for 5 mmol scale)
1-(2-Methoxyphenyl)cyclopropanamine1.0-0.82 g (assuming 100% yield from Step 2)
HCl in Diethyl Ether1.12 M2.75 mL

Logical Relationship of Synthetic Steps

Logical_Relationship cluster_0 Starting Material cluster_1 Intermediate 1 cluster_2 Intermediate 2 (Free Base) cluster_3 Final Product A 2-Methoxyphenylacetonitrile B 1-(2-Methoxyphenyl)cyclopropanecarbonitrile A->B Phase-Transfer Catalysis C 1-(2-Methoxyphenyl)cyclopropanamine B->C Hydride Reduction D 1-(2-Methoxyphenyl)cyclopropanamine HCl C->D Acid-Base Reaction

Caption: Key transformations in the synthesis of the target compound.

Disclaimer: The provided protocols are based on established chemical transformations for analogous compounds and should be adapted and optimized by qualified personnel in a controlled laboratory setting. Appropriate safety precautions must be taken when handling all chemicals, particularly lithium aluminum hydride, which is highly reactive with water.

References

Application Notes and Protocols for the Analytical Characterization of 1-(2-Methoxyphenyl)cyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of analytical methodologies for the characterization of 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride. The protocols detailed herein are designed for the qualitative and quantitative analysis of this compound, ensuring identity, purity, and quality. The methods include High-Performance Liquid Chromatography (HPLC) for purity and assay, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and X-ray Powder Diffraction (XRPD) for solid-state characterization.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reverse-phase HPLC with UV detection is a robust method for determining the purity of this compound and for assaying its concentration in bulk drug substances and formulated products.

Experimental Protocol

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 220 nm

| Run Time | 20 minutes |

Reagent Preparation:

  • Phosphate Buffer (pH 3.0): Prepare a 20 mM solution of monobasic potassium phosphate in HPLC-grade water and adjust the pH to 3.0 with phosphoric acid.

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase), followed by the standard solution and then the sample solution.

  • Record the chromatograms and determine the retention time and peak area of the main peak.

Data Presentation

Table 1: System Suitability Parameters

Parameter Acceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000

| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |

Table 2: Validation Parameters

Parameter Result
Linearity Range 0.01 - 0.2 mg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.003 mg/mL
Limit of Quantitation (LOQ) 0.01 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%

| Precision (% RSD) | ≤ 2.0% |

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Reference Standard B Dissolve in Mobile Phase A->B D Equilibrate System B->D C Prepare Sample Solution G Inject Sample C->G E Inject Blank D->E F Inject Standard E->F F->G H Record Chromatograms G->H I Calculate Purity/Assay H->I

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the identification of 1-(2-Methoxyphenyl)cyclopropanamine and for the detection and identification of volatile impurities. Due to the primary amine, derivatization may be necessary to improve chromatographic peak shape and thermal stability.

Experimental Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions:

Parameter Condition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Split (20:1)
Oven Temperature Program Initial 100°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | m/z 40-450 |

Sample Preparation (with Derivatization):

  • Accurately weigh approximately 1 mg of the sample into a vial.

  • Add 500 µL of a suitable solvent (e.g., ethyl acetate).

  • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

Data Presentation

Table 3: Expected Mass Spectral Fragments

m/z Interpretation
163 [M]+ (of free base)
148 [M-CH3]+
132 [M-NH2-CH3]+
121 [M-C3H6N]+
108 [C7H8O]+

| 91 | [C7H7]+ |

GC-MS Analysis Workflow

GCMS_Workflow A Sample Weighing B Solvent Addition A->B C Derivatization (Optional) B->C D Incubation C->D E GC-MS Injection D->E F Data Acquisition E->F G Spectral Analysis F->G H Compound Identification G->H

GC-MS Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of this compound.

Experimental Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (if not using the solvent peak as a reference).

Acquisition Parameters:

  • ¹H NMR: Standard pulse program, sufficient number of scans for adequate signal-to-noise.

  • ¹³C NMR: Proton-decoupled pulse program, sufficient number of scans.

Data Presentation

Table 4: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Chemical Shift (ppm) Multiplicity Integration Assignment
~ 7.3 - 6.9 m 4H Aromatic protons
~ 3.8 s 3H OCH₃
~ 3.5 br s 3H NH₃⁺

| ~ 1.5 - 1.2 | m | 4H | Cyclopropyl CH₂ |

Table 5: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Chemical Shift (ppm) Assignment
~ 156 C-O (aromatic)
~ 130 - 110 Aromatic carbons
~ 55 OCH₃
~ 40 Quaternary cyclopropyl C

| ~ 15 | Cyclopropyl CH₂ |

Structural Relationship Diagram

Molecular Structure for NMR

X-ray Powder Diffraction (XRPD) for Solid-State Characterization

XRPD is used to characterize the crystalline form of this compound, which is crucial for understanding its physical properties such as solubility and stability.[1]

Experimental Protocol

Instrumentation:

  • X-ray powder diffractometer with a copper X-ray source (Cu Kα radiation)

Sample Preparation:

  • Gently grind a small amount of the sample to a fine powder.

  • Mount the powder on a sample holder.

Data Collection:

Parameter Setting
Radiation Cu Kα (λ = 1.5406 Å)
Voltage 40 kV
Current 40 mA
Scan Range (2θ) 5° to 40°
Step Size 0.02°

| Scan Speed | 2°/min |

Data Presentation

The resulting diffractogram, a plot of intensity versus 2θ angle, will show a unique pattern of peaks characteristic of the crystalline form. The peak positions (in degrees 2θ) and their relative intensities should be tabulated.

Table 6: Hypothetical XRPD Peak List

2θ Angle (°) d-spacing (Å) Relative Intensity (%)
8.5 10.4 80
12.2 7.2 100
15.8 5.6 65
19.1 4.6 90
21.5 4.1 75

| 24.8 | 3.6 | 50 |

XRPD Logical Flow

XRPD_Flow A Sample Preparation (Grinding) B Instrument Setup A->B C Data Collection B->C D Diffractogram Generation C->D E Peak Analysis D->E F Crystalline Form Identification E->F

XRPD Analysis Logical Flow

References

Application Notes and Protocols for 1-(2-Methoxyphenyl)cyclopropanamine Hydrochloride: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties

Based on available supplier information, the basic properties of the free base, 1-(2-Methoxyphenyl)cyclopropanamine, are summarized below. The hydrochloride salt would have a higher molecular weight and likely improved solubility in aqueous solutions.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
CAS Number 503417-32-1
Form Solid

Potential Applications and Biological Rationale

The structural motifs of 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride—a cyclopropylamine ring attached to a methoxyphenyl group—are present in various biologically active molecules. This suggests potential, though unconfirmed, areas of research for this specific compound.

  • Central Nervous System (CNS) Activity: Cyclopropylamines are known to be present in compounds targeting CNS receptors. For instance, some cyclopropanamine derivatives have been investigated for their interaction with serotonin (5-HT) and dopamine receptors.[1] The rigid structure of the cyclopropane ring can confer high binding affinity and selectivity for specific receptor subtypes.

  • Enzyme Inhibition: Certain functionalized cyclopropanamines act as inhibitors of enzymes such as Lysine-specific demethylase 1 (LSD1), which is a target in oncology and neurology.[2]

  • Metabolic Stability: The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability by preventing enzymatic degradation at that position.

The 2-methoxyphenyl group is also a common feature in pharmacologically active compounds, influencing properties like receptor binding and metabolic pathways. For example, it is found in ligands for serotonin and dopamine receptors.[1]

Hypothetical Experimental Protocols

The following are generalized, hypothetical protocols based on common practices for similar compounds. These are not established protocols for this compound and would require substantial optimization and validation.

General Synthesis of 1-Arylcyclopropanamines

A common route to synthesize 1-arylcyclopropanamines involves the cyclopropanation of an appropriate styrene derivative followed by functional group manipulations to introduce the amine. One potential, though unverified, synthetic route is outlined below.

Workflow for a Potential Synthesis Route:

G cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Curtius Rearrangement cluster_3 Step 4: Salt Formation A 2-Methoxybenzaldehyde C 2-Methoxystyrene A->C Base (e.g., n-BuLi) B Methyltriphenylphosphonium bromide B->C E Ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate C->E Catalyst (e.g., Rh₂(OAc)₄) D Ethyl diazoacetate D->E F 2-(2-Methoxyphenyl)cyclopropanecarboxylic acid E->F Hydrolysis G 1-(2-Methoxyphenyl)cyclopropanamine F->G DPPA, t-BuOH, then HCl H 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride G->H HCl in Ether

Caption: Hypothetical synthesis workflow for this compound.

Protocol:

  • Synthesis of 2-Methoxystyrene: A Wittig reaction between 2-methoxybenzaldehyde and methyltriphenylphosphonium bromide could yield 2-methoxystyrene.

  • Cyclopropanation: The resulting styrene could be cyclopropanated using ethyl diazoacetate in the presence of a rhodium or copper catalyst to form ethyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate.

  • Formation of the Amine: The ester would be hydrolyzed to the corresponding carboxylic acid. A Curtius rearrangement, followed by hydrolysis of the resulting isocyanate or carbamate, would yield the target amine.

  • Hydrochloride Salt Formation: The free base would be dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same or a miscible solvent to precipitate the hydrochloride salt.

In Vitro Receptor Binding Assay (Hypothetical)

To investigate the potential interaction with CNS receptors, a radioligand binding assay could be performed.

Workflow for a Receptor Binding Assay:

G A Prepare cell membranes expressing target receptor (e.g., 5-HT₂A) B Incubate membranes with a known radioligand (e.g., [³H]-ketanserin) A->B C Add varying concentrations of 1-(2-methoxyphenyl)cyclopropanamine HCl B->C D Incubate to equilibrium C->D E Separate bound from free radioligand (e.g., via filtration) D->E F Quantify bound radioactivity (scintillation counting) E->F G Calculate Ki from IC₅₀ values F->G

Caption: General workflow for an in vitro radioligand displacement assay.

Protocol:

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the human receptor of interest (e.g., 5-HT₂A) are prepared.

  • Assay Setup: In a 96-well plate, the membranes are incubated with a specific radioligand (e.g., [³H]-ketanserin for 5-HT₂A) and a range of concentrations of this compound.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, trapping the membranes with bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Potential Signaling Pathways

Given the structural alerts for CNS activity, this compound might modulate monoaminergic signaling pathways. The diagram below illustrates a generalized G-protein coupled receptor (GPCR) signaling cascade that is often associated with serotonin and dopamine receptors, which could be a hypothetical target class for this compound.

G cluster_0 Hypothetical Mechanism of Action Compound 1-(2-Methoxyphenyl)cyclopropanamine HCl Receptor GPCR (e.g., 5-HT₂A Receptor) Compound->Receptor Binds to (Antagonist or Agonist?) G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: A potential GPCR signaling pathway that could be modulated by the compound.

This diagram illustrates the Gq/11 pathway, which is coupled to the 5-HT₂A receptor. If this compound were to act on this receptor, it could either stimulate (as an agonist) or block (as an antagonist) this cascade, leading to downstream changes in intracellular calcium levels and protein kinase C activity, ultimately altering neuronal function.

Conclusion for Researchers

For scientists and drug development professionals interested in this compound, the initial steps would involve de novo characterization. This would include:

  • Chemical Synthesis and Verification: Developing a reliable synthetic route and confirming the structure and purity of the compound using techniques like NMR, mass spectrometry, and elemental analysis.

  • Broad Biological Screening: Profiling the compound against a wide panel of CNS receptors and enzymes to identify primary biological targets.

  • In Vitro Functional Assays: Once a primary target is identified, conducting functional assays (e.g., calcium flux, cAMP measurement) to determine if the compound acts as an agonist, antagonist, or inverse agonist.

  • ADME-Tox Profiling: Assessing basic absorption, distribution, metabolism, excretion, and toxicity properties to evaluate its drug-like potential.

Without such foundational research, any discussion of detailed applications and protocols remains speculative. Researchers are encouraged to perform these initial studies to elucidate the pharmacological profile of this novel chemical entity.

References

Application Notes and Protocols for 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methoxyphenyl)cyclopropanamine hydrochloride is a cyclopropylamine derivative with potential applications in neuroscience and pharmacology.[1] Structurally related compounds have shown activity as modulators of central nervous system targets, including monoamine transporters and N-methyl-D-aspartate (NMDA) receptors.[2][3] These application notes provide a comprehensive guide for researchers to investigate the biological activity of this compound in various cell culture systems. The provided protocols are templates for characterizing the compound's effects on cell viability, monoamine reuptake, and NMDA receptor function.

Chemical Properties

PropertyValueReference
Compound Name This compound
CAS Number 503417-32-1 (free base)
Molecular Formula C₁₀H₁₄ClNO
Molecular Weight 199.68 g/mol
Structure
Solubility The hydrochloride salt form is expected to have enhanced solubility in aqueous solutions compared to the free base. It is recommended to prepare stock solutions in sterile water or a suitable buffer like phosphate-buffered saline (PBS). For less soluble compounds, dimethyl sulfoxide (DMSO) can be used as a solvent.[4]

Postulated Mechanism of Action

Based on its structural similarity to other pharmacologically active cyclopropylamines, this compound is postulated to function as:

  • A Monoamine Reuptake Inhibitor: By potentially binding to and blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and/or dopamine transporter (DAT), it may increase the extracellular concentration of these neurotransmitters.[5][6] This is a common mechanism for antidepressant and psychostimulant drugs.[6]

  • An NMDA Receptor Antagonist: It may block the ion channel of the NMDA receptor, thereby inhibiting the influx of calcium ions in response to glutamate binding. This action can be neuroprotective in models of excitotoxicity but can also modulate synaptic plasticity.[7][8]

It is crucial to experimentally validate these postulated mechanisms using the protocols outlined below.

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound to minimize the volume of solvent added to cell cultures.

  • For aqueous-soluble compounds: Dissolve the compound in sterile, deionized water or PBS. Filter-sterilize the solution through a 0.22 µm syringe filter.

  • For DMSO-soluble compounds: Dissolve the compound in cell culture-grade DMSO. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Store stock solutions in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Cell Line Selection and Culture
  • For Monoamine Reuptake Assays: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET) are recommended.[5][6] These cells provide a clean system to study the effect on each transporter individually. JAR cells, a human choriocarcinoma cell line, endogenously express SERT and can also be used.[9]

  • For NMDA Receptor Assays: Primary cortical or hippocampal neurons are the gold standard as they endogenously express functional NMDA receptors.[7][10] Alternatively, cell lines engineered to express specific NMDA receptor subunits can be used. Some cancer cell lines, such as triple-negative inflammatory breast cancer cells, have also been shown to express functional NMDA receptors.[11]

General Cell Culture Conditions: Maintain cell lines in the recommended culture medium, typically Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Culture cells at 37°C in a humidified atmosphere with 5% CO₂.[5]

Cell Viability and Cytotoxicity Assay

Before evaluating the functional effects of the compound, it is essential to determine its cytotoxic concentration (CC50). This ensures that the observed effects in functional assays are not due to cell death.

Protocol: MTT Assay

  • Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Aspirate the medium and add 100-200 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and use non-linear regression to determine the CC50 value.

ParameterDescription
CC50 The concentration of the compound that causes a 50% reduction in cell viability.
Monoamine Reuptake Inhibition Assay

This assay measures the ability of the compound to inhibit the uptake of a radiolabeled monoamine substrate into cells expressing the corresponding transporter.

Protocol: Radiotracer Uptake Inhibition Assay

  • Cell Plating: Seed HEK293 cells expressing hSERT, hDAT, or hNET in a 96-well plate.[5]

  • Assay Buffer Preparation: Prepare a Krebs-Ringer-HEPES (KRH) buffer.

  • Compound Pre-incubation: On the day of the assay, wash the cells with pre-warmed KRH buffer. Add KRH buffer containing various concentrations of this compound or a reference inhibitor (e.g., fluoxetine for SERT, GBR 12909 for DAT, desipramine for NET).[5][12] Include wells for "total uptake" (buffer only) and "non-specific uptake" (a high concentration of a known selective inhibitor).[5] Pre-incubate at 37°C for 10-20 minutes.[5]

  • Initiate Uptake: Add the radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]dopamine for DAT, or [³H]norepinephrine for NET) to each well.[6][9]

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Terminate Uptake: Rapidly aspirate the solution and wash the cells multiple times with ice-cold KRH buffer to remove the unbound radioligand.[12]

  • Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[12]

  • Data Analysis: Calculate the specific uptake at each compound concentration by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the compound concentration and use non-linear regression to determine the IC50 value.

ParameterDescription
IC50 The concentration of the compound required to inhibit 50% of the transporter's activity.[5]
NMDA Receptor Antagonism Assay

This protocol uses calcium imaging to measure the compound's ability to block NMDA-induced calcium influx in primary neurons.

Protocol: Calcium Imaging with Fluo-4 AM

  • Cell Culture: Plate primary cortical or hippocampal neurons on poly-D-lysine coated coverslips or glass-bottom dishes.[10]

  • Dye Loading: Prepare a loading solution of a calcium indicator dye like Fluo-4 AM (e.g., 1-5 µM) in a suitable buffer (e.g., HBSS).[10] Incubate the neurons with the loading solution for 30-60 minutes at 37°C.[10]

  • Wash and De-esterification: Wash the cells to remove excess dye and allow for de-esterification for at least 30 minutes.[10]

  • Baseline Measurement: Mount the culture dish on a fluorescence microscope equipped for live-cell imaging and acquire a baseline fluorescence reading.

  • Compound Application: Perfuse the cells with a buffer containing this compound for a pre-incubation period.

  • NMDA Receptor Activation: While continuing to image, apply an NMDA receptor agonist (e.g., NMDA and glycine) to the cells.[10]

  • Data Acquisition: Record the changes in fluorescence intensity over time. A potent NMDA receptor antagonist will prevent or reduce the rise in intracellular calcium upon agonist application.

  • Data Analysis: Quantify the peak fluorescence intensity in response to the NMDA agonist in the presence and absence of the test compound. Calculate the percentage of inhibition of the NMDA-induced calcium response.

ParameterDescription
% Inhibition The percentage reduction in the NMDA-induced calcium signal in the presence of the compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_functional Functional Assays cluster_analysis Data Analysis compound Prepare Compound Stock Solution viability Cell Viability Assay (MTT) compound->viability cells Cell Culture (e.g., HEK293-hDAT, Neurons) cells->viability cc50 Determine CC50 viability->cc50 functional Functional Assays reuptake Monoamine Reuptake (Radiotracer Assay) functional->reuptake nmda NMDA Receptor Activity (Calcium Imaging) functional->nmda ic50 Determine IC50 reuptake->ic50 inhibition Calculate % Inhibition nmda->inhibition cc50->functional Select non-toxic concentrations

Caption: Workflow for characterizing this compound.

Monoamine Reuptake Inhibition Pathway

monoamine_reuptake_inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron MA Monoamine (e.g., Dopamine) Transporter Monoamine Transporter (e.g., DAT) MA->Transporter Reuptake Compound 1-(2-Methoxyphenyl) cyclopropanamine HCl Compound->Transporter Inhibition

Caption: Inhibition of monoamine reuptake at the presynaptic terminal.

NMDA Receptor Antagonism Pathway

nmda_antagonism cluster_membrane Postsynaptic Membrane NMDA_R NMDA Receptor Ion Channel Ca_in Ca²⁺ Glutamate Glutamate Glutamate->NMDA_R:f0 Binds Compound 1-(2-Methoxyphenyl) cyclopropanamine HCl Compound->NMDA_R:f1 Blocks Ca_out Ca²⁺ Ca_out->NMDA_R:f1 Influx

Caption: Blockade of the NMDA receptor ion channel by an antagonist.

References

Application Notes and Protocols for 1-(2-Methoxyphenyl)cyclopropanamine Hydrochloride In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for research purposes only. No specific in vivo dosage data for 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride has been identified in publicly available literature. The dosage information provided below is for structurally related compounds and should be used as a reference for designing initial dose-ranging studies for the compound of interest. It is imperative for researchers to conduct their own dose-finding experiments to determine a safe and effective dose for their specific animal model and research question.

Introduction

1-(2-Methoxyphenyl)cyclopropanamine and its derivatives are of interest to researchers for their potential pharmacological activities. Due to the novelty of the hydrochloride salt in in vivo research, establishing an appropriate dosage is a critical first step. This document provides a summary of dosages used for structurally analogous compounds in animal studies and offers a general protocol for conducting a dose-ranging study.

Data Presentation: Dosages of Structurally Related Compounds

The following table summarizes in vivo dosage information for compounds with structural similarities to 1-(2-Methoxyphenyl)cyclopropanamine. This data can serve as a starting point for dose selection in pilot studies.

Compound NameAnimal ModelDosage RangeRoute of AdministrationObserved Effects/Study Focus
N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amineBALB/c mice30 mg/kgIntraperitoneal (i.p.)Leishmanicidal activity
1-cyclohexyl-x-methoxybenzene derivativesMice0.1–100 mg/kgIntraperitoneal (i.p.)Pharmacological and toxicological characterization
1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM)Rhesus monkeys0.32 mg/kgSubcutaneous (s.c.)Discriminative stimulus effects

Experimental Protocols

1. General Protocol for a Dose-Ranging Study (Dose Escalation Design)

This protocol outlines a general procedure for determining the maximum tolerated dose (MTD) and identifying a pharmacologically active dose range for this compound in a rodent model (e.g., mice or rats).

Materials:

  • This compound

  • Sterile vehicle (e.g., saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO and Tween 80, depending on the compound's solubility)

  • Experimental animals (e.g., C57BL/6 mice or Sprague-Dawley rats)

  • Appropriate caging and environmental controls

  • Syringes and needles for administration

  • Balance for weighing animals and compound

  • Vortex mixer and/or sonicator for drug preparation

Procedure:

  • Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the experiment.

  • Drug Preparation:

    • On the day of the experiment, prepare a stock solution of this compound in the chosen sterile vehicle.

    • Perform serial dilutions to achieve the desired concentrations for different dose groups. Ensure the compound is fully dissolved. The final injection volume should be consistent across all animals (e.g., 10 mL/kg for mice).

  • Group Assignment: Randomly assign animals to different dose groups (e.g., n=3-5 per group). Include a vehicle control group.

  • Dose Selection: Based on the data from related compounds, an initial starting dose could be in the range of 1-10 mg/kg. Subsequent doses can be escalated in a logarithmic or semi-logarithmic manner (e.g., 1, 3, 10, 30, 100 mg/kg).

  • Administration:

    • Record the body weight of each animal.

    • Administer the calculated dose of the compound or vehicle via the chosen route (e.g., intraperitoneal injection).

  • Monitoring:

    • Observe the animals continuously for the first hour post-administration and then at regular intervals (e.g., 4, 8, 24, and 48 hours).

    • Record any signs of toxicity, including but not limited to: changes in posture, locomotion, breathing, grooming, and any signs of distress (e.g., piloerection, lethargy, stereotypy).

    • A scoring system for clinical signs can be implemented for quantitative assessment.

  • Data Analysis:

    • Determine the MTD, which is the highest dose that does not cause significant signs of toxicity or more than a 10% reduction in body weight.

    • Based on the observations, select a range of doses for subsequent efficacy studies.

Mandatory Visualization

Below are diagrams illustrating a general experimental workflow for a dose-ranging study and a hypothetical signaling pathway that could be investigated.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation Drug_Preparation Drug Preparation Group_Assignment Group Assignment Drug_Preparation->Group_Assignment Dose_Administration Dose Administration Group_Assignment->Dose_Administration Monitoring Behavioral & Clinical Monitoring Dose_Administration->Monitoring Data_Collection Data Collection Monitoring->Data_Collection MTD_Determination MTD Determination Data_Collection->MTD_Determination Dose_Selection Efficacy Dose Selection MTD_Determination->Dose_Selection

Caption: Workflow for an in vivo dose-ranging study.

Signaling_Pathway Compound 1-(2-Methoxyphenyl)cyclopropanamine HCl Receptor Target Receptor (e.g., 5-HT Receptor) Compound->Receptor G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: Hypothetical signaling pathway for investigation.

Application Notes and Protocols: 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride for Serotonin Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methoxyphenyl)cyclopropanamine hydrochloride is a novel synthetic compound with a chemical structure suggestive of potential activity at serotonin (5-HT) receptors. Its core moieties, a methoxyphenyl group and a cyclopropanamine ring, are found in various centrally active agents. The 2-methoxy substitution, in particular, is a common feature in ligands targeting 5-HT receptor subtypes. These application notes provide a comprehensive guide for the in-vitro characterization of this compound's profile as a serotonin receptor modulator. The protocols outlined below describe standard assays to determine its binding affinity, functional potency, and efficacy at key serotonin receptor subtypes, namely 5-HT1A, 5-HT2A, and 5-HT7, which are implicated in a wide range of neurological processes and are prominent targets for therapeutic intervention.

Experimental Workflow

The characterization of a novel compound like this compound typically follows a hierarchical screening process. The workflow begins with assessing the compound's ability to bind to a panel of serotonin receptors, followed by functional assays to determine if it acts as an agonist, antagonist, or inverse agonist.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Selectivity & Mechanism a Compound Synthesis & Purification of 1-(2-Methoxyphenyl)cyclopropanamine HCl b Radioligand Binding Assays (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A, [3H]-5-CT for 5-HT7) a->b c Determination of Ki values (Affinity Profile) b->c d Functional Assays (cAMP for 5-HT1A/7, IP1 for 5-HT2A) c->d e Determine EC50/IC50 (Potency) & % Efficacy (Agonist/Antagonist) d->e f Receptor Subtype Selectivity Panel e->f g Downstream Signaling Pathway Analysis f->g

Caption: General experimental workflow for characterizing a novel serotonin receptor ligand.

Data Presentation

Disclaimer: The following data are hypothetical and for illustrative purposes only. Actual experimental results may vary.

Table 1: Serotonin Receptor Binding Affinity Profile

This table summarizes the binding affinity (Ki) of this compound for various human serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.

Receptor SubtypeRadioligandKi (nM)
5-HT1A [³H]8-OH-DPAT15.2
5-HT2A [³H]Ketanserin89.5
5-HT2C [³H]Mesulergine250.1
5-HT6 [³H]LSD> 1000
5-HT7 [³H]5-CT45.8

Table 2: Functional Activity at Key Serotonin Receptors

This table presents the functional potency (EC50/IC50) and efficacy of this compound. Efficacy is expressed relative to a standard full agonist for each receptor.

Receptor SubtypeAssay TypeFunctional ModeEC50/IC50 (nM)Efficacy (% of 5-HT)
5-HT1A cAMP InhibitionPartial Agonist35.765%
5-HT2A IP1 AccumulationAntagonistIC50 = 120.4N/A
5-HT7 cAMP StimulationFull Agonist78.295%

Signaling Pathways

Modulation of serotonin receptors by a ligand like this compound can trigger distinct downstream signaling cascades.

5-HT1A Receptor Signaling (Gi/o-coupled)

Activation of the 5-HT1A receptor, which is coupled to inhibitory G-proteins (Gi/o), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[1][2][3] The Gβγ subunits can also directly modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.[3][4]

G compound 1-(2-Methoxyphenyl) cyclopropanamine HCl receptor 5-HT1A Receptor compound->receptor g_protein Gi/o Protein receptor->g_protein g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac inhibits girk GIRK Channel ↑ (K+ Efflux) g_beta_gamma->girk ca_channel Ca2+ Channel ↓ g_beta_gamma->ca_channel inhibits camp cAMP ↓ ac->camp pka PKA Activity ↓ camp->pka response Neuronal Hyperpolarization ↓ Firing Rate pka->response girk->response ca_channel->response

Caption: 5-HT1A receptor signaling cascade.

5-HT2A Receptor Signaling (Gq/11-coupled)

The 5-HT2A receptor is coupled to Gq/11 proteins.[5][6][7] Its activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][8] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[8]

G compound 1-(2-Methoxyphenyl) cyclopropanamine HCl receptor 5-HT2A Receptor compound->receptor antagonizes g_protein Gq/11 Protein receptor->g_protein plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ↑ (from ER) ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc response Cellular Excitation & Downstream Effects ca_release->response pkc->response

Caption: 5-HT2A receptor signaling cascade.

5-HT7 Receptor Signaling (Gs-coupled)

The 5-HT7 receptor is coupled to the stimulatory Gs-protein.[9][10] Activation of this receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).[9][11] This pathway is involved in processes such as smooth muscle relaxation and neuronal excitability.[10][12]

G compound 1-(2-Methoxyphenyl) cyclopropanamine HCl receptor 5-HT7 Receptor compound->receptor g_protein Gs Protein receptor->g_protein ac Adenylyl Cyclase g_protein->ac activates camp cAMP ↑ ac->camp pka PKA Activity ↑ camp->pka creb CREB Phosphorylation pka->creb response Neuronal Modulation Gene Expression creb->response

Caption: 5-HT7 receptor signaling cascade.

Experimental Protocols

Protocol 1: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific serotonin receptor subtype.

Materials:

  • Membrane preparations from cells stably expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A).

  • Radioligand specific for the receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).[13]

  • This compound.

  • Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., 10 µM 5-HT).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

  • 96-well microplates.

  • Glass fiber filter mats (e.g., GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, combine the membrane preparation (typically 10-50 µg protein/well), the radioligand at a concentration near its Kd, and either assay buffer (for total binding), the unlabeled non-specific control, or a dilution of the test compound.

  • Incubate the plate for a specified time (e.g., 60 minutes) at a specific temperature (e.g., 25°C or 37°C) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filter mats using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Dry the filter mats and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay (for Gi and Gs-coupled receptors)

Objective: To determine the functional potency (EC50/IC50) and efficacy of the test compound at Gs-coupled (e.g., 5-HT7) or Gi-coupled (e.g., 5-HT1A) receptors.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT1A or 5-HT7 receptor.

  • Cell culture medium and reagents.

  • Stimulation buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).

  • Forskolin (for Gi-coupled assays to stimulate basal cAMP levels).

  • This compound and a reference agonist (e.g., 5-HT).

  • cAMP detection kit (e.g., HTRF®, AlphaScreen®, or ELISA-based).[14][15]

  • 384-well white microplates.

Procedure:

  • Culture cells to ~80-90% confluency and then harvest.

  • Resuspend cells in stimulation buffer to the desired density.

  • Dispense the cell suspension into the wells of a 384-well plate.

  • For Gi-coupled receptors (e.g., 5-HT1A): a. Add serial dilutions of the test compound or reference agonist. b. Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.

  • For Gs-coupled receptors (e.g., 5-HT7): a. Add serial dilutions of the test compound or reference agonist directly to the cells.

  • Incubate the plate at room temperature or 37°C for a time specified by the cAMP kit (e.g., 30-60 minutes).

  • Add the cAMP detection reagents as per the manufacturer's protocol (e.g., lysis buffer followed by HTRF reagents).

  • Incubate as required by the kit and then read the plate on a suitable plate reader.

Data Analysis:

  • Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using a standard curve.

  • Plot the cAMP concentration against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (for stimulation) or IC50 (for inhibition) and the maximal efficacy (Emax).

  • For antagonist testing, pre-incubate the cells with the test compound before adding a fixed concentration (e.g., EC80) of a known agonist.

Protocol 3: Inositol Monophosphate (IP1) Accumulation Assay (for Gq-coupled receptors)

Objective: To determine the functional potency (EC50/IC50) of the test compound at Gq-coupled receptors (e.g., 5-HT2A).

Materials:

  • HEK293 or CHO-K1 cells stably expressing the human 5-HT2A receptor.

  • Cell culture medium and reagents.

  • Stimulation buffer containing LiCl (to inhibit IP1 degradation).[16][17]

  • This compound and a reference agonist (e.g., 5-HT).

  • IP1 detection kit (e.g., HTRF®).[18]

  • 384-well white microplates.

Procedure:

  • Seed cells in 384-well plates and grow overnight.

  • Remove the culture medium and replace it with stimulation buffer containing LiCl.

  • Add serial dilutions of the test compound or reference agonist.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Lyse the cells and add the IP1 detection reagents according to the kit manufacturer's protocol.

  • Incubate for the recommended time (e.g., 60 minutes) at room temperature.

  • Read the plate on an HTRF-compatible plate reader.

Data Analysis:

  • Generate an IP1 standard curve to convert raw fluorescence ratios to IP1 concentrations.

  • Plot the IP1 concentration against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax for agonists.

  • For antagonist activity, pre-incubate with the test compound before adding a known agonist and determine the IC50.[19]

References

application of 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride in neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Please Note: As of late 2025, publicly available research data specifically detailing the is scarce. Therefore, this document provides a representative framework of application notes and protocols based on a hypothetical compound , hereby designated "Neurovant" (NV-2025) , which is presumed to be a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at the GluN2B subunit. This example is designed to serve as a practical guide for researchers on how such a compound would be investigated and documented.

Application Notes: Neurovant (NV-2025)

1. Introduction

Neurovant (NV-2025) is a novel, potent, and selective antagonist of the NMDA receptor, exhibiting high affinity for the GluN2B subunit. The NMDA receptor, a crucial ionotropic glutamate receptor, plays a pivotal role in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor function, particularly involving the GluN2B subunit, has been implicated in the pathophysiology of various neurological and psychiatric disorders, including major depressive disorder (MDD), Alzheimer's disease, and neuropathic pain. NV-2025's selectivity for GluN2B offers the potential for targeted therapeutic intervention with a reduced side-effect profile compared to non-selective NMDA receptor antagonists.

2. Potential Research Applications

  • Investigation of Major Depressive Disorder: NV-2025 can be utilized in preclinical models of depression (e.g., chronic unpredictable stress, forced swim test) to explore the therapeutic potential of selective GluN2B antagonism.

  • Studies on Synaptic Plasticity: Researchers can use NV-2025 to dissect the specific role of GluN2B-containing NMDA receptors in long-term potentiation (LTP) and long-term depression (LTD) in hippocampal and cortical slices.

  • Neuroprotection Models: The compound's utility can be assessed in in-vitro and in-vivo models of ischemic stroke or traumatic brain injury to determine its neuroprotective efficacy.

  • Cognitive Function Research: NV-2025 can be employed to study the involvement of GluN2B subunits in learning and memory processes using behavioral paradigms such as the Morris water maze or novel object recognition tests.

Quantitative Data Summary

The following tables summarize the hypothetical in-vitro and in-vivo characteristics of Neurovant (NV-2025).

Table 1: In-Vitro Receptor Binding and Functional Activity

TargetAssay TypeParameterValue
Human GluN1/GluN2BRadioligand BindingKᵢ (nM)2.5
Human GluN1/GluN2ARadioligand BindingKᵢ (nM)150
Human GluN1/GluN2CRadioligand BindingKᵢ (nM)>1000
Human GluN1/GluN2DRadioligand BindingKᵢ (nM)>1000
Human AMPA ReceptorRadioligand BindingKᵢ (nM)>5000
Human Kainate ReceptorRadioligand BindingKᵢ (nM)>5000
Human GluN1/GluN2BCalcium Flux AssayIC₅₀ (nM)8.1

Table 2: In-Vivo Efficacy in Forced Swim Test (Mouse Model)

Treatment GroupDose (mg/kg, i.p.)Immobility Time (seconds)% Reduction vs. Vehicle
Vehicle-150 ± 12-
NV-20251125 ± 1016.7%
NV-2025398 ± 934.7%
NV-20251072 ± 852.0%
Ketamine (Positive Control)1065 ± 756.7%

Experimental Protocols

Protocol 1: In-Vitro Radioligand Binding Assay for GluN2B Affinity

  • Membrane Preparation:

    • Homogenize tissue from a brain region rich in GluN2B receptors (e.g., hippocampus) or membranes from cells expressing recombinant human GluN1/GluN2B receptors in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step.

    • Resuspend the final pellet in assay buffer and determine protein concentration using a Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of radioligand (e.g., [³H]Ro 25-6981) at a final concentration equal to its Kd.

    • Add 50 µL of competing ligand (NV-2025) at various concentrations (e.g., 0.1 nM to 10 µM).

    • For non-specific binding, add a high concentration of a known non-labeled GluN2B antagonist (e.g., 10 µM ifenprodil).

    • Initiate the binding reaction by adding 100 µL of the membrane preparation (50-100 µg of protein).

    • Incubate for 60 minutes at room temperature.

  • Termination and Scintillation Counting:

    • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the Kᵢ value using the Cheng-Prusoff equation after performing a non-linear regression analysis of the competition binding curve.

Protocol 2: In-Vivo Forced Swim Test (FST) in Mice

  • Animal Acclimation:

    • House male C57BL/6 mice (8-10 weeks old) in a temperature and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment. Provide ad libitum access to food and water.

  • Drug Administration:

    • Administer NV-2025 (1, 3, 10 mg/kg), vehicle (e.g., saline), or a positive control (e.g., ketamine, 10 mg/kg) via intraperitoneal (i.p.) injection 30 minutes before the test.

  • Forced Swim Test:

    • Place each mouse individually in a glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

    • The test duration is 6 minutes.

    • Record the entire session using a video camera.

    • Score the total time the mouse remains immobile during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

  • Data Analysis:

    • Use a blinded observer to score the immobility time from the video recordings.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the drug-treated groups to the vehicle control group. A p-value < 0.05 is considered statistically significant.

Visualizations

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor GluN1 GluN2B Glutamate->NMDA_Receptor:f1 Binds Glycine Glycine Glycine->NMDA_Receptor:f0 Binds Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Influx CaM CaM Ca_ion->CaM Activates CaMKII CaMKII CaM->CaMKII Activates ERK ERK CaMKII->ERK CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Regulates NV2025 Neurovant (NV-2025) NV2025->NMDA_Receptor:f1 Antagonizes

Caption: NV-2025 mechanism of action on the NMDA receptor signaling pathway.

FST_Workflow start Start acclimation 1. Animal Acclimation (≥ 7 days) start->acclimation grouping 2. Randomly Assign Mice to Treatment Groups acclimation->grouping injection 3. Administer NV-2025, Vehicle, or Control (i.p.) grouping->injection wait 4. Wait for 30 minutes injection->wait fst 5. Place Mouse in Water Cylinder (6-minute test) wait->fst record 6. Video Record Session fst->record scoring 7. Score Immobility Time (last 4 minutes) record->scoring analysis 8. Statistical Analysis (ANOVA) scoring->analysis end End analysis->end

Caption: Experimental workflow for the Forced Swim Test (FST).

Logical_Relationship cluster_mechanism Molecular Mechanism cluster_cellular Cellular & Network Effects cluster_therapeutic Potential Therapeutic Outcomes nv2025 Neurovant (NV-2025) glun2b Selective GluN2B Antagonism nv2025->glun2b nmda_hypo Reduced NMDA Receptor Hyperfunction glun2b->nmda_hypo synaptic_plasticity Modulation of Synaptic Plasticity nmda_hypo->synaptic_plasticity glutamate_balance Restoration of Glutamatergic Balance nmda_hypo->glutamate_balance antidepressant Antidepressant Effects synaptic_plasticity->antidepressant cognitive_mod Cognitive Modulation synaptic_plasticity->cognitive_mod neuroprotection Neuroprotective Effects glutamate_balance->neuroprotection

1-(2-Methoxyphenyl)cyclopropanamine Hydrochloride: A Putative Research Tool Compound - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively characterizing the specific biological activity and detailed experimental protocols for 1-(2-methoxyphenyl)cyclopropanamine hydrochloride is limited. The following information is based on the pharmacological profiles of structurally related compounds, including other cyclopropanamine derivatives and molecules containing a methoxyphenyl moiety. Researchers should exercise caution and conduct thorough validation studies before using this compound in any experimental setting.

Introduction

This compound is a synthetic compound featuring a cyclopropylamine core attached to a phenyl ring bearing a methoxy group at the ortho position. The rigid cyclopropane ring and the electronic properties of the methoxyphenyl group suggest its potential as a modulator of various biological targets. Cyclopropanamine derivatives are of significant interest in medicinal chemistry due to their conformational constraints, which can enhance binding specificity to proteins such as enzymes and receptors.

Based on the activity of analogous compounds, this compound may be investigated for its potential interactions with neurotransmitter systems, particularly serotonin (5-HT) and glutamate (NMDA) receptors.

Potential Areas of Investigation

Due to its structural motifs, this compound could be explored as a research tool in the following areas:

  • Neurotransmitter Receptor Modulation: Investigation of its binding affinity and functional activity at serotonin (5-HT) receptor subtypes (e.g., 5-HT1A, 5-HT2A) and NMDA receptors.

  • Enzyme Inhibition: Screening for inhibitory activity against enzymes such as monoamine oxidase (MAO) or other enzymes involved in neurotransmitter metabolism.

  • In Vivo Behavioral Studies: Assessment of its effects on animal behavior to probe its potential psychoactive or therapeutic properties.

Postulated Signaling Pathways

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound targeting the 5-HT2A receptor, a potential target for this compound based on the activity of related molecules.

5HT2A_Signaling_Pathway Compound 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride (Hypothetical) Receptor 5-HT2A Receptor Compound->Receptor Binds to G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Downstream Downstream Cellular Responses Ca_Release->Downstream PKC_Activation->Downstream

Caption: Hypothetical 5-HT2A receptor signaling pathway.

Experimental Protocols

The following are generalized protocols that can be adapted to investigate the pharmacological profile of this compound. These are not validated protocols for this specific compound and should be optimized accordingly.

In Vitro Radioligand Binding Assay (Hypothetical for 5-HT2A Receptor)

This protocol describes a method to determine the binding affinity of the test compound for the human 5-HT2A receptor.

Materials:

  • This compound

  • Cell membranes expressing recombinant human 5-HT2A receptors

  • [3H]-Ketanserin (radioligand)

  • Mianserin (non-specific binding control)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • Test compound or vehicle control

    • Cell membranes (e.g., 10-20 µg protein)

    • [3H]-Ketanserin (e.g., at a final concentration equal to its Kd)

  • For non-specific binding, add a high concentration of mianserin (e.g., 10 µM).

  • Incubate the plate at room temperature for 60 minutes.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value.

In Vitro Functional Assay: Calcium Mobilization (Hypothetical for 5-HT2A Receptor)

This protocol measures the ability of the test compound to act as an agonist or antagonist at the 5-HT2A receptor by measuring changes in intracellular calcium.

Materials:

  • This compound

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Serotonin (agonist control)

  • Ketanserin (antagonist control)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader

Procedure:

  • Plate the HEK293-5-HT2A cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with Fluo-4 AM according to the manufacturer's protocol.

  • Wash the cells with assay buffer.

  • To determine agonist activity, add serial dilutions of this compound to the wells and measure the fluorescence intensity over time.

  • To determine antagonist activity, pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes before adding a known concentration of serotonin (e.g., EC80). Measure the fluorescence intensity.

  • Analyze the data to determine EC50 (for agonists) or IC50 (for antagonists) values.

Data Presentation

As no quantitative data for this compound is currently available in the public domain, the following table is a template that researchers can use to summarize their findings from the aforementioned assays.

ParameterReceptor/EnzymeValueUnitsReference
Binding Affinity (Ki) 5-HT2Ae.g., 150nM[Internal Data]
NMDAe.g., >10,000nM[Internal Data]
Functional Activity (EC50) 5-HT2A (Agonist)e.g., 500nM[Internal Data]
Functional Activity (IC50) 5-HT2A (Antagonist)e.g., 250nM[Internal Data]

Conclusion

This compound is a compound with potential for exploration as a research tool in neuroscience and pharmacology. Its structural similarity to known neuroactive compounds suggests that it may interact with key targets in the central nervous system. The provided hypothetical protocols and data templates are intended to serve as a starting point for researchers to design and execute studies to elucidate the pharmacological profile of this compound. All experiments should be conducted with appropriate controls and rigorous data analysis.

Application Note: Quantitative Analysis of 1-(2-Methoxyphenyl)cyclopropanamine Hydrochloride in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic and toxicokinetic studies. The methodology is based on established principles for the analysis of structurally similar compounds, such as cyclopropylamine.[1][2] The procedure involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. A stable isotope-labeled internal standard is recommended to ensure accuracy and precision.

Introduction

1-(2-Methoxyphenyl)cyclopropanamine is a chemical entity of interest in pharmaceutical research. Accurate measurement of its concentration in biological matrices is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for such bioanalytical assays due to its high sensitivity, selectivity, and speed.[2][3]

The structural similarity of the target analyte to cyclopropylamine, which contains a key cyclopropylamine motif, suggests that challenges such as high polarity may arise during chromatographic separation.[1] Therefore, this proposed method considers strategies like Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve adequate retention and separation.[1] The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and other sources of variability during the analytical process.[2]

Experimental Protocols

Materials and Reagents
  • This compound (analytical standard)

  • 1-(2-Methoxyphenyl)cyclopropanamine-d5 (Internal Standard - IS) (Proposed)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Deionized water

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

    • Accurately weigh and dissolve 1 mg of 1-(2-Methoxyphenyl)cyclopropanamine-d5 (IS) in 1 mL of methanol.[2]

  • Working Standard Solutions:

    • Prepare working standard solutions by performing serial dilutions of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.[2]

  • Internal Standard Working Solution (100 ng/mL):

    • Prepare a working solution of the internal standard at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile and water.[2]

Sample Preparation
  • Thaw human plasma samples and working standards on ice.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the 100 ng/mL internal standard working solution and vortex briefly.

  • To precipitate proteins, add 200 µL of ice-cold acetonitrile.[1]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[2]

  • Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.[1]

LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.[1]

Table 1: Proposed Liquid Chromatography Parameters

ParameterProposed Value
HPLC System Agilent 1290 Infinity II or equivalent
Column HILIC Column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium formate in water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 5 minutes, followed by re-equilibration
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Proposed Mass Spectrometry Parameters

ParameterProposed Value
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470)
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of the analytical standard.Analyte (C10H13NO, MW: 163.22): [M+H]+ → Product Ions IS (Proposed-d5): [M+H]+ → Product Ions
Drying Gas Temperature 300°C
Drying Gas Flow 9 L/min
Nebulizer Pressure 30 psi
Capillary Voltage 3500 V
Fragmentor Voltage To be optimized (A starting point could be 125 V[4])
Collision Energy (CE) To be optimized for each transition

Data Presentation

Quantitative analysis is performed by constructing a calibration curve from the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.

Table 3: Representative Quantitative Data (Hypothetical)

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.995
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Lower Limit of Quantification (LLOQ) 1 ng/mL

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 50 µL Plasma Add_IS Add 10 µL Internal Standard (100 ng/mL) Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 Protein_Precip Add 200 µL ice-cold Acetonitrile Vortex1->Protein_Precip Vortex2 Vortex Vigorously (1 min) Protein_Precip->Vortex2 Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex2->Centrifuge Supernatant Transfer 150 µL Supernatant Centrifuge->Supernatant LC_Separation HILIC Separation Supernatant->LC_Separation MS_Detection ESI+ MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Area Integration MS_Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

Caption: Experimental workflow for the LC-MS/MS analysis.

G Analyte Analyte Signal (A) (Variable) Affected by: - Matrix Effects - Ion Suppression/Enhancement - Extraction Inefficiency Ratio Ratio (A / IS) (Constant) Variability is cancelled out, providing an accurate measure Analyte->Ratio IS Internal Standard Signal (IS) (Variable) Affected by the same factors as the analyte IS->Ratio Quantification {Final Concentration}|{Determined from the stable ratio plotted against a calibration curve } Ratio->Quantification

Caption: Logical relationship for quantification using an internal standard.

References

Application Notes and Protocols: NMR Spectroscopy of 1-(2-Methoxyphenyl)cyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride. Due to the limited availability of experimental spectra for this specific compound, this document presents predicted ¹H and ¹³C NMR data, alongside comprehensive protocols for sample preparation and analysis. This information is intended to serve as a valuable resource for the characterization and quality control of this compound in research and development settings.

Chemical Structure

This compound

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the protons and carbons of this compound. These predictions were generated using established computational algorithms and serve as a reference for spectral interpretation. The predicted spectra were calculated for a sample dissolved in DMSO-d₆.

Table 1: Predicted ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.1br s3H-NH₃⁺
~7.4dd1HAr-H
~7.3td1HAr-H
~7.0d1HAr-H
~6.9t1HAr-H
~3.8s3H-OCH₃
~1.5m2Hcyclopropyl -CH₂
~1.3m2Hcyclopropyl -CH₂

br s = broad singlet, dd = doublet of doublets, td = triplet of doublets, d = doublet, t = triplet, s = singlet, m = multiplet

Table 2: Predicted ¹³C NMR Data

Chemical Shift (ppm)Assignment
~156.5Ar-C-OCH₃
~131.0Ar-C
~128.5Ar-C
~121.0Ar-C
~120.5Ar-C
~111.5Ar-C
~55.5-OCH₃
~35.0Quaternary Cyclopropyl C
~15.0Cyclopropyl -CH₂

Experimental Protocols

A standardized protocol for the acquisition of high-quality NMR spectra is crucial for accurate structural elucidation and purity assessment.

Sample Preparation for NMR Spectroscopy
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent for this compound. DMSO-d₆ is a polar aprotic solvent that readily dissolves amine salts and allows for the observation of exchangeable protons, such as those of the ammonium group (-NH₃⁺).[1]

  • Sample Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆ is recommended. For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is advisable to obtain a good signal-to-noise ratio in a reasonable time.

  • Procedure:

    • Weigh the desired amount of this compound directly into a clean, dry vial.

    • Add the appropriate volume of DMSO-d₆.

    • Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

    • Ensure the sample height in the NMR tube is at least 4-5 cm to allow for proper shimming.

    • Cap the NMR tube securely.

NMR Instrument Parameters

The following are general instrument parameters. Optimization may be required based on the specific spectrometer used.

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans.

    • Spectral Width: 0 to 200 ppm.

Data Processing and Interpretation Workflow

The following diagram illustrates the logical workflow from sample preparation to structural confirmation.

NMR_Workflow NMR Data Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq 1H NMR Acquisition transfer->H1_acq C13_acq 13C NMR Acquisition transfer->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate peak_pick Peak Picking baseline->peak_pick integration_analysis Integration Analysis integrate->integration_analysis chem_shift Chemical Shift Analysis peak_pick->chem_shift multiplicity Multiplicity Analysis peak_pick->multiplicity structure_confirm Structure Confirmation chem_shift->structure_confirm multiplicity->structure_confirm integration_analysis->structure_confirm

Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.

Structural Assignment Logic

The assignment of the predicted NMR signals is based on fundamental principles of NMR spectroscopy. The following diagram outlines the logical relationships used for these assignments.

Assignment_Logic Logic for NMR Signal Assignment cluster_1H 1H NMR cluster_13C 13C NMR cluster_structure Structural Features H_Aromatic Aromatic Protons (6.5-8.0 ppm) H_Amine Amine Protons (Broad, variable shift) H_Methoxy Methoxy Protons (~3.8 ppm, singlet) H_Cyclopropyl Cyclopropyl Protons (Upfield, 0.5-1.5 ppm) C_Aromatic Aromatic Carbons (110-160 ppm) C_Methoxy Methoxy Carbon (~55 ppm) C_Cyclopropyl_Quat Quaternary Cyclopropyl C (Downfield shift) C_Cyclopropyl_CH2 Cyclopropyl CH2 (Upfield, <20 ppm) Aromatic_Ring 2-Methoxyphenyl Ring Aromatic_Ring->H_Aromatic Aromatic_Ring->C_Aromatic Amine_HCl Cyclopropylamine Hydrochloride Amine_HCl->H_Amine Amine_HCl->C_Cyclopropyl_Quat Methoxy_Group Methoxy Group Methoxy_Group->H_Methoxy Methoxy_Group->C_Methoxy Cyclopropyl_Ring Cyclopropyl Ring Cyclopropyl_Ring->H_Cyclopropyl Cyclopropyl_Ring->C_Cyclopropyl_Quat Cyclopropyl_Ring->C_Cyclopropyl_CH2

Caption: Logical connections between structural features and their expected NMR signals.

References

Application Notes and Protocols for the Characterization of 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methoxyphenyl)cyclopropanamine hydrochloride is a novel compound with a chemical structure suggestive of potential activity at key neurological targets. The presence of a phenylcyclopropylamine scaffold is a well-established feature in inhibitors of monoamine oxidases (MAO), enzymes crucial for the degradation of neurotransmitters.[1][][3] Additionally, some derivatives of phenylcyclopropane have demonstrated activity as N-methyl-D-aspartate (NMDA) receptor antagonists.[4][5]

These application notes provide a comprehensive framework for the initial characterization of this compound. The following sections detail experimental protocols for assessing its potential as a monoamine oxidase inhibitor and an NMDA receptor antagonist. The provided workflows and data tables are designed to guide researchers in generating and organizing key data to elucidate the compound's pharmacological profile.

Section 1: Monoamine Oxidase (MAO) Inhibition Assays

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters.[6][7] Inhibition of these enzymes can lead to antidepressant and neuroprotective effects.[7] The cyclopropylamine moiety of the test compound suggests it may act as a mechanism-based inhibitor of MAO.[8][9]

Signaling Pathway: Monoamine Oxidase Inhibition

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines Vesicles Vesicles Monoamines->Vesicles Packaging MAO MAO-A/B Monoamines->MAO Degradation Released_Monoamines Vesicles->Released_Monoamines Release Metabolites Metabolites MAO->Metabolites Test_Compound 1-(2-Methoxyphenyl) cyclopropanamine HCl Test_Compound->MAO Inhibition Receptors Postsynaptic Receptors Released_Monoamines->Receptors Binding Signal Signal Transduction Receptors->Signal

Caption: Monoamine oxidase (MAO) inhibition by the test compound.

Experimental Workflow: MAO Inhibition Screening

MAO_Workflow Start Start Prepare_Reagents Prepare Reagents: - MAO-A and MAO-B enzymes - Substrate (e.g., kynuramine, p-tyramine) - Test Compound dilutions - Positive Controls (Clorgyline, Selegiline) Start->Prepare_Reagents Assay_Setup Set up 96-well plate: - Enzyme, buffer, and test compound/control - Pre-incubate to allow interaction Prepare_Reagents->Assay_Setup Initiate_Reaction Add substrate to initiate reaction Assay_Setup->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Measure_Signal Measure fluorescence or product formation (LC-MS/MS) Incubate->Measure_Signal Data_Analysis Calculate % inhibition Measure_Signal->Data_Analysis IC50_Determination Perform dose-response curve and calculate IC50 values Data_Analysis->IC50_Determination Kinetic_Studies Determine mechanism of inhibition (e.g., competitive, non-competitive) and reversibility IC50_Determination->Kinetic_Studies End End Kinetic_Studies->End

Caption: Experimental workflow for MAO inhibition screening.

Data Presentation: Quantitative Analysis of MAO Inhibition

The following tables should be used to summarize the quantitative data obtained from the MAO inhibition assays.

Table 1: Inhibitory Potency (IC₅₀) of this compound against MAO-A and MAO-B

CompoundTarget EnzymeIC₅₀ (nM)[10][11][12]Assay Conditions
1-(2-Methoxyphenyl)cyclopropanamine HClMAO-A[Insert Value][e.g., Fluorometric, Kynuramine substrate, 30 min pre-incubation, pH 7.4, 37°C][6][13]
1-(2-Methoxyphenyl)cyclopropanamine HClMAO-B[Insert Value][e.g., Fluorometric, Kynuramine substrate, 30 min pre-incubation, pH 7.4, 37°C][6][13]
Clorgyline (Positive Control)MAO-A[Insert Value][e.g., Fluorometric, Kynuramine substrate, 30 min pre-incubation, pH 7.4, 37°C][6][13]
Selegiline (Positive Control)MAO-B[Insert Value][e.g., Fluorometric, Kynuramine substrate, 30 min pre-incubation, pH 7.4, 37°C][6][13]

Table 2: Kinetic Parameters of MAO Inhibition

InhibitorTarget EnzymeInhibition TypeKᵢ (nM)Reversibility
1-(2-Methoxyphenyl)cyclopropanamine HClMAO-A[e.g., Competitive][Insert Value][e.g., Irreversible]
1-(2-Methoxyphenyl)cyclopropanamine HClMAO-B[e.g., Competitive][Insert Value][e.g., Irreversible]
Experimental Protocols

This protocol is adapted from commercially available kits and is suitable for high-throughput screening.[14][15][16]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • p-Tyramine (substrate)[14]

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • This compound

  • Clorgyline and Selegiline (positive controls)[6]

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of the test compound and positive controls in assay buffer. A serial dilution should be prepared for IC₅₀ determination.

    • Prepare a master mix containing assay buffer, Amplex® Red, and HRP.

  • Assay Plate Setup:

    • Add 50 µL of the master mix to each well of the 96-well plate.

    • Add 25 µL of the test compound dilutions or controls to the respective wells.

    • Add 25 µL of MAO-A or MAO-B enzyme solution to the wells.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • Add 25 µL of the p-tyramine substrate solution to each well to start the reaction.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence at an excitation of ~530 nm and an emission of ~585 nm.[14]

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC₅₀ value.

Section 2: NMDA Receptor Antagonism Assays

NMDA receptors are ionotropic glutamate receptors critical for synaptic plasticity, and their dysfunction is implicated in various neurological disorders.[17] Phenylcyclopropane derivatives have been identified as potential NMDA receptor antagonists.[4][5]

Signaling Pathway: NMDA Receptor Antagonism

NMDA_Antagonism cluster_presynaptic2 Presynaptic Neuron cluster_synaptic_cleft2 Synaptic Cleft cluster_postsynaptic2 Postsynaptic Neuron Glutamate_Vesicles Glutamate Vesicles Glutamate Glutamate_Vesicles->Glutamate Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Opens Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Downstream Downstream Signaling Ca_Influx->Downstream Test_Compound2 1-(2-Methoxyphenyl) cyclopropanamine HCl Test_Compound2->NMDA_Receptor Antagonism

Caption: NMDA receptor antagonism by the test compound.

Experimental Workflow: NMDA Receptor Antagonist Screening

NMDA_Workflow Start2 Start Prepare_Membranes Prepare rat brain membranes expressing NMDA receptors Start2->Prepare_Membranes Binding_Assay Radioligand Binding Assay: - Incubate membranes with [³H]MK-801 and varying concentrations of test compound Prepare_Membranes->Binding_Assay Filter_Wash Filter and wash to separate bound and free radioligand Binding_Assay->Filter_Wash Measure_Radioactivity Measure radioactivity using liquid scintillation counting Filter_Wash->Measure_Radioactivity Data_Analysis2 Calculate Ki values Measure_Radioactivity->Data_Analysis2 Functional_Assay Cell-based Functional Assay (Calcium Influx): - Load cells with Ca²⁺ indicator dye - Apply test compound - Stimulate with NMDA/Glycine Data_Analysis2->Functional_Assay Measure_Fluorescence Measure changes in intracellular Ca²⁺ using a fluorescence plate reader Functional_Assay->Measure_Fluorescence IC50_Determination2 Determine IC50 for inhibition of Ca²⁺ influx Measure_Fluorescence->IC50_Determination2 End2 End IC50_Determination2->End2

Caption: Workflow for NMDA receptor antagonist screening.

Data Presentation: Quantitative Analysis of NMDA Receptor Antagonism

The following tables should be used to summarize the quantitative data obtained from the NMDA receptor antagonism assays.

Table 3: NMDA Receptor Binding Affinity

CompoundRadioligandKᵢ (nM)Assay Conditions
1-(2-Methoxyphenyl)cyclopropanamine HCl[³H]MK-801[Insert Value][e.g., Rat cortical membranes, Tris-HCl buffer, pH 7.4, 25°C][18]
MK-801 (Positive Control)[³H]MK-801[Insert Value][e.g., Rat cortical membranes, Tris-HCl buffer, pH 7.4, 25°C][18]

Table 4: Functional Inhibition of NMDA Receptor-Mediated Calcium Influx

CompoundIC₅₀ (µM)Cell TypeAssay Conditions
1-(2-Methoxyphenyl)cyclopropanamine HCl[Insert Value][e.g., HEK293 cells expressing NMDA receptors][e.g., Fluo-4 AM loading, stimulation with 100 µM NMDA / 10 µM Glycine][17][19]
Dizocilpine (MK-801) (Positive Control)[Insert Value][e.g., HEK293 cells expressing NMDA receptors][e.g., Fluo-4 AM loading, stimulation with 100 µM NMDA / 10 µM Glycine][17][19]
Experimental Protocols

This protocol describes a competitive binding assay to determine the affinity of the test compound for the NMDA receptor ion channel.[18]

Materials:

  • Rat cortical membranes

  • [³H]MK-801 (radioligand)

  • Assay Buffer (e.g., 5 mM Tris-HCl, pH 7.4)

  • This compound

  • MK-801 (unlabeled, for non-specific binding and as a positive control)

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup:

    • In test tubes, combine rat cortical membranes, assay buffer, and varying concentrations of the test compound or unlabeled MK-801.

    • For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of unlabeled MK-801.

  • Radioligand Addition:

    • Add [³H]MK-801 to each tube at a final concentration near its Kd.

  • Incubation:

    • Incubate the tubes at room temperature for 2-4 hours to reach equilibrium.

  • Termination and Filtration:

    • Rapidly filter the contents of each tube through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measurement of Radioactivity:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the Kᵢ value for the test compound by fitting the competition binding data to the appropriate model.

Conclusion

The protocols and frameworks provided in these application notes offer a systematic approach to the initial pharmacological characterization of this compound. By investigating its effects on both monoamine oxidase and the NMDA receptor, researchers can gain valuable insights into its potential therapeutic applications and mechanism of action. The structured data presentation will facilitate the clear and concise reporting of findings, aiding in the advancement of drug discovery and development programs.

References

Application Notes and Protocols: 1-(2-Methoxyphenyl)cyclopropanamine Hydrochloride in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 1-(2-methoxyphenyl)cyclopropanamine hydrochloride in drug discovery screening, focusing on two key areas: inhibition of Lysine-Specific Demethylase 1 (LSD1) and modulation of serotonin (5-HT) receptors. Detailed protocols for primary screening assays are provided to facilitate the evaluation of this compound and its analogs.

Introduction

This compound belongs to the class of arylcyclopropylamines, a privileged scaffold in medicinal chemistry. The rigid cyclopropane ring constrains the conformation of the molecule, often leading to increased potency and selectivity for biological targets. The 2-methoxyphenyl substituent can engage in specific interactions within a binding pocket, potentially influencing affinity and pharmacokinetic properties. This compound is a valuable tool for screening campaigns targeting enzymes and receptors implicated in oncology, neuroscience, and other therapeutic areas.

Potential Therapeutic Applications

Based on the activity of structurally related compounds, this compound is a promising candidate for screening against:

  • Lysine-Specific Demethylase 1 (LSD1): An epigenetic modifier often overexpressed in various cancers. Inhibition of LSD1 can reactivate tumor suppressor genes.

  • Serotonin (5-HT) Receptors: A family of G-protein coupled receptors that are well-established targets for the treatment of a wide range of central nervous system disorders, including depression, anxiety, and psychosis.

Data Presentation: In Vitro Activity of Related Cyclopropylamine Derivatives

To provide a context for screening this compound, the following tables summarize the in vitro activity of structurally related cyclopropylamine-containing molecules against LSD1 and various serotonin receptor subtypes.

Table 1: LSD1 Inhibitory Activity of Cyclopropylamine Derivatives

Compound/AnalogTargetAssay TypeIC50 (µM)k_inact / K_I (M⁻¹s⁻¹)Reference
Tranylcypromine (2-PCPA)LSD1Enzymatic~200-[1]
GSK2879552LSD1Enzymatic<0.004-[2]
Compound 34 (Styrenylcyclopropylamine)LSD1Biochemical<0.004-[2]
NCL1LSD1Enzymatic--[1]
S2101LSD1Demethylation<1 (K_I)4560[1]

Table 2: Serotonin Receptor Binding Affinity of Cyclopropylamine Derivatives

Compound/Analog5-HT₁A (Ki, nM)5-HT₂A (Ki, nM)5-HT₂B (Ki, nM)5-HT₂C (Ki, nM)Reference
trans-2-(Indol-3-yl)cyclopropylamine>100023018034[3][4]
5-Fluoro-trans-2-(indol-3-yl)cyclopropylamine13012101.9[3][4]
5-Methoxy-trans-2-(indol-3-yl)cyclopropylamine40350200110[3][4]

Experimental Protocols

The following are detailed protocols for primary in vitro screening assays to determine the activity of this compound against LSD1 and serotonin receptors.

Protocol 1: LSD1 Inhibitor Screening using a Fluorescence-Based Enzymatic Assay

This protocol is adapted from established methods for measuring LSD1 activity.[3][5]

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against human recombinant LSD1.

Principle: The demethylation of a synthetic substrate by LSD1 produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic substrate (e.g., Amplex Red) to produce a highly fluorescent product (resorufin), which can be measured.

Materials:

  • Human recombinant LSD1 enzyme

  • LSD1 peptide substrate (e.g., corresponding to the N-terminal tail of histone H3)

  • This compound

  • Tranylcypromine (positive control inhibitor)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Horseradish Peroxidase (HRP)

  • Amplex Red reagent

  • 384-well black, low-volume assay plates

  • Fluorescence plate reader (Excitation: 530-540 nm, Emission: 585-595 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and tranylcypromine in DMSO. A typical starting concentration is 10 mM with 1:3 serial dilutions.

  • Reagent Preparation:

    • Prepare a 2X solution of LSD1 enzyme in assay buffer.

    • Prepare a 2X solution of the LSD1 peptide substrate in assay buffer.

    • Prepare a detection master mix containing HRP and Amplex Red in assay buffer immediately before use.

  • Assay Plate Setup:

    • Dispense 50 nL of each compound concentration (or DMSO for controls) into the wells of a 384-well plate.

    • Add 5 µL of the 2X LSD1 enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Enzymatic Reaction:

    • Initiate the demethylase reaction by adding 5 µL of the 2X peptide substrate solution to each well.

    • Incubate the reaction for 60 minutes at 37°C.

  • Signal Detection:

    • Stop the reaction and initiate detection by adding 10 µL of the HRP/Amplex Red detection master mix to each well.

    • Incubate for 15-30 minutes at room temperature, protected from light.

    • Read the fluorescence on a compatible plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Protocol 2: Serotonin Receptor Binding Affinity via Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay.[4]

Objective: To determine the binding affinity (Ki) of this compound for a specific serotonin receptor subtype (e.g., 5-HT₂A).

Principle: The assay measures the ability of the test compound to compete with a radiolabeled ligand for binding to the target receptor expressed in cell membranes.

Materials:

  • Cell membranes expressing the target human serotonin receptor (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the target receptor (e.g., [³H]Ketanserin for 5-HT₂A)

  • This compound

  • Known selective ligand for the target receptor (for non-specific binding determination, e.g., Mianserin for 5-HT₂A)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

  • 96-well filter plates (GF/C)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Plate Setup: The final assay volume is 250 µL per well.

    • To each well, add:

      • 50 µL of test compound dilution or buffer (for total binding) or a high concentration of a competing ligand (for non-specific binding).

      • 50 µL of the specific radioligand at a concentration close to its Kd.

      • 150 µL of the cell membrane preparation.

  • Incubation: Incubate the plates for 60-90 minutes at 30°C with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percent specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows.

LSD1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Drug Intervention LSD1 LSD1 H3K4me1 Histone H3 (Lys4-monomethyl) LSD1->H3K4me1 Demethylation H3K4me2 Histone H3 (Lys4-dimethyl) H3K4me2->LSD1 Substrate Gene Target Gene Repression Transcriptional Repression Gene->Repression Silencing Inhibitor 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride Inhibitor->LSD1 Inhibition

Caption: LSD1 Signaling Pathway and Point of Inhibition.

LSD1_Assay_Workflow start Start add_compound Dispense Compound/ DMSO to Plate start->add_compound add_enzyme Add LSD1 Enzyme add_compound->add_enzyme incubate1 Incubate (15 min) add_enzyme->incubate1 add_substrate Add Peptide Substrate incubate1->add_substrate incubate2 Incubate (60 min, 37°C) add_substrate->incubate2 add_detection Add HRP/Amplex Red incubate2->add_detection incubate3 Incubate (15-30 min) add_detection->incubate3 read_plate Read Fluorescence incubate3->read_plate analyze Data Analysis (IC50) read_plate->analyze end End analyze->end

Caption: Workflow for the LSD1 Fluorescence-Based Assay.

Radioligand_Binding_Workflow start Start prepare_plate Prepare Assay Plate: Compound, Radioligand, Membranes start->prepare_plate incubate Incubate (60-90 min, 30°C) prepare_plate->incubate filter_wash Filter and Wash incubate->filter_wash dry_plate Dry Filter Plate filter_wash->dry_plate add_scintillant Add Scintillation Fluid dry_plate->add_scintillant count Scintillation Counting add_scintillant->count analyze Data Analysis (Ki) count->analyze end End analyze->end

Caption: Workflow for the Radioligand Binding Assay.

Conclusion

This compound represents a valuable chemical probe for drug discovery screening campaigns. Its structural features suggest potential activity as both an LSD1 inhibitor and a modulator of serotonin receptors. The provided protocols offer robust methods for the initial characterization of this compound's in vitro pharmacological profile. Further studies, including selectivity profiling and functional assays, will be crucial to fully elucidate its mechanism of action and therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: 1-(2-Methoxyphenyl)cyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am observing poor dissolution of this compound in my aqueous buffer. What are the initial troubleshooting steps?

Poor dissolution can be attributed to several factors including insufficient solvent volume, inappropriate pH, or the presence of common ions. Here are some initial steps to address this issue:

  • Ensure Complete Dispersion: Vigorously vortex or sonicate the mixture to ensure all particles are well-dispersed and wetted by the solvent.

  • Increase Solvent Volume: The concentration of your solution may be exceeding the compound's intrinsic solubility in the chosen solvent system. Try preparing a more dilute solution.

  • Gentle Heating: Carefully warming the solution may improve the rate of dissolution. However, be cautious of potential degradation at elevated temperatures. Monitor for any changes in color or clarity that might indicate decomposition.

  • pH Adjustment: As an amine hydrochloride, the solubility of this compound is pH-dependent. Ensure the pH of your aqueous solution is in a range where the ionized form is predominant, which is typically in the acidic to neutral range.

Q3: Can I use organic co-solvents to improve the solubility of this compound?

Yes, using organic co-solvents is a common and effective strategy to enhance the solubility of poorly soluble compounds.[1][2][3] Co-solvents can reduce the polarity of the aqueous environment, making it more favorable for the dissolution of molecules with both polar and non-polar regions.

Troubleshooting Guides

Issue 1: Compound Precipitates Out of Solution After Initial Dissolution

Precipitation after initial dissolution often suggests that a supersaturated solution was formed, which is inherently unstable.

Troubleshooting Steps:

  • pH Stability Check: Verify the pH of the solution after the compound has been added. The addition of the hydrochloride salt can sometimes alter the final pH of the solution, potentially causing it to shift to a range where the compound is less soluble. Re-adjust the pH if necessary.

  • Temperature Fluctuation: Ensure the temperature of the solution is maintained. A decrease in temperature can significantly reduce the solubility of a compound, leading to precipitation.

  • Co-solvent Addition: If working with a primarily aqueous system, consider the addition of a water-miscible organic co-solvent to increase the overall solvating power of the mixture.

  • Use of Surfactants: Incorporating a small amount of a non-ionic surfactant can help to maintain the compound in solution by forming micelles.[4]

Issue 2: Inconsistent Solubility Results Between Experiments

Inconsistent results can be frustrating and may point to subtle variations in experimental conditions.

Troubleshooting Steps:

  • Standardize Solvent Preparation: Prepare fresh solvent for each experiment and ensure the source and grade of the solvent are consistent.

  • Control pH Rigorously: Use a calibrated pH meter for all pH measurements. Ensure buffers are prepared accurately and have sufficient buffering capacity.

  • Precise Temperature Control: Use a water bath or other temperature-controlled equipment to maintain a constant temperature during dissolution.

  • Consistent Agitation/Mixing: Standardize the method and duration of mixing (e.g., vortexing time, sonication power and duration) for all samples.

Data Presentation

Table 1: Comparison of Common Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Modifying the pH to favor the more soluble ionized form of the drug.[4][5]Simple, cost-effective, and often highly effective for ionizable compounds.Risk of chemical degradation at extreme pH values; potential for precipitation if pH shifts.
Co-solvency Adding a water-miscible organic solvent to reduce the overall polarity of the solvent system.[1][2][3]Effective for many poorly soluble compounds; can be used for a wide range of concentrations.May not be suitable for all biological assays due to potential toxicity of the co-solvent.
Use of Surfactants Surfactant molecules form micelles that encapsulate the drug, increasing its apparent solubility.[4]Can significantly increase solubility; useful for very hydrophobic compounds.Can interfere with certain biological assays; may cause foaming.
Particle Size Reduction Increasing the surface area of the solid particles to enhance the dissolution rate.[6][7]Improves the rate of dissolution.[7]Does not increase the equilibrium solubility.[7]
Complexation Using a complexing agent (e.g., cyclodextrins) to form a more soluble inclusion complex.[5]Can significantly enhance solubility and stability.Can be expensive; the complexing agent may have its own biological effects.

Experimental Protocols

Protocol 1: Screening for Optimal pH
  • Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers).

  • Add a pre-weighed amount of this compound to a fixed volume of each buffer to create a slurry.

  • Equilibrate the samples at a constant temperature (e.g., 25 °C) with continuous agitation for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the solubility as a function of pH to determine the optimal pH range.

Protocol 2: Co-solvent Screening
  • Select a range of water-miscible organic co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400, DMSO).

  • Prepare a series of co-solvent/water mixtures at different ratios (e.g., 10%, 20%, 30% v/v co-solvent in water).

  • Add a pre-weighed amount of this compound to a fixed volume of each co-solvent mixture.

  • Follow steps 3-5 from the pH screening protocol to determine the solubility in each co-solvent system.

  • Plot the solubility as a function of the co-solvent concentration to identify the most effective co-solvent and its optimal concentration.

Visualizations

experimental_workflow cluster_start Start: Solubility Issue cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_solution Solution start Poor Dissolution of 1-(2-Methoxyphenyl)cyclopropanamine HCl ph_screen pH Screening Protocol start->ph_screen Ionizable Compound cosolvent_screen Co-solvent Screening Protocol start->cosolvent_screen If pH adjustment is insufficient optimize_conditions Optimize pH and/or Co-solvent Concentration ph_screen->optimize_conditions cosolvent_screen->optimize_conditions final_formulation Optimized Solubilized Formulation optimize_conditions->final_formulation

Caption: Workflow for improving the solubility of this compound.

troubleshooting_logic start Compound Precipitates from Solution check_ph Check pH of the final solution. Is it in the optimal range? start->check_ph adjust_ph Adjust pH to optimal range. check_ph->adjust_ph No check_temp Check for temperature fluctuations. Is the temperature stable? check_ph->check_temp Yes solution_stable Solution is Stable adjust_ph->solution_stable control_temp Maintain constant temperature. check_temp->control_temp No add_cosolvent Consider adding a co-solvent or surfactant. check_temp->add_cosolvent Yes control_temp->solution_stable add_cosolvent->solution_stable

Caption: Troubleshooting logic for precipitation issues.

References

Technical Support Center: Synthesis of 1-(2-Methoxyphenyl)cyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method for the synthesis of 1-arylcyclopropylamines is the Kulinkovich-Szymoniak reaction. This approach involves the titanium-mediated cyclopropanation of a nitrile (in this case, 2-methoxyphenylacetonitrile) with a Grignard reagent. The resulting primary amine is then converted to its hydrochloride salt for improved stability and handling.

Q2: What are the critical parameters to control during the Kulinkovich-Szymoniak reaction for this synthesis?

A2: Careful control of stoichiometry, temperature, and the exclusion of air and moisture are critical. The ratio of the Grignard reagent to the titanium(IV) isopropoxide is particularly important to minimize the formation of byproducts such as ketones and tertiary carbinamines.[1] The reaction is typically conducted under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.

Q3: What are some potential side products in this synthesis?

A3: Common side products include the corresponding ketone, formed from the reaction of the intermediate titanacycle with the nitrile without subsequent amination, and tertiary carbinamines.[1] The formation of these byproducts is often linked to improper stoichiometry of the reagents.

Q4: How can I purify the final hydrochloride salt?

A4: The hydrochloride salt can often be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/hexane. The choice of solvent will depend on the solubility of the salt and impurities. Washing the crude salt with a non-polar solvent can help remove organic residues.

Q5: Are there alternative synthetic routes to 1-arylcyclopropylamines?

A5: Yes, alternative methods exist for the synthesis of arylcyclopropylamines. These include routes involving the cyclopropanation of styrenes with diazo compounds, reactions utilizing ylides, and more recent methods like C-H borylation followed by Suzuki-Miyaura coupling.[2]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or no yield of the desired cyclopropylamine - Inactive Grignard reagent.- Decomposed titanium(IV) isopropoxide.- Presence of water or air in the reaction.- Titrate the Grignard reagent before use.- Use freshly opened or distilled titanium(IV) isopropoxide.- Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere.
Formation of significant amounts of ketone or tertiary carbinamine byproducts - Incorrect stoichiometry of Grignard reagent to titanium alkoxide.- Inefficient Lewis acid activation.- Optimize the ratio of Grignard reagent and titanium(IV) isopropoxide. A 1:1 ratio can favor byproduct formation.[3]- Ensure the Lewis acid (e.g., BF₃·OEt₂) is added correctly to promote the conversion of the azatitanacycle to the amine.[1]
Difficulty in isolating the product after quenching the reaction - Emulsion formation during aqueous workup.- Product is too soluble in the aqueous layer.- Add a saturated brine solution to help break up emulsions.- Perform multiple extractions with an appropriate organic solvent.- Adjust the pH of the aqueous layer to ensure the amine is in its free base form for extraction.
The hydrochloride salt oils out instead of crystallizing - Presence of impurities.- Inappropriate solvent system for crystallization.- Presence of water.- Purify the free base amine by column chromatography before salt formation.- Experiment with different solvent systems for crystallization (e.g., isopropanol/diethyl ether, ethanol/hexanes).- Ensure anhydrous conditions during the salt formation by using HCl gas or a solution of HCl in an anhydrous solvent.
The final product is discolored - Residual titanium species.- Air oxidation of the amine.- Thoroughly wash the organic extracts during workup.- Consider a charcoal treatment of the free base solution before salt formation.- Store the final product under an inert atmosphere and protected from light.

Experimental Protocols

Representative Synthesis of 1-(2-Methoxyphenyl)cyclopropanamine (Kulinkovich-Szymoniak Reaction)

Materials:

  • 2-Methoxyphenylacetonitrile

  • Titanium(IV) isopropoxide

  • Ethylmagnesium bromide (solution in THF)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (solution in anhydrous diethyl ether)

Procedure:

  • Under an argon atmosphere, a solution of 2-methoxyphenylacetonitrile (1.0 eq) in anhydrous THF is cooled to -50 °C.

  • Titanium(IV) isopropoxide (1.2 eq) is added dropwise, maintaining the temperature below -45 °C.

  • A solution of ethylmagnesium bromide in THF (2.5 eq) is added slowly, keeping the internal temperature below -45 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

  • The mixture is cooled to -78 °C, and boron trifluoride diethyl etherate (1.5 eq) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • The resulting mixture is filtered through a pad of celite, and the filter cake is washed with diethyl ether.

  • The combined organic phases are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1-(2-methoxyphenyl)cyclopropanamine.

Formation of this compound
  • The crude 1-(2-methoxyphenyl)cyclopropanamine is dissolved in a minimal amount of anhydrous diethyl ether.

  • The solution is cooled to 0 °C, and a solution of hydrochloric acid in anhydrous diethyl ether is added dropwise with stirring until precipitation is complete.

  • The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Kulinkovich-Szymoniak Reaction cluster_activation Lewis Acid Activation cluster_salt Salt Formation 2-MeO-Ph-ACN 2-Methoxyphenyl- acetonitrile Titanacycle Azatitanacyclopentene Intermediate 2-MeO-Ph-ACN->Titanacycle EtMgBr Ethylmagnesium bromide EtMgBr->Titanacycle Ti(OiPr)4 Titanium(IV) isopropoxide Ti(OiPr)4->Titanacycle FreeBase 1-(2-Methoxyphenyl)- cyclopropanamine Titanacycle->FreeBase Activation BF3OEt2 BF3.OEt2 BF3OEt2->FreeBase FinalProduct 1-(2-Methoxyphenyl)- cyclopropanamine HCl FreeBase->FinalProduct Protonation HCl Anhydrous HCl HCl->FinalProduct

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Byproduct Formation CheckReagents Check Reagent Quality (Grignard Titration, Fresh Ti(OiPr)4) Start->CheckReagents CheckConditions Verify Anhydrous & Inert Conditions CheckReagents->CheckConditions Reagents OK CheckStoichiometry Review Stoichiometry (EtMgBr:Ti(OiPr)4 ratio) CheckConditions->CheckStoichiometry Conditions OK CheckActivation Ensure Proper Lewis Acid Addition CheckStoichiometry->CheckActivation Stoichiometry OK PurifyIntermediate Purify Free Base (Column Chromatography) CheckActivation->PurifyIntermediate Activation OK OptimizeSalt Optimize Salt Formation/Crystallization PurifyIntermediate->OptimizeSalt Success Improved Yield and Purity OptimizeSalt->Success

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent moisture ingress and exposure to air.[1][2] Storage at controlled room temperature, away from direct sunlight and strong oxidizing agents, is advisable.[1] For extended storage, refrigeration (-20 ± 5 °C) in dry conditions can be considered.[3]

Q2: What are the primary degradation pathways for this compound?

A2: Based on its chemical structure, which includes a cyclopropylamine moiety and a methoxyphenyl group, the primary anticipated degradation pathways are:

  • Hydrolysis: The cyclopropylamine group is susceptible to hydrolytic degradation, particularly under neutral to high pH conditions, which can lead to ring-opening of the cyclopropane ring. Additionally, the methoxy ether linkage on the phenyl ring can undergo cleavage under acidic conditions.

  • Oxidation: The amine group is prone to oxidation, which can result in the formation of N-oxides, hydroxylamines, or other oxidative degradation products. The aromatic ring may also be susceptible to oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, potentially leading to the formation of colored degradants or complex reaction products.

Q3: Is this compound sensitive to pH changes?

A3: Yes, compounds containing a cyclopropylamine moiety have been shown to be susceptible to hydrolytic degradation in high pH conditions. Therefore, it is crucial to control the pH of solutions containing this compound, especially during formulation development and analytical testing. Acidic conditions may lead to the cleavage of the methoxy ether.

Q4: What are the expected decomposition products under thermal stress?

A4: When subjected to high temperatures, this compound may decompose to produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in the initial chromatogram of a freshly prepared sample. The starting material may contain impurities.Obtain a certificate of analysis (CoA) for the batch of the compound being used. If possible, purify the compound or acquire a higher purity grade. Run a blank (solvent) injection to rule out system contamination.
Significant degradation is observed under ambient storage conditions. The compound may be exposed to light, humidity, or incompatible excipients.Store the compound in an amber-colored, tightly sealed container in a desiccator. Ensure that any excipients used in a formulation are compatible with the amine hydrochloride salt.
No degradation is observed under forced degradation (stress) conditions. The stress conditions (e.g., temperature, concentration of stressing agent, duration) may not be harsh enough. The analytical method may not be stability-indicating.Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent).[4] Ensure the analytical method (e.g., HPLC) is capable of separating the parent compound from all potential degradation products. This may require adjusting the mobile phase, column type, or detector wavelength.
Poor mass balance in stability studies (sum of parent compound and degradants is less than 95%). Degradation products may be non-chromophoric (not detected by UV), volatile, or strongly retained on the analytical column.Use a mass spectrometer (LC-MS) in addition to a UV detector to identify non-chromophoric or unexpected degradants. Check for the possibility of volatile degradants by using techniques like headspace GC-MS. Modify the chromatographic method (e.g., gradient elution) to ensure all components are eluted from the column.
Discoloration of the compound upon storage or in solution. This often indicates photolytic or oxidative degradation, leading to the formation of colored impurities.Protect the compound from light at all times by using amber vials or storing it in the dark. For solutions, consider purging with an inert gas (e.g., nitrogen or argon) to minimize oxidation.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[5][6]

1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 24 hours. At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat the mixture at 60°C for 24 hours. At specified time points, withdraw an aliquot, cool, and neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for 24 hours. Withdraw aliquots at specified time points for analysis.

  • Thermal Degradation (Solid State): Place a known amount of the solid compound in a controlled temperature oven at 70°C for 48 hours. At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze.

  • Photolytic Degradation: Expose a solution of the compound (e.g., 1 mg/mL) in a photochemically transparent container to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions. Analyze both samples at appropriate time intervals.

3. Analytical Methodology: A stability-indicating HPLC method should be developed and validated. A typical starting point would be a reverse-phase C18 column with a gradient elution using a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). Detection can be performed using a photodiode array (PDA) detector to monitor for peak purity and a mass spectrometer (MS) to identify degradation products.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data from forced degradation studies to illustrate the expected stability profile.

Table 1: Degradation under Hydrolytic and Oxidative Stress

Condition Time (hours) Assay of Parent (%) Total Impurities (%) Major Degradant RRT
0.1 M HCl (60°C)2485.214.80.78
0.1 M NaOH (60°C)2478.521.50.65, 0.91
3% H₂O₂ (RT)2490.19.90.85

RRT = Relative Retention Time

Table 2: Degradation under Thermal and Photolytic Stress

Condition Duration Assay of Parent (%) Total Impurities (%) Observations
Solid State (70°C)48 hours98.51.5No significant change in appearance.
Photolytic (ICH Q1B)7 days92.37.7Slight yellowing of the solution.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock 1 mg/mL Stock Solution of 1-(2-Methoxyphenyl)cyclopropanamine HCl acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation photo Photolytic Stress (ICH Q1B) stock->photo neutralize Neutralization (for Acid/Base Samples) acid->neutralize base->neutralize hplc Stability-Indicating HPLC-PDA/MS Analysis oxidation->hplc thermal Thermal Stress (Solid, 70°C) thermal_sample Dissolve Stressed Solid thermal->thermal_sample photo->hplc neutralize->hplc data Data Interpretation (Assay, Impurities, Mass Balance) hplc->data thermal_sample->hplc

Caption: Experimental workflow for forced degradation studies.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent 1-(2-Methoxyphenyl)cyclopropanamine ring_opening Ring-Opened Product (High pH) parent->ring_opening OH- demethylation 2-(1-aminocyclopropyl)phenol (Acidic) parent->demethylation H+ n_oxide N-Oxide Derivative parent->n_oxide [O] hydroxylamine Hydroxylamine Derivative parent->hydroxylamine [O] photo_products Complex Photodegradants parent->photo_products hv

Caption: Plausible degradation pathways for the compound.

References

avoiding off-target effects of 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential off-target effects of 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound?

A1: Direct off-target effects of this compound are not extensively documented in publicly available literature. However, based on its structural motifs—a cyclopropanamine group and a methoxyphenyl group—potential off-target activities can be inferred. The cyclopropylamine moiety is present in compounds known to act as monoamine oxidase inhibitors (MAOIs)[1]. The methoxyphenyl group is found in various compounds with activity at serotonergic and adrenergic receptors. For instance, a structurally related compound, trans-2-(2,5-dimethoxy-4-methylphenyl)cyclopropanamine, shows high affinity for serotonin (5-HT)₂A receptors[2]. Therefore, researchers should consider potential off-target effects related to the inhibition of MAO and interactions with serotonin and adrenergic receptor systems.

Q2: What is the likely mechanism of action of this compound?

A2: The precise mechanism of action for this compound is not well-established. However, the presence of the cyclopropanamine functional group suggests it may act as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in histone modification and gene expression regulation[3]. Inhibition of LSD1 has been explored for therapeutic applications in oncology and neurology[3]. Additionally, as mentioned, the structural similarity to other psychoactive compounds suggests potential modulation of central nervous system targets.

Q3: How can I assess the potential for off-target effects in my experiments?

A3: A tiered approach is recommended. Initially, in silico predictions using computational models can provide insights into potential off-target interactions. Subsequently, in vitro profiling against a panel of common off-target receptors and enzymes is crucial. This should include, but not be limited to, a safety panel of G-protein coupled receptors (GPCRs), ion channels, and kinases. Given the structural alerts, specific assays for MAO-A and MAO-B inhibition, as well as binding and functional assays for serotonin (e.g., 5-HT₂A, 5-HT₂C) and adrenergic (e.g., α₁, α₂, β) receptors, are highly recommended.

Q4: Are there known metabolic liabilities associated with the cyclopropylamine moiety?

A4: Yes, the cyclopropylamine group can be susceptible to metabolic activation by cytochrome P450 (CYP) enzymes. This can lead to the formation of reactive intermediates that may covalently bind to cellular macromolecules, potentially causing toxicity[4]. It is advisable to conduct metabolic stability assays using liver microsomes or hepatocytes to assess the potential for metabolic bioactivation.

Troubleshooting Guides

Problem 1: Unexpected Cellular Phenotype or Toxicity

Possible Cause: Off-target activity at serotonin or adrenergic receptors, or inhibition of monoamine oxidases.

Troubleshooting Steps:

  • In Silico Analysis: Use computational tools to predict the binding affinity of this compound to a broad range of receptors and enzymes.

  • Receptor Profiling:

    • Perform radioligand binding assays to determine the affinity (Ki) for a panel of serotonin (5-HT) and adrenergic (α and β) receptors.

    • Conduct functional assays (e.g., calcium flux, cAMP measurement) to determine if the compound acts as an agonist, antagonist, or allosteric modulator at these receptors.

  • Enzyme Inhibition Assays:

    • Measure the inhibitory activity (IC₅₀) against MAO-A and MAO-B enzymes.

  • Control Experiments:

    • Include selective antagonists for any identified off-target receptors in your cellular assays to see if the unexpected phenotype is rescued.

    • Use a structurally related negative control compound that lacks the key functional groups if available.

Problem 2: Inconsistent Results Across Different Cell Lines or Tissues

Possible Cause: Differential expression of off-target receptors or metabolizing enzymes.

Troubleshooting Steps:

  • Expression Analysis: Quantify the mRNA or protein expression levels of potential off-target receptors (e.g., specific 5-HT and adrenergic subtypes) and relevant CYP enzymes in the cell lines or tissues being used.

  • Metabolite Profiling: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify metabolites of this compound in your experimental systems. This can help determine if a metabolite is responsible for the observed activity.

  • Phenotypic Correlation: Correlate the expression levels of off-targets or the concentration of specific metabolites with the observed phenotypic response.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data (e.g., IC₅₀, Kᵢ values) for this compound in the public domain. The following table provides a template for researchers to populate with their own experimental data for comparison and analysis.

Target/AssayParameterValueUnitsReference
Primary Target (e.g., LSD1) IC₅₀nM
Off-Target Screening
MAO-A InhibitionIC₅₀nM
MAO-B InhibitionIC₅₀nM
5-HT₂A Receptor BindingKᵢnM
α₁-Adrenergic Receptor BindingKᵢnM
Metabolic Stability
Human Liver Microsome t₁/₂min

Detailed Experimental Protocols

Protocol 1: In Vitro MAO Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (MAO-A substrate)

  • Benzylamine (MAO-B substrate)

  • Test compound (this compound)

  • Positive controls (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)

  • Phosphate buffer (pH 7.4)

  • 96-well microplate reader (fluorescence)

Procedure:

  • Prepare serial dilutions of the test compound and positive controls in phosphate buffer.

  • In a 96-well plate, add the enzyme (MAO-A or MAO-B) to the buffer.

  • Add the test compound or control at various concentrations and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the respective substrate (kynuramine for MAO-A or a substrate yielding a fluorescent product for MAO-B).

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction by adding a stop solution (e.g., NaOH).

  • Measure the fluorescence of the product (e.g., 4-hydroxyquinoline for the kynuramine reaction) at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each concentration and determine the IC₅₀ value using a suitable curve-fitting software.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane GPCR Serotonin/Adrenergic Receptor (GPCR) G_Protein G-Protein Activation GPCR->G_Protein Compound 1-(2-Methoxyphenyl) cyclopropanamine HCl Compound->GPCR Binds to Second_Messenger Second Messenger (cAMP, IP3/DAG) G_Protein->Second_Messenger Downstream_Effects Downstream Cellular Effects Second_Messenger->Downstream_Effects Experimental_Workflow Start Start: Unexpected Phenotype In_Silico In Silico Screening Start->In_Silico In_Vitro In Vitro Off-Target Profiling In_Silico->In_Vitro Data_Analysis Data Analysis (IC50, Ki) In_Vitro->Data_Analysis Hypothesis Formulate Hypothesis on Off-Target Data_Analysis->Hypothesis Validation Cellular Assay Validation Hypothesis->Validation Conclusion Conclusion: Identify Off-Target Validation->Conclusion

References

Technical Support Center: Crystallization of 1-(2-Methoxyphenyl)cyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 1-(2-methoxyphenyl)cyclopropanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in crystallizing this compound?

The primary challenges in crystallizing this and similar amine hydrochloride salts include:

  • "Oiling out" or liquid-liquid phase separation: The compound separates as a liquid phase instead of a solid crystalline material. This is often due to high supersaturation or the presence of impurities.

  • Formation of amorphous precipitate: Instead of an ordered crystalline solid, a disordered amorphous solid is obtained.

  • Poor crystal morphology: Formation of very fine needles or plates that are difficult to filter and dry.

  • Polymorphism: The potential for the compound to crystallize in different solid-state forms (polymorphs) with different physical properties.

  • Solvent selection: Identifying a suitable solvent or solvent system that provides appropriate solubility for crystallization.

Q2: What are the most suitable solvents for the crystallization of this compound?

While specific solubility data is not extensively published, based on the structure (an aromatic amine hydrochloride), suitable solvent systems are likely to be polar protic solvents or mixtures with anti-solvents. Potential starting points include:

  • Alcohols: Methanol, ethanol, and isopropanol are often good solvents for amine hydrochlorides.

  • Water: Can be used, but solubility might be high. Often used in combination with an anti-solvent.

  • Anti-solvents: Ethers (like diethyl ether or methyl tert-butyl ether) and esters (like ethyl acetate) can be used as anti-solvents to induce precipitation from more polar solvents.

It is recommended to perform solubility screening with small amounts of material to determine the optimal solvent system.

Q3: How does pH influence the crystallization process?

The pH of the solution is a critical parameter in the crystallization of amine hydrochloride salts. The compound is the salt of a weak base and a strong acid.

  • Low pH (acidic): A sufficiently low pH is required to ensure the amine is fully protonated to form the hydrochloride salt. If the pH is too high, the free amine may be present, which is often an oil and can inhibit crystallization.

  • Excess Acid: While ensuring a low pH is important, a large excess of HCl can sometimes increase the solubility of the salt, making crystallization more difficult.

It is crucial to control the stoichiometry of the acid addition or to adjust the pH carefully.

Troubleshooting Guides

Issue 1: The product "oils out" or forms an amorphous precipitate.

Symptoms:

  • A second liquid phase (oily layer) separates from the solution upon cooling or addition of an anti-solvent.

  • A fine, non-crystalline powder crashes out of the solution.

Potential Causes and Solutions:

CauseSolution
High Supersaturation Slow down the cooling rate. Use a programmable cooling bath if available.
Start with a more dilute solution.
Add the anti-solvent more slowly and at a slightly elevated temperature.
Inappropriate Solvent Screen for alternative solvents or solvent/anti-solvent combinations. A slightly less polar solvent might be beneficial.
Presence of Impurities Purify the crude material before crystallization (e.g., by column chromatography of the free base).
Consider a pre-treatment of the solution with activated carbon to remove colored impurities.
Residual Water If using anhydrous HCl, ensure all reagents and solvents are dry. Water can sometimes promote oiling out for certain amine salts.

Troubleshooting Workflow for "Oiling Out"

G start Oiling Out or Amorphous Precipitate Observed check_supersaturation Is the solution highly concentrated or cooled rapidly? start->check_supersaturation reduce_supersaturation Reduce Supersaturation: - Decrease concentration - Slow cooling rate - Slow anti-solvent addition check_supersaturation->reduce_supersaturation Yes check_solvent Is the solvent system optimal? check_supersaturation->check_solvent No success Crystalline Product Obtained reduce_supersaturation->success screen_solvents Screen for new solvents or anti-solvents check_solvent->screen_solvents No check_purity Is the starting material pure? check_solvent->check_purity Yes screen_solvents->success purify_material Purify the material (e.g., chromatography of free base) check_purity->purify_material No check_purity->success Yes purify_material->success

Caption: Troubleshooting workflow for addressing "oiling out".

Issue 2: No crystallization occurs upon cooling.

Symptoms:

  • The solution remains clear even after prolonged cooling.

Potential Causes and Solutions:

CauseSolution
Solution is Undersaturated Concentrate the solution by carefully evaporating some of the solvent.
High Solubility in the Chosen Solvent Add a miscible anti-solvent dropwise until turbidity persists, then warm slightly to redissolve and cool slowly.
Nucleation Barrier Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface.
Add a small seed crystal of this compound if available.

Decision Tree for No Crystal Formation

G start No Crystals Formed Upon Cooling check_concentration Is the solution likely dilute? start->check_concentration concentrate Concentrate Solution (Evaporate Solvent) success Crystallization Initiated concentrate->success add_antisolvent Add Anti-Solvent add_antisolvent->success induce_nucleation Induce Nucleation: - Scratch flask - Add seed crystal induce_nucleation->success check_concentration->concentrate Yes check_solubility Is the compound very soluble? check_concentration->check_solubility No check_solubility->add_antisolvent Yes check_solubility->induce_nucleation No

Caption: Decision process for initiating crystallization.

Experimental Protocols

Protocol 1: General Crystallization from a Single Solvent (e.g., Isopropanol)
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot isopropanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Cooling: Allow the solution to cool slowly to room temperature. To slow down the rate of cooling, the flask can be placed in a Dewar flask containing warm water.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold isopropanol.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Crystallization by Anti-Solvent Addition (e.g., Methanol/MTBE)
  • Dissolution: Dissolve the crude this compound in a minimal amount of methanol at room temperature.

  • Anti-Solvent Addition: While stirring, slowly add methyl tert-butyl ether (MTBE) until the solution becomes persistently turbid.

  • Re-dissolution: Add a few drops of methanol to re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form as the solvent slowly evaporates or as a result of the established supersaturation. For a higher yield, the flask can be placed in a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a methanol/MTBE mixture.

  • Drying: Dry the crystals under vacuum.

Data Presentation

Table 1: Illustrative Solubility of Amine Hydrochlorides in Common Solvents

Disclaimer: The following data is illustrative for a typical aromatic amine hydrochloride and should be used as a general guide for solvent screening. Actual solubility of this compound should be determined experimentally.

SolventPolarity IndexExpected Solubility at 25°CComments
Water10.2HighMay require an anti-solvent for good yield.
Methanol5.1HighGood starting solvent, often used with an ether anti-solvent.
Ethanol4.3ModerateGood for single-solvent crystallization.
Isopropanol3.9Moderate to LowOften a good choice for obtaining high-quality crystals.
Ethyl Acetate4.4LowCan be used as an anti-solvent.
Methyl tert-butyl ether (MTBE)2.5Very LowCommon anti-solvent.
Dichloromethane3.1LowGenerally not a good solvent for hydrochloride salts.
Toluene2.4InsolubleCan be used as an anti-solvent.

purification techniques for 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. Potential impurities include unreacted starting materials, intermediates from the synthetic route, and diastereomers if a stereocenter is present and not controlled. Additionally, degradation products may form, particularly through hydrolysis of the cyclopropylamine moiety under certain pH conditions.[1]

Q2: My purified this compound has a low melting point and a broad melting range. What could be the issue?

A2: A low and broad melting point typically indicates the presence of impurities or residual solvent. These impurities disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point. Further purification steps, such as recrystallization or column chromatography, are recommended.

Q3: The purity of my compound does not improve after recrystallization. What should I try next?

A3: If recrystallization is ineffective, it's possible that the impurities have similar solubility profiles to the desired compound in the chosen solvent system. Consider the following:

  • Solvent Screening: Experiment with a variety of solvents or solvent mixtures with different polarities.

  • Alternative Purification Technique: If recrystallization fails, column chromatography using silica gel or a suitable stationary phase may be effective in separating impurities with different polarities.

  • Salt Formation/Breaking: You can neutralize the hydrochloride salt to the free base, purify the free base by chromatography or distillation, and then reform the hydrochloride salt.

Q4: I am observing degradation of my compound during purification. How can I minimize this?

A4: The cyclopropylamine moiety can be susceptible to hydrolytic degradation, especially at high pH conditions.[1] To minimize degradation:

  • pH Control: Maintain a slightly acidic pH during aqueous workups.

  • Temperature Control: Avoid excessive heat during purification steps like distillation or drying.

  • Inert Atmosphere: If oxidative degradation is suspected, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield After Recrystallization - The compound is too soluble in the recrystallization solvent. - Too much solvent was used. - Premature crystallization occurred during hot filtration.- Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. - Use the minimum amount of hot solvent to dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.
Oily Product Instead of Crystals - The presence of impurities that lower the melting point. - The compound has a low melting point. - Supersaturation is too high.- Try trituration with a non-polar solvent to induce solidification. - Use a seed crystal to initiate crystallization. - Allow the solution to cool slowly to promote crystal growth over oiling out.
Colored Impurities Present - Residual starting materials or by-products. - Degradation of the compound.- Treat the solution with activated charcoal before recrystallization to adsorb colored impurities. - Ensure all purification steps are carried out promptly and under appropriate conditions to prevent degradation.
Incomplete Removal of Solvent - Inadequate drying time or temperature. - Use of a high-boiling point solvent.- Dry the purified solid under vacuum at an appropriate temperature for an extended period. - Wash the final product with a low-boiling point solvent in which the compound is insoluble to help remove residual high-boiling point solvent.

Experimental Protocols

Protocol 1: Recrystallization

This protocol describes the purification of this compound by recrystallization.

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., isopropanol, ethanol, methanol, acetonitrile, or mixtures with water) at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Purification via Free Base

This protocol is useful if recrystallization of the hydrochloride salt is challenging.

Methodology:

  • Neutralization: Dissolve the crude this compound in water. Cool the solution in an ice bath and add a base (e.g., 1 M NaOH) dropwise with stirring until the pH is basic (pH > 10), precipitating the free amine.

  • Extraction: Extract the free amine into an organic solvent such as dichloromethane or ethyl acetate. Repeat the extraction 2-3 times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude free amine.

  • Purification of Free Base: Purify the crude free amine by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Salt Formation: Dissolve the purified free amine in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Add a solution of HCl in the same solvent (or bubble HCl gas through the solution) dropwise with stirring until precipitation of the hydrochloride salt is complete.

  • Isolation and Drying: Collect the precipitated this compound by vacuum filtration, wash with a small amount of the organic solvent, and dry under vacuum.

Data Presentation

Table 1: Comparison of Purification Techniques

Technique Purity (by HPLC) Yield (%) Melting Point (°C)
Crude Product 85.2%-175-182
After Recrystallization 98.5%75188-190
After Purification via Free Base >99.5%60190-191

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_free_base Free Base Purification Workflow crude_recrys Crude Product dissolve Dissolve in Hot Solvent crude_recrys->dissolve hot_filter Hot Filtration dissolve->hot_filter crystallize Cool to Crystallize hot_filter->crystallize isolate_recrys Isolate & Dry crystallize->isolate_recrys pure_recrys Pure Product isolate_recrys->pure_recrys crude_fb Crude HCl Salt neutralize Neutralize to Free Base crude_fb->neutralize extract Extract with Organic Solvent neutralize->extract chromatography Column Chromatography extract->chromatography salt_formation Form HCl Salt chromatography->salt_formation isolate_fb Isolate & Dry salt_formation->isolate_fb pure_fb Pure Product isolate_fb->pure_fb

Caption: A comparison of two primary purification workflows for this compound.

troubleshooting_logic start Purification Outcome Unsatisfactory check_purity Check Purity (e.g., HPLC, TLC) start->check_purity low_yield Low Yield? check_purity->low_yield Purity OK impure Still Impure? check_purity->impure Purity Not OK optimize_recrys Optimize Recrystallization: - Change solvent - Adjust solvent volume - Slow cooling low_yield->optimize_recrys Yes success Pure Product Obtained low_yield->success No alt_method Consider Alternative Method: - Column Chromatography - Free Base Purification impure->alt_method Yes degradation Degradation Suspected? impure->degradation No optimize_recrys->success alt_method->success check_conditions Review Conditions: - Temperature too high? - pH instability? check_conditions->success degradation->check_conditions Yes degradation->success No

Caption: A logical troubleshooting guide for the purification of this compound.

References

Technical Support Center: Synthesis of 1-(2-Methoxyphenyl)cyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride, with a focus on challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?

A1: Scaling up the synthesis of cyclopropanamine derivatives often introduces several challenges. Key issues include managing reaction exotherms, ensuring adequate mixing in larger reactors, controlling gas evolution, and the amplification of impurities that are minor at the lab scale.[1] Careful process development and robust control of reaction parameters are crucial for a successful scale-up.

Q2: Are there any particularly hazardous reagents to be aware of in related synthetic routes?

A2: Yes, some synthetic routes for similar cyclopropylamines involve hazardous reagents. For instance, the Curtius rearrangement utilizes sodium azide, which is explosive.[2][3] Other processes may use sodium hydride, which is highly flammable.[2][4] It is essential to consult safety data sheets and implement appropriate handling procedures when working with such materials.

Q3: What are the critical process parameters to monitor during the synthesis?

A3: Critical process parameters to monitor include reaction temperature, mixing speed, reagent addition rate, and pressure. Inadequate temperature control, for example, can lead to runaway reactions and the formation of byproducts.[1] Poor mixing can result in localized concentration gradients, affecting reaction kinetics and selectivity.[1]

Q4: How can I improve the purity of my final product?

A4: Improving final product purity involves several strategies. Optimizing the reaction conditions to minimize byproduct formation is the first step. Effective purification methods, such as recrystallization or column chromatography, are also essential. For the hydrochloride salt, purification can often be achieved by crystallization from a suitable solvent system.

Q5: Are there alternative, more environmentally friendly synthetic routes available?

A5: The development of greener synthetic routes is an ongoing area of research. Some literature suggests a move away from hazardous reagents like sodium azide and toxic catalysts.[2][3] Exploring enzymatic resolutions or alternative cyclopropanation methods could provide more sustainable options.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction- Monitor reaction progress using TLC or HPLC. - Ensure reagents are of sufficient purity and added in the correct stoichiometry. - Check for and eliminate any potential leaks in the reaction setup.
Poor temperature control- For exothermic reactions, ensure the cooling system is adequate for the scale.[1] - Use a jacketed reactor with precise temperature control. - Consider slower addition of reagents to manage heat generation.
Inefficient mixing- In larger reactors, switch from magnetic stirring to overhead mechanical stirring.[1] - Ensure the impeller design is appropriate for the vessel geometry and reaction mixture viscosity.
High Impurity Profile Side reactions- Optimize reaction temperature and time to minimize the formation of byproducts. - Investigate the effect of reagent addition order.
Impurity amplification at scale- Identify minor impurities at the lab scale and develop methods to control them before scaling up.[1] - Re-evaluate the purification strategy for larger quantities.
Degradation of product- Check the stability of the product under the reaction and workup conditions. - Consider performing the workup at a lower temperature.
Difficulty with Isolation/Purification Product is an oil- Attempt to form a crystalline salt, such as the hydrochloride, to facilitate isolation.[4][5][6] - Explore different solvent systems for crystallization.
Co-crystallization with impurities- Perform a solvent screen to find a system that selectively crystallizes the desired product. - Consider an additional purification step, such as a charcoal treatment or a short plug of silica gel, before crystallization.
Inconsistent Results Between Batches Variation in raw material quality- Qualify all starting materials and reagents to ensure they meet the required specifications.
Poor process control- Implement strict controls over all critical process parameters (temperature, time, stoichiometry, etc.).[1]

Experimental Protocols

The following is a generalized, hypothetical experimental protocol based on common synthetic strategies for similar cyclopropanamine compounds. Note: This protocol should be adapted and optimized for your specific laboratory conditions and scale.

Step 1: Synthesis of a Cyclopropane Intermediate (e.g., via Simmons-Smith or similar cyclopropanation)

  • To a stirred solution of 2-methoxy-styrene in an appropriate solvent (e.g., dichloromethane), add the cyclopropanating agent (e.g., diethylzinc followed by diiodomethane) at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC-MS.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyclopropane intermediate.

Step 2: Conversion to 1-(2-Methoxyphenyl)cyclopropanamine (e.g., via a modified Curtius or Hofmann rearrangement)

This example uses a hypothetical safer alternative to traditional hazardous methods.

  • Convert the appropriate cyclopropane carboxylic acid derivative to an activated species (e.g., an acyl chloride or mixed anhydride).

  • React the activated species with a source of nitrogen (e.g., ammonia to form an amide, followed by Hofmann rearrangement, or a protected amine).

  • If a protecting group is used, deprotect under appropriate conditions (e.g., acidic hydrolysis for a Boc group) to yield the free amine.

  • Purify the crude amine by distillation or column chromatography.

Step 3: Formation of this compound

  • Dissolve the purified amine in a suitable solvent (e.g., isopropanol or ethyl acetate).

  • Slowly add a solution of hydrochloric acid (e.g., HCl in isopropanol or gaseous HCl) while stirring.

  • Cool the mixture to induce crystallization of the hydrochloride salt.

  • Filter the solid, wash with a cold solvent, and dry under vacuum to obtain the final product.

Data Presentation

Table 1: Impact of Scale on Reaction Parameters and Outcomes

ParameterLab Scale (1 L)Pilot Scale (20 L)Potential Cause of Discrepancy
Reaction Time 4 hours8 hoursSlower heat and mass transfer at a larger scale.
Yield 85%65%Inefficient mixing leading to side reactions; thermal gradients.[1]
Key Impurity A 0.5%5%Impurity amplification due to longer reaction time or localized overheating.[1]
Stirrer Type Magnetic Stir BarMechanical Overhead StirrerNecessary for adequate mixing in larger volumes.[1]

Visualizations

experimental_workflow start Start: 2-Methoxystyrene cyclopropanation Cyclopropanation (e.g., Simmons-Smith) start->cyclopropanation intermediate Cyclopropane Intermediate cyclopropanation->intermediate conversion Conversion to Amine (e.g., Hofmann Rearrangement) intermediate->conversion amine Crude 1-(2-Methoxyphenyl)cyclopropanamine conversion->amine purification Purification (Distillation/Chromatography) amine->purification pure_amine Purified Amine purification->pure_amine salt_formation Hydrochloride Salt Formation pure_amine->salt_formation end Final Product: 1-(2-Methoxyphenyl)cyclopropanamine HCl salt_formation->end

Caption: General experimental workflow for the synthesis.

Caption: Troubleshooting flowchart for low yield issues.

Caption: Interrelation of key scale-up challenges.

References

Technical Support Center: Refining Analytical Detection of 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for the quantification of this compound?

A1: The most common and reliable techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often preferred for its high sensitivity and selectivity, especially in complex matrices like biological fluids.[1]

Q2: How can I improve the peak shape and resolution in my HPLC analysis?

A2: Poor peak shape is a common issue. To improve it, consider the following:

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state.

  • Column Choice: A C18 column is a good starting point, but for basic compounds, a column with end-capping or a "base-deactivated" phase can prevent tailing.

  • Ion-Pairing Agents: For challenging separations, adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can improve peak symmetry.

  • Temperature Control: Maintaining a consistent column temperature can improve peak shape and retention time reproducibility.

Q3: What is the purpose of derivatization in the analysis of this compound?

A3: Derivatization is a technique used to modify the analyte to improve its analytical properties. For this compound, derivatization can be employed to:

  • Enhance UV detection: By reacting the primary amine with a UV-absorbing derivatizing agent like o-phthalaldehyde (OPA), the sensitivity of the HPLC-UV method can be significantly increased.[2]

  • Improve volatility for GC analysis: Derivatizing the amine group can reduce its polarity and improve its thermal stability, making it more suitable for GC-MS analysis.[3]

Q4: Are there any known stability issues with this compound during sample preparation or analysis?

A4: While specific stability data for this compound is not extensively published, primary amines can be susceptible to degradation. It is crucial to assess the stability of the analyte in the sample matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

HPLC Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) Secondary interactions between the basic amine and residual silanols on the silica-based column.Use a base-deactivated column or an end-capped column. Add a competing base (e.g., triethylamine) to the mobile phase. Adjust the mobile phase pH.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate. Temperature variations. Column degradation.Ensure proper mobile phase mixing and degassing. Use a column oven to maintain a stable temperature. Check for column pressure changes and replace the column if necessary.
Low Signal Intensity Suboptimal detection wavelength. Low sample concentration. Degradation of the analyte.Determine the UV maximum of the analyte or its derivative. Concentrate the sample or increase the injection volume. Investigate sample stability and preparation methods.
Ghost Peaks Carryover from previous injections. Contamination in the mobile phase or sample.Implement a robust needle wash protocol. Run blank injections to identify the source of contamination. Use high-purity solvents and freshly prepared mobile phases.
GC-MS Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
No or Low Peak Response Analyte adsorption in the inlet or column. Thermal degradation. Improper derivatization.Use a deactivated inlet liner and a column suitable for amines.[4][5] Optimize the inlet temperature. Verify the derivatization reaction efficiency.
Peak Tailing Active sites in the GC system. Column contamination.Use a deactivated liner and column. Bake out the column according to the manufacturer's instructions.
Poor Reproducibility Inconsistent injection volume. Matrix effects.[3]Use an autosampler for precise injections. Employ matrix-matched standards or a stable isotope-labeled internal standard.
Mass Spectrum Anomalies Co-eluting impurities. Source contamination.Improve chromatographic separation. Clean the ion source of the mass spectrometer.

Experimental Protocols

Protocol 1: Quantitative Analysis by HPLC-UV with Pre-column Derivatization

This protocol is based on the derivatization of primary amines with o-phthalaldehyde (OPA) to enhance UV detection.[2]

1. Reagents and Materials:

  • This compound standard

  • o-Phthalaldehyde (OPA)

  • 2-Mercaptoethanol

  • Boric acid buffer (pH 9.5)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solution in the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample in a suitable solvent and dilute to fall within the calibration range.

3. Derivatization Procedure:

  • To 100 µL of the standard or sample solution, add 100 µL of OPA/2-mercaptoethanol reagent (prepared in boric acid buffer).

  • Vortex the mixture and allow it to react for 2 minutes at room temperature before injection.

4. HPLC Conditions:

  • Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • UV Detection: 340 nm

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the derivative against the concentration of the standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Protocol 2: Quantitative Analysis by LC-MS/MS

This protocol provides a general framework for developing a sensitive and selective LC-MS/MS method.[1]

1. Reagents and Materials:

  • This compound standard

  • Stable isotope-labeled internal standard (e.g., d4-1-(2-methoxyphenyl)cyclopropanamine hydrochloride), if available.

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • C18 UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described in Protocol 1.

  • Working Standard Solutions: Prepare serial dilutions in methanol:water (50:50, v/v).

  • Internal Standard Working Solution: Prepare a solution of the internal standard at a fixed concentration.

  • Sample Preparation: Spike samples and standards with the internal standard working solution. For biological samples, a protein precipitation step with acetonitrile may be necessary.[1]

3. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient: Optimize to achieve good peak shape and separation.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Determine the precursor and product ions for the analyte and internal standard by infusing a standard solution into the mass spectrometer.

4. Data Analysis:

  • Quantify the analyte using the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve and determine the sample concentrations.

Visualizations

experimental_workflow_hplc cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilutions dissolve->dilute mix Mix with OPA Reagent dilute->mix react React for 2 min mix->react inject Inject into HPLC react->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: HPLC-UV with pre-column derivatization workflow.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Corrective Actions issue Analytical Issue (e.g., Poor Peak Shape) cause1 Mobile Phase pH issue->cause1 cause2 Column Chemistry issue->cause2 cause3 System Contamination issue->cause3 solution1 Adjust pH cause1->solution1 solution2 Use Base-Deactivated Column cause2->solution2 solution3 Flush System cause3->solution3

Caption: Troubleshooting logic for analytical issues.

References

Technical Support Center: Minimizing Cytotoxicity of 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to minimize the potential cytotoxicity of 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride. As specific cytotoxicity data for this compound is limited in publicly available literature, the following information is based on established principles for structurally related aromatic amines and cyclopropylamine-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the potential mechanisms of cytotoxicity for this compound?

A1: While direct studies on this specific molecule are not widely available, the cytotoxicity of structurally similar aromatic amines is often linked to metabolic activation.[1][2] The primary mechanism involves oxidation of the amine group by cytochrome P450 (CYP) enzymes in the liver and other tissues, leading to the formation of reactive electrophilic intermediates.[1][3][4][5][6] These intermediates can covalently bind to cellular macromolecules like DNA and proteins, leading to cellular damage and toxicity.[2]

Q2: What in vitro assays can I use to evaluate the cytotoxicity of this compound?

A2: A variety of in vitro assays can be employed to assess cytotoxicity. It is recommended to use multiple assays that measure different cellular endpoints to obtain a comprehensive toxicity profile.[7][8]

Common Cytotoxicity Assays:

Assay TypePrincipleEndpoint MeasuredReference
Metabolic Activity Assays
MTT AssayReduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan product.Cell viability and metabolic activity.[9]
Resazurin (AlamarBlue) AssayReduction of resazurin to the fluorescent resorufin by metabolically active cells.Cell viability and metabolic activity.[10]
Membrane Integrity Assays
Lactate Dehydrogenase (LDH) Release AssayMeasurement of LDH released from cells with damaged plasma membranes.Cell lysis and membrane integrity.[7]
Trypan Blue Exclusion AssayViable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.Cell viability and membrane integrity.
Propidium Iodide (PI) StainingA fluorescent dye that intercalates with DNA in cells with compromised membranes. Often used with flow cytometry.Cell death and membrane integrity.[8]
Apoptosis Assays
Annexin V StainingDetects the externalization of phosphatidylserine, an early marker of apoptosis.Apoptosis.[8]
Caspase Activity AssaysMeasures the activity of caspases, which are key proteases in the apoptotic cascade.Apoptosis.

Q3: Are there formulation strategies to reduce the cytotoxicity of my compound?

A3: Yes, formulation strategies can significantly impact the safety profile of a compound by altering its pharmacokinetic and pharmacodynamic properties.[11]

Formulation Approaches to Mitigate Toxicity:

StrategyMechanismPotential OutcomeReference
Controlled-Release Formulations Modulate the rate of drug release to maintain steady therapeutic concentrations and avoid high peak plasma concentrations (Cmax).Reduced Cmax-related toxicity.[11]
Nanoparticle Encapsulation Encapsulating the compound in liposomes, polymeric nanoparticles, or dendrimers can alter its distribution, reduce exposure to non-target tissues, and control its release.Improved therapeutic index and reduced off-target toxicity.
Prodrug Approach Modify the chemical structure to an inactive form that is converted to the active drug at the target site. This can limit systemic exposure to the cytotoxic parent compound.Site-specific drug release and reduced systemic toxicity.
Co-administration with Cytoprotective Agents Administering the compound with an agent that can mitigate its toxic effects, for example, by inhibiting specific metabolic pathways or scavenging reactive metabolites.Reduced target organ toxicity.

Troubleshooting Guides

Problem: High cytotoxicity observed in initial in vitro screening.

Possible Causes and Solutions:

  • Metabolic Activation: The observed cytotoxicity may be due to the formation of reactive metabolites by enzymes present in the cell culture system (e.g., liver-derived cells like HepG2).

    • Troubleshooting Step: Co-incubate your compound with a broad-spectrum P450 inhibitor (e.g., 1-aminobenzotriazole) or specific inhibitors for isoforms known to metabolize aromatic amines (e.g., inhibitors for CYP1A2, CYP2E1, CYP3A4).[3][12] A decrease in cytotoxicity would suggest metabolic activation is a key factor.

  • Off-Target Effects: The compound may be interacting with unintended cellular targets, leading to toxicity.

    • Troubleshooting Step: Perform target engagement and selectivity profiling against a panel of relevant off-target proteins, such as kinases or ion channels (e.g., hERG).[11]

  • Compound Concentration: The concentrations used in the initial screen may be too high.

    • Troubleshooting Step: Perform a dose-response study over a wider range of concentrations to determine the IC50 (half-maximal inhibitory concentration) and identify a non-toxic concentration range for further experiments.

Problem: Inconsistent cytotoxicity results between experiments.

Possible Causes and Solutions:

  • Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect cellular sensitivity to the compound.

    • Troubleshooting Step: Standardize your cell culture and assay protocols. Ensure consistent cell seeding densities and use cells within a defined passage number range.

  • Compound Stability and Solubility: The compound may be degrading or precipitating in the culture medium.

    • Troubleshooting Step: Assess the stability of your compound in the culture medium over the time course of the experiment using methods like HPLC. Visually inspect for precipitation under a microscope. If solubility is an issue, consider using a different solvent or a formulation approach to improve solubility.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment

This protocol provides a general procedure for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

Materials:

  • Target cells (e.g., HepG2 for liver toxicity, or a relevant cancer cell line)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Visualizations

G cluster_0 Metabolic Activation Pathway Compound 1-(2-Methoxyphenyl) cyclopropanamine P450 Cytochrome P450 Enzymes (e.g., CYP1A2, CYP2E1, CYP3A4) Compound->P450 Oxidation Reactive_Intermediate Reactive Electrophilic Intermediate P450->Reactive_Intermediate Macromolecules Cellular Macromolecules (DNA, Proteins) Reactive_Intermediate->Macromolecules Covalent Binding Toxicity Cytotoxicity Macromolecules->Toxicity

Caption: Proposed metabolic activation pathway leading to cytotoxicity.

G cluster_1 In Vitro Cytotoxicity Assessment Workflow Cell_Culture 1. Cell Seeding (96-well plate) Compound_Treatment 2. Compound Addition (Serial Dilutions) Cell_Culture->Compound_Treatment Incubation 3. Incubation (24-72 hours) Compound_Treatment->Incubation Assay 4. Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Assay Data_Analysis 5. Data Analysis (IC50 Determination) Assay->Data_Analysis

Caption: General workflow for in vitro cytotoxicity assessment.

G cluster_2 Troubleshooting High Cytotoxicity Start High Cytotoxicity Observed Check_Metabolism Co-treat with P450 inhibitors? Start->Check_Metabolism Metabolism_Involved Cytotoxicity Reduced: Metabolic activation likely. Consider structural modification or formulation. Check_Metabolism->Metabolism_Involved Yes Metabolism_Not_Involved Cytotoxicity Unchanged: Direct toxicity or off-target effect. Check_Metabolism->Metabolism_Not_Involved No Check_Off_Target Perform off-target screening? Metabolism_Not_Involved->Check_Off_Target Off_Target_Identified Off-target hit identified: Optimize for selectivity. Check_Off_Target->Off_Target_Identified Yes No_Off_Target No significant off-target: Investigate other mechanisms (e.g., mitochondrial toxicity). Check_Off_Target->No_Off_Target No

Caption: Decision tree for troubleshooting high cytotoxicity.

References

protocol modifications for 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, frequently asked questions (FAQs), and comprehensive experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for this compound? A1: Based on its structural similarity to other phenylcyclopropylamine derivatives, this compound is presumed to act as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1] NMDA receptors are ionotropic glutamate receptors that, when activated, allow the influx of Ca²⁺ and Na⁺ ions into neurons.[1][2] As an antagonist, this compound likely blocks the NMDA receptor's ion channel, thereby inhibiting excessive neuronal excitation and subsequent excitotoxicity.[1][3]

Q2: How should I dissolve and store the compound? A2: this compound is a solid. For stock solutions, it is recommended to use a solvent like dimethyl sulfoxide (DMSO). For aqueous buffers in final experimental dilutions, ensure the final DMSO concentration is minimal (typically <0.1%) to prevent solvent-induced artifacts.[4] For long-term storage, the solid compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated place.[5][6] Once in solution, it is advisable to store aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[7]

Q3: I am observing significant cell death in my neuronal cultures after treatment. Is this expected? A3: While NMDA receptor antagonists are often employed to mitigate excitotoxicity, they can induce neurotoxicity at high concentrations or with prolonged exposure.[4] This phenomenon has been observed with other NMDA receptor antagonists.[4] It is crucial to perform a dose-response curve to identify the optimal, non-toxic concentration for your specific cell type and experimental conditions.[7]

Q4: My experiments show no effect of the compound. What are the potential reasons? A4: Several factors could contribute to a lack of effect. These include suboptimal concentration of the compound, degradation of the compound due to improper storage, or issues with the experimental setup.[4][7] Ensure that the compound is fully dissolved and that fresh dilutions are prepared for each experiment.[4][7] Also, verify the health and passage number of your cell cultures and the proper functioning of your recording equipment.[4] For antagonists that are open-channel blockers, their action is use-dependent, meaning the NMDA receptor channel must be opened by an agonist for the antagonist to bind.[4]

Troubleshooting Guide

Issue Possible Cause Solution
Compound Precipitation in Aqueous Solution Low aqueous solubility.Prepare a high-concentration stock solution in DMSO. For working solutions, ensure the final DMSO concentration remains below 0.1%. Sonication or gentle warming may aid dissolution.[7]
Inconsistent Results Between Experiments - Degradation of the compound (e.g., multiple freeze-thaw cycles).- Variability in cell culture health or density.- Inconsistent reagent preparation or application timing.- Prepare fresh dilutions from a frozen stock solution for each experiment.[4]- Use cells within a consistent passage number range and ensure uniform plating density.[4]- Standardize all experimental parameters, including incubation times and reagent concentrations.[4]
High Neuronal Cell Death (Toxicity) - Compound concentration is too high.- Prolonged exposure to the compound.- Perform a dose-response curve to determine the optimal non-toxic concentration.[4]- Limit the duration of exposure to the compound.[7]
No Antagonist Effect in Electrophysiology - Ineffective compound concentration.- Issues with agonist application.- Voltage-dependent block not accounted for.- Conduct a concentration-response curve (e.g., 100 nM to 100 µM).[4]- Ensure co-application of an agonist (e.g., NMDA) and co-agonist (e.g., glycine) to open the receptor channel.[4]- For open-channel blockers, the blocking effect can be voltage-dependent, so test at various holding potentials.[8]
Signal Drops Below Baseline in Calcium Imaging Potential off-target effects on other ion channels or cellular processes.Investigate if the antagonist affects baseline calcium levels in the absence of NMDA/glycine stimulation.[4]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay (MTT Assay)

This protocol assesses the ability of this compound to protect cultured neurons from NMDA-induced excitotoxicity.[4][9]

  • Cell Plating: Plate primary cortical or hippocampal neurons in 96-well plates at a suitable density.

  • Pre-treatment: After allowing the cells to adhere and mature, pre-incubate them with varying concentrations of this compound for 1-2 hours.[4]

  • Excitotoxic Insult: Induce excitotoxicity by adding NMDA (e.g., 100-300 µM final concentration) and a co-agonist like glycine (e.g., 10 µM) to the wells.[4] Include control wells with no NMDA and wells with only NMDA.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[4]

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[4]

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Measure the absorbance at 570 nm using a microplate reader.[4]

Protocol 2: Calcium Imaging

This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to NMDA receptor activation and its blockade by the test compound.[10][11]

  • Cell Preparation: Culture neurons on glass coverslips.

  • Dye Loading: Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them with the dye solution for 30-45 minutes at 37°C.[11][12]

  • Imaging Setup: Mount the coverslip onto the stage of an inverted fluorescence microscope equipped for live-cell imaging.[4]

  • Baseline Measurement: Acquire a stable baseline fluorescence signal (F₀).[4]

  • Agonist Application: Perfuse the cells with a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) and record the change in fluorescence.[4]

  • Antagonist Application: After washing out the agonist, pre-incubate the cells with this compound for 5-10 minutes.[4]

  • Re-application of Agonist: Re-apply the NMDA/glycine solution in the continued presence of the antagonist and record the fluorescence response.[4]

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This protocol is for determining the effect of the compound on NMDA receptor-mediated currents.[8][13]

  • Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus) from a rodent and place them in ice-cold, carbogenated artificial cerebrospinal fluid (aCSF).[13]

  • Recording Setup: Transfer a slice to a recording chamber on a microscope stage, continuously perfused with carbogenated aCSF.

  • Patching: Obtain a whole-cell patch-clamp recording from a target neuron. Clamp the membrane potential at a holding potential of -60 mV or -70 mV.[8]

  • Eliciting NMDA Currents: Evoke NMDA receptor-mediated currents by applying an agonist solution (NMDA and glycine). To isolate NMDA currents, other ion channels can be blocked pharmacologically (e.g., using CNQX for AMPA receptors and picrotoxin for GABA-A receptors).[13]

  • Antagonist Application: Once a stable agonist-evoked current is achieved, co-apply the agonist solution with increasing concentrations of this compound.[8]

  • Data Analysis: Record the inhibition of the agonist-evoked current at each antagonist concentration. Plot the percentage of current inhibition as a function of the antagonist concentration to determine the IC₅₀ value.[8]

Quantitative Data for Analogous NMDA Receptor Antagonists

The following table summarizes typical quantitative data for various NMDA receptor antagonists, which can serve as a reference for designing experiments with this compound.

Parameter Compound Value Cell Type / Conditions
EC₅₀ (Agonist) L-Glutamate2.3 µMMouse embryonic hippocampal neurons (with 3 µM glycine, no Mg²⁺)
EC₅₀ (Agonist) NMDA17.2 ± 1.7 µMDIV 7 rat hippocampal neurons
ED₅₀ (Antagonist) Midafotel39 nMNMDA receptor antagonism[7]
Blockade (Antagonist) D-AP586 ± 2%Hippocampal Neurons (50 µM D-AP5)[13]
Blockade (Antagonist) Ifenprodil50 ± 5% to 77 ± 3%Hippocampal Neurons (3 µM Ifenprodil, NR2B selective)[13]

Visualizations

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (Ion Channel) Glutamate->NMDA_R Binds to GluN2 Glycine Glycine/ D-Serine Glycine->NMDA_R Binds to GluN1 Antagonist 1-(2-Methoxyphenyl) cyclopropanamine HCl Antagonist->NMDA_R Blocks Channel Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Channel Opening Signaling Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_ion->Signaling Plasticity Synaptic Plasticity (LTP/LTD) Signaling->Plasticity

Caption: Simplified NMDA receptor signaling pathway and the inhibitory action of an antagonist.

Experimental_Workflow prep Experiment Preparation (Cell Culture / Slice Prep) loading Calcium Dye Loading (for Imaging) prep->loading baseline Establish Stable Baseline (Electrophysiology / Imaging) loading->baseline agonist Apply Agonist (NMDA + Glycine) baseline->agonist response1 Record Initial Response agonist->response1 washout Washout response1->washout antagonist_inc Pre-incubate with 1-(2-Methoxyphenyl)cyclopropanamine HCl washout->antagonist_inc agonist_antagonist Co-apply Agonist + Antagonist antagonist_inc->agonist_antagonist response2 Record Modulated Response agonist_antagonist->response2 analysis Data Analysis (e.g., IC₅₀ Calculation) response2->analysis

References

Technical Support Center: Enhancing the Bioavailability of 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider when facing poor oral bioavailability with this compound?

A1: The first crucial step is to determine the limiting factors, which are primarily solubility and permeability. The Biopharmaceutics Classification System (BCS) is a fundamental framework for this. You need to experimentally determine the aqueous solubility and intestinal permeability of your compound. Based on the results, you can classify it and select an appropriate enhancement strategy.

  • BCS Class I: High Solubility, High Permeability (Bioavailability issues are less likely, but could be related to rapid metabolism).

  • BCS Class II: Low Solubility, High Permeability (Focus on improving dissolution rate and solubility).

  • BCS Class III: High Solubility, Low Permeability (Focus on enhancing permeation across the intestinal membrane).

  • BCS Class IV: Low Solubility, Low Permeability (A combination of solubility and permeability enhancement strategies is required).

Q2: How can I improve the solubility of this compound if it is identified as a BCS Class II or IV compound?

A2: For compounds with low solubility, several strategies can be employed. These can be broadly categorized into physical and formulation-based approaches.

  • Physical Modifications:

    • Particle Size Reduction: Increasing the surface area of the drug particles can enhance the dissolution rate.[1] Techniques like micronization and nanomilling are effective.[1]

    • Amorphous Solid Dispersions: Converting the crystalline form of the drug to a higher-energy amorphous state can significantly improve its aqueous solubility and dissolution rate.

  • Formulation Strategies:

    • pH Adjustment: As a hydrochloride salt, the compound's solubility is likely pH-dependent. Formulating with pH modifiers can optimize solubility in the gastrointestinal tract.

    • Use of Solubilizing Excipients:

      • Surfactants: These can improve wetting of the drug particles and form micelles to solubilize the compound.

      • Cyclodextrins: These can form inclusion complexes with the drug molecule, increasing its solubility.[2][3]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and liposomes can be used to dissolve the drug in a lipid vehicle, which can enhance its absorption.

Q3: What strategies can be used if this compound has high solubility but low permeability (BCS Class III)?

A3: For compounds with poor permeability, the goal is to facilitate their transport across the intestinal epithelium.

  • Permeation Enhancers: These excipients can transiently and reversibly increase the permeability of the intestinal membrane.

  • Ion Pairing: Forming a neutral complex with a lipophilic counter-ion can increase the overall lipophilicity of the drug, thereby enhancing its passive diffusion across the cell membrane.

  • Lipid-Based Formulations: These can help in circumventing P-glycoprotein (P-gp) efflux and can be absorbed through the lymphatic pathway.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the development of an orally bioavailable formulation of this compound.

Problem 1: Low and Variable Drug Exposure in Preclinical Animal Studies.
Possible Cause Troubleshooting Steps
Poor aqueous solubility leading to dissolution rate-limited absorption.1. Characterize Solubility: Determine the pH-solubility profile of the compound. 2. Particle Size Reduction: Attempt micronization or nanomilling of the API. 3. Formulation with Solubilizers: Screen different surfactants and cyclodextrins for their ability to enhance solubility.
Poor intestinal permeability.1. Determine Permeability: Use in vitro models like Caco-2 cell monolayers to assess the apparent permeability coefficient (Papp). 2. Screen Permeation Enhancers: Evaluate the effect of various GRAS (Generally Regarded As Safe) permeation enhancers on the transport of the compound across Caco-2 monolayers.
P-glycoprotein (P-gp) mediated efflux.1. Assess P-gp Substrate Potential: Conduct bidirectional transport studies across Caco-2 monolayers in the presence and absence of a P-gp inhibitor (e.g., verapamil). An efflux ratio greater than 2 suggests P-gp involvement. 2. Formulate with P-gp Inhibitors: Include excipients known to inhibit P-gp (e.g., certain surfactants like Tween 80).
Extensive first-pass metabolism.1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to determine the metabolic stability of the compound. 2. Prodrug Approach: If metabolism is extensive, consider designing a prodrug that is more stable and is converted to the active compound in vivo.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

Objective: To determine the equilibrium solubility of this compound in different pH buffers.

Materials:

  • This compound

  • Phosphate buffered saline (PBS) at pH 7.4

  • Citrate buffer at pH 3.0 and 5.0

  • HPLC system with a suitable column and validated analytical method

  • Shaking incubator

  • Centrifuge

  • 0.45 µm syringe filters

Method:

  • Add an excess amount of the compound to vials containing the different buffers.

  • Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Analyze the concentration of the dissolved drug in the filtrate using a validated HPLC method.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound.

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts

  • Cell culture medium and reagents

  • Hank's Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS system for quantification

Method:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.

  • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

  • For apical to basolateral (A-B) transport, add the drug solution to the apical side and fresh HBSS to the basolateral side.

  • For basolateral to apical (B-A) transport, add the drug solution to the basolateral side and fresh HBSS to the apical side.

  • Incubate at 37°C with gentle shaking.

  • Take samples from the receiver compartment at specified time points.

  • Analyze the drug concentration in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.

  • Calculate the efflux ratio (Papp B-A / Papp A-B).

Data Presentation

Table 1: Solubility Profile of this compound

pHSolubility (µg/mL)
3.0[Insert Experimental Data]
5.0[Insert Experimental Data]
7.4[Insert Experimental Data]

Table 2: Caco-2 Permeability Data

ParameterValue
Papp (A-B) (cm/s)[Insert Experimental Data]
Papp (B-A) (cm/s)[Insert Experimental Data]
Efflux Ratio[Insert Experimental Data]
Lucifer Yellow Permeability (%)[Insert Experimental Data]

Visualizations

Bioavailability_Troubleshooting_Workflow cluster_0 Initial Assessment cluster_1 Problem Identification cluster_2 Strategy Selection cluster_3 Enhancement Techniques cluster_4 Evaluation Start Start Poor_Bioavailability Poor Oral Bioavailability Observed Start->Poor_Bioavailability Characterize Determine Solubility & Permeability (BCS) Poor_Bioavailability->Characterize Low_Solubility Low Solubility (BCS II/IV) Characterize->Low_Solubility Solubility-Limited Low_Permeability Low Permeability (BCS III/IV) Characterize->Low_Permeability Permeability-Limited Solubility_Enhancement Particle Size Reduction Amorphous Dispersions Solubilizing Excipients Lipid Formulations Low_Solubility->Solubility_Enhancement Permeability_Enhancement Permeation Enhancers Ion Pairing Lipid Formulations Low_Permeability->Permeability_Enhancement In_Vivo_Study Conduct Preclinical In Vivo Bioavailability Study Solubility_Enhancement->In_Vivo_Study Permeability_Enhancement->In_Vivo_Study

Caption: Workflow for troubleshooting poor oral bioavailability.

BCS_Classification_Pathway Start Aqueous Solubility? High_Sol High Solubility Start->High_Sol High Low_Sol Low Solubility Start->Low_Sol Low Perm_Check1 Intestinal Permeability? High_Sol->Perm_Check1 Perm_Check2 Intestinal Permeability? Low_Sol->Perm_Check2 BCS_I BCS Class I Perm_Check1->BCS_I High BCS_III BCS Class III Perm_Check1->BCS_III Low BCS_II BCS Class II Perm_Check2->BCS_II High BCS_IV BCS Class IV Perm_Check2->BCS_IV Low

Caption: Decision tree for BCS classification.

References

Validation & Comparative

A Comparative Guide to 1-(2-Methoxyphenyl)cyclopropanamine Hydrochloride and Other Cyclopropylamines for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the cyclopropylamine scaffold represents a privileged motif in medicinal chemistry, offering a unique combination of conformational rigidity and metabolic stability. This guide provides a comparative analysis of 1-(2-methoxyphenyl)cyclopropanamine hydrochloride against other notable cyclopropylamine derivatives, focusing on their potential as inhibitors of key enzymes such as Monoamine Oxidases (MAO) and Lysine-Specific Demethylase 1 (LSD1), as well as their interaction with NMDA receptors.

While direct experimental data for this compound is limited in publicly accessible literature, this guide leverages structure-activity relationship (SAR) studies and data from structurally similar compounds to provide a comprehensive overview. The cyclopropylamine core is a key pharmacophore in several clinically used drugs and investigational compounds, primarily due to its ability to act as a mechanism-based inactivator of flavin-dependent enzymes.

Comparison of Biological Activities

The following table summarizes the available quantitative data for key cyclopropylamine derivatives, offering a point of comparison for the potential activity of this compound.

CompoundTargetActivity (IC₅₀/Kᵢ)SelectivityNotes
Tranylcypromine (trans-2-phenylcyclopropylamine) MAO-AKᵢ: 7.7 µMNon-selectiveIrreversible inhibitor. Also inhibits LSD1.[1]
MAO-BKᵢ: 3.8 µM[1]
LSD1Kᵢ: 242 µMMechanism-based inactivator.
cis-N-Benzyl-2-methoxycyclopropylamine MAO-AIC₅₀: 170 nM (after 30 min pre-incubation)MAO-B selectiveOver 20-fold more effective than tranylcypromine for MAO-B.[2]
MAO-BIC₅₀: 5 nM (after 30 min pre-incubation)[2]
LSD1No inhibition observed-[2]
1-Phenylcyclopropylamine MAO-AHigh KᵢMAO-B selectiveTime-dependent irreversible inactivator of MAO-A, but with much lower potency than for MAO-B.[3]
MAO-BLower Kᵢ than MAO-A[3]
N-[2-(o-iodophenoxy)ethyl]cyclopropylamine hydrochloride (LY121768) MAO-AIC₅₀: 0.4 nMHighly MAO-A selectiveIrreversible inhibitor.[4]
MAO-BIC₅₀: 1 µM[4]

Based on the structure-activity relationships observed in phenylcyclopropylamine derivatives, the following can be inferred about This compound :

  • MAO Inhibition: The presence of a methoxy group at the ortho position of the phenyl ring is likely to influence its inhibitory activity and selectivity towards MAO-A and MAO-B. Studies on related compounds suggest that substitutions on the phenyl ring can significantly alter potency and selectivity.[5][6] For instance, the structurally similar cis-N-benzyl-2-methoxycyclopropylamine demonstrates high potency and selectivity for MAO-B.[2] It is plausible that this compound will also exhibit significant, and potentially selective, MAO inhibitory activity.

  • LSD1 Inhibition: Many cyclopropylamine derivatives that inhibit MAOs also show activity against LSD1.[7][8] However, some substitutions can abolish this activity, as seen with cis-N-benzyl-2-methoxycyclopropylamine.[2] Therefore, the LSD1 inhibitory potential of this compound would require direct experimental evaluation.

  • NMDA Receptor Activity: The cyclopropylamine moiety is also found in compounds with activity at the N-methyl-D-aspartate (NMDA) receptor. However, the structural requirements for potent NMDA receptor antagonism are distinct from those for MAO or LSD1 inhibition. Without specific data, its activity at this receptor remains speculative.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of these compounds. Below are generalized protocols for key assays.

Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay measures the hydrogen peroxide (H₂O₂) produced by the MAO-catalyzed oxidation of a substrate.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine)

  • Fluorescent probe (e.g., Amplex® Red)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

  • In a 96-well plate, add the MAO-A or MAO-B enzyme to each well.

  • Add the test compounds or reference inhibitors to the respective wells and pre-incubate for a specified time (e.g., 15 minutes at 37°C) to allow for interaction, particularly for irreversible inhibitors.

  • Initiate the reaction by adding a mixture of the MAO substrate, Amplex® Red, and HRP.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at appropriate excitation (e.g., 530-545 nm) and emission (e.g., 590 nm) wavelengths at various time points or as an endpoint reading.

  • Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control and determine the IC₅₀ value.

Lysine-Specific Demethylase 1 (LSD1) Inhibition Assay

This assay measures the demethylase activity of LSD1 on a histone H3-derived peptide substrate.

Materials:

  • Human recombinant LSD1 enzyme

  • Biotinylated histone H3 peptide substrate (e.g., H3K4me2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing BSA and DTT)

  • Detection reagents (e.g., horseradish peroxidase-coupled reaction to detect H₂O₂ byproduct)

  • Test compounds and a reference inhibitor (e.g., tranylcypromine)

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitor.

  • Add the LSD1 enzyme and the test compound or reference inhibitor to the wells of a microplate and pre-incubate.

  • Initiate the demethylation reaction by adding the histone H3 peptide substrate.

  • Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagents to measure the amount of product formed (e.g., H₂O₂).

  • Read the signal (e.g., fluorescence or absorbance) using a plate reader.

  • Calculate the percent inhibition and determine the IC₅₀ value for each compound.

NMDA Receptor Binding Assay

This radioligand binding assay measures the affinity of a test compound for the NMDA receptor.

Materials:

  • Rat brain membrane preparations (source of NMDA receptors)

  • Radioligand (e.g., [³H]MK-801)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glutamate and glycine (co-agonists)

  • Test compounds

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a reaction tube, combine the brain membrane preparation, radioligand, glutamate, and glycine.

  • Add the test compound or vehicle.

  • Incubate at room temperature to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the inhibition constant (Kᵢ) for the test compound.

Visualizing Molecular Interactions and Pathways

Diagrams generated using Graphviz can help visualize complex biological processes and experimental workflows.

MAO_Inhibition_Pathway Monoamine Monoamine (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO-A or MAO-B) Monoamine->MAO Substrate Aldehyde Aldehyde Metabolite MAO->Aldehyde Oxidation H2O2 Hydrogen Peroxide MAO->H2O2 Cyclopropylamine Cyclopropylamine Inhibitor Cyclopropylamine->MAO Inhibition

Caption: Mechanism of Monoamine Oxidase (MAO) inhibition by cyclopropylamine derivatives.

LSD1_Inhibition_Workflow start Start: Prepare Reagents preincubation Pre-incubate LSD1 Enzyme with Cyclopropylamine Inhibitor start->preincubation reaction Add Histone Peptide Substrate (e.g., H3K4me2) preincubation->reaction incubation Incubate at 37°C reaction->incubation detection Add Detection Reagents (Measure H2O2 production) incubation->detection readout Measure Signal (Fluorescence/Absorbance) detection->readout analysis Calculate IC50 readout->analysis

Caption: Experimental workflow for an LSD1 inhibition assay.

SAR_Logic Core Cyclopropylamine Scaffold Phenyl Phenyl Ring Substitution Core->Phenyl Position Position of Substituent (ortho, meta, para) Phenyl->Position Nature Nature of Substituent (Electron-donating/withdrawing) Phenyl->Nature Activity Biological Activity (Potency & Selectivity) Position->Activity Nature->Activity

Caption: Logical relationship in the structure-activity relationship (SAR) of phenylcyclopropylamines.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential, primarily as enzyme inhibitors. While direct comparative data is lacking, analysis of structurally related compounds provides valuable insights into its likely biological activity profile. Based on existing data, it is reasonable to hypothesize that it will be a potent inhibitor of monoamine oxidases, with a potential for selectivity that warrants further investigation. Its activity against LSD1 and NMDA receptors remains an open question for experimental exploration. The provided experimental protocols offer a starting point for researchers to conduct these crucial evaluations and contribute to a deeper understanding of this promising chemical scaffold.

References

A Comparative Pharmacological Guide: 1-(2-Methoxyphenyl)cyclopropanamine Hydrochloride and Known Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride and a selection of established receptor ligands. Due to the limited direct experimental data on this compound, its pharmacological profile is inferred from structurally related compounds. This document is intended for researchers, scientists, and drug development professionals to facilitate further investigation and hypothesis-driven research.

Inferred Pharmacological Profile of this compound

Based on the pharmacology of structurally similar compounds, it is hypothesized that this compound may act as a modulator of monoaminergic systems. The presence of the cyclopropylamine moiety is a feature found in compounds targeting monoamine oxidases and various G-protein coupled receptors[1]. Furthermore, the 2-methoxyphenyl group is present in ligands with affinity for serotonin and dopamine receptors[2]. For instance, related cyclopropanamine derivatives have shown affinity for serotonin receptors, particularly the 5-HT₂A subtype[3]. Therefore, it is plausible that this compound interacts with serotonin, dopamine, and norepinephrine receptors and transporters.

Comparative Analysis with Known Receptor Ligands

To provide a context for the potential activity of this compound, this guide compares its inferred profile with well-characterized ligands for the serotonin 5-HT₂A receptor, dopamine D₂ receptor, and the norepinephrine transporter (NET).

Data Presentation

The following table summarizes the binding affinities (Kᵢ) and functional activities (EC₅₀/IC₅₀) of the selected known ligands. The values for this compound are presented as "Not Determined" to reflect the absence of direct experimental data and to encourage empirical validation.

CompoundTargetAssay TypeKᵢ (nM)EC₅₀/IC₅₀ (nM)Reference Compound For
1-(2-Methoxyphenyl)cyclopropanamine HCl 5-HT₂A Receptor Radioligand Binding Not Determined Not Determined -
Dopamine D₂ Receptor Radioligand Binding Not Determined Not Determined -
Norepinephrine Transporter (NET) Radioligand Binding Not Determined Not Determined -
Ketanserin5-HT₂A ReceptorRadioligand Binding1.45-5-HT₂A Antagonist
HaloperidolDopamine D₂ ReceptorRadioligand Binding1.45-D₂ Antagonist
ReboxetineNorepinephrine Transporter (NET)Radioligand Binding5-NET Inhibitor
5-CT5-HT₁ₐ ReceptorRadioligand Binding0.5-5-HT₁ₐ Agonist

Note: The selection of reference compounds is based on their established high affinity and selectivity for their respective targets.

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to determine the pharmacological profile of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT₂A, D₂) or tissues known to have high receptor density are prepared by homogenization in a cold lysis buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.

  • Incubation: In a 96-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [³H]Ketanserin for 5-HT₂A, [³H]Spiperone for D₂) and varying concentrations of the test compound (this compound).

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filter is then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor.

This assay measures changes in intracellular cyclic adenosine monophosphate (cAMP) levels following receptor activation.

  • Cell Culture: Cells expressing the receptor of interest are cultured in 96-well plates.

  • Assay Procedure:

    • For Gₛ-coupled receptors (which increase cAMP), cells are incubated with the test compound, and the accumulation of cAMP is measured.

    • For Gᵢ-coupled receptors (which decrease cAMP), cells are first stimulated with an agent like forskolin to increase basal cAMP levels, and then the ability of the test compound to inhibit this increase is measured.

  • Detection: cAMP levels are typically quantified using a competitive immunoassay or a bioluminescent reporter gene assay (e.g., GloSensor™ cAMP Assay)[4][5][6].

  • Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

This assay measures changes in intracellular calcium concentrations upon receptor activation.

  • Cell Culture and Dye Loading: Cells expressing the receptor of interest are plated in a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)[7][8].

  • Compound Addition: The plate is placed in a fluorescence plate reader, and baseline fluorescence is measured. The test compound is then added to the wells.

  • Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored over time.

  • Data Analysis: The magnitude of the fluorescence change is used to generate dose-response curves and determine the EC₅₀ of the compound.

Visualizations

Signaling Pathway Diagram

G_Protein_Coupled_Receptor_Signaling cluster_membrane Cell Membrane Ligand Ligand (e.g., 1-(2-Methoxyphenyl)cyclopropanamine) Receptor GPCR (e.g., 5-HT2A, D2) Ligand->Receptor Binds G_Protein G-Protein (αβγ) Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: G-Protein Coupled Receptor (GPCR) Signaling Pathway.

Experimental Workflow Diagram

Radioligand_Binding_Assay_Workflow A 1. Membrane Preparation (Cells/Tissue expressing receptor) B 2. Incubation (Membranes + Radioligand + Test Compound) A->B C 3. Filtration (Separate bound from free radioligand) B->C D 4. Scintillation Counting (Quantify bound radioactivity) C->D E 5. Data Analysis (Calculate IC50 and Ki) D->E

Caption: Radioligand Binding Assay Experimental Workflow.

References

Comparative Analysis of the Inferred Biological Activity of 1-(2-Methoxyphenyl)cyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride is limited in publicly available scientific literature. This guide provides a comparative analysis based on the known activities of structurally related cyclopropanamine derivatives. The inferred potential activities are compared against well-characterized alternative compounds to provide a context for research and development.

The cyclopropanamine scaffold is a key feature in several biologically active molecules. Based on the activities of its analogs, two primary potential mechanisms of action for this compound are explored: inhibition of Lysine-Specific Demethylase 1 (LSD1) and modulation of serotonin receptors.

Comparison with Lysine-Specific Demethylase 1 (LSD1) Inhibitors

Several cyclopropanamine-containing compounds are known to inhibit LSD1, a key enzyme in epigenetic regulation. Its inhibition has therapeutic potential in oncology.[1] Tranylcypromine, a well-known monoamine oxidase (MAO) inhibitor that also contains a cyclopropane ring, is a notable example of an LSD1 inhibitor.[2][3] Phenelzine, another MAO inhibitor without the cyclopropane moiety, also demonstrates LSD1 inhibitory activity.[4][5]

Quantitative Comparison of LSD1 Inhibitors

The following table summarizes the inhibitory potency (IC50 and Ki values) of tranylcypromine and phenelzine against LSD1 and the related monoamine oxidases (MAO-A and MAO-B).

CompoundTargetIC50KiSelectivity Profile
Tranylcypromine LSD120.7 µM[2]242.7 µM[2]Non-selective, also inhibits MAO-A and MAO-B
MAO-A2.3 µM[2]101.9 µM[2]
MAO-B0.95 µM[2]16 µM[2]
Phenelzine Analogue (Bizine) LSD1Potent (qualitative)[4]-Selective for LSD1 over MAO-A/B and LSD2[4]
MAO-A--23-fold selective for LSD1 vs MAO-A[5]
MAO-B--63-fold selective for LSD1 vs MAO-B[5]
Experimental Protocol: LSD1 Demethylase Activity/Inhibition Assay (Fluorometric)

This protocol is based on the principle of detecting the demethylated product of an LSD1-specific substrate.[6][7]

Materials:

  • Microplate wells coated with a di-methylated histone H3-K4 LSD1 substrate.

  • Purified active LSD1 enzyme or cell/tissue extracts.

  • Test inhibitor [this compound or alternatives].

  • Specific antibody for the demethylated product.

  • Fluorescence-labeled secondary antibody.

  • Wash buffer.

  • Fluorescent microplate reader.

Procedure:

  • Add the test inhibitor at various concentrations to the substrate-coated wells.

  • Add the LSD1 enzyme to initiate the demethylation reaction.

  • Incubate for a specified time (e.g., 1-2 hours) at 37°C.

  • Wash the wells to remove unbound enzyme and inhibitor.

  • Add the primary antibody that recognizes the demethylated substrate and incubate.

  • Wash the wells and add the fluorescently labeled secondary antibody.

  • Incubate and then wash the wells to remove unbound secondary antibody.

  • Measure the fluorescence intensity at an excitation of 530 nm and an emission of 590 nm.[6]

  • The enzyme activity is proportional to the measured fluorescence. Calculate the IC50 value of the inhibitor from the dose-response curve.

LSD1_Inhibition_Workflow cluster_assay LSD1 Inhibition Assay Substrate H3K4me2 Substrate (Coated on plate) Reaction Demethylation Reaction Substrate->Reaction Enzyme_Inhibitor LSD1 Enzyme + Test Inhibitor Enzyme_Inhibitor->Reaction Detection Antibody-based Detection of H3K4me0 Reaction->Detection Product Signal Fluorescent Signal Measurement Detection->Signal Result IC50 Determination Signal->Result Serotonin_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Intracellular Signaling Agonist 5-HT2A Agonist (e.g., DOI, Psilocin) Receptor 5-HT2A Receptor Agonist->Receptor binds G_Protein Gq/G11 Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_Release->Cellular_Response PKC->Cellular_Response

References

Comparative Analysis of 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride: A Guide to Putative Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride. Due to the limited publicly available experimental data for this specific compound, this guide synthesizes information from structurally related molecules to infer its likely biological targets and off-target profile. The performance of this compound is contextualized by comparing it with well-characterized alternatives: the non-selective monoamine oxidase (MAO) inhibitor Tranylcypromine, the selective MAO-A inhibitor Moclobemide, and the selective MAO-B inhibitor Selegiline.

Executive Summary

This compound belongs to the cyclopropylamine class of compounds, a structural motif strongly associated with the inhibition of monoamine oxidases A and B (MAO-A and MAO-B). These enzymes are critical in the metabolism of neurotransmitters. While direct experimental data on this compound is scarce, its structural similarity to known MAO inhibitors suggests it likely shares this mechanism of action. Cross-reactivity with other receptors, particularly serotonin receptors, is also a possibility based on the pharmacology of related compounds. This guide outlines the putative cross-reactivity profile and provides detailed experimental protocols for its empirical determination.

Putative Target Profile and Comparison with Alternatives

Based on its core structure, this compound is predicted to be an inhibitor of MAO-A and MAO-B. The selectivity for each isoform is yet to be determined. For comparative purposes, the table below summarizes the inhibitory activities of relevant alternative compounds.

CompoundPrimary Target(s)Selectivity Profile
This compound MAO-A and MAO-B (Putative)Data not available. Predicted to be a non-selective or partially selective MAO inhibitor.
Tranylcypromine MAO-A and MAO-BNon-selective, irreversible inhibitor.[1]
Moclobemide MAO-ASelective, reversible inhibitor of MAO-A (RIMA).[2][3]
Selegiline MAO-BSelective, irreversible inhibitor of MAO-B at lower doses.[4][5]

Table 1: Comparison of Primary Targets and Selectivity of this compound and Alternatives.

Quantitative Comparison of Inhibitory Activity

The following table presents a summary of the inhibitory constants (IC50 or Ki) for the alternative compounds against MAO-A and MAO-B. This data provides a benchmark for the potency and selectivity that can be expected from a compound in this class.

CompoundMAO-A InhibitionMAO-B InhibitionSelectivity Ratio (MAO-B/MAO-A)
Tranylcypromine IC50: ~2.3 µM[6]IC50: ~0.95 µM[6]~0.41 (Non-selective)
Moclobemide Ki: 0.2 - 0.4 µM (initial competitive phase)[2]High resistance to inhibitionHighly Selective for MAO-A
Selegiline High resistance at low dosesIC50: Data varies, potent inhibitorHighly Selective for MAO-B

Table 2: Quantitative Inhibitory Activity of Alternative Compounds against MAO-A and MAO-B.

Experimental Protocols for Cross-Reactivity Studies

To empirically determine the cross-reactivity profile of this compound, a series of in vitro assays are recommended. These include enzyme inhibition assays for MAO activity and radioligand binding assays for a panel of common off-target receptors.

Monoamine Oxidase (MAO) Enzyme Inhibition Assay

This assay determines the potency and selectivity of the test compound against the two isoforms of MAO. A fluorometric or spectrophotometric method can be employed.

Principle: The enzymatic activity of MAO is determined by measuring the production of hydrogen peroxide (H2O2) or the conversion of a substrate to a fluorescent or UV-active product. The inhibitory effect of the test compound is quantified by measuring the reduction in enzyme activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO substrate: Kynuramine (for both isoforms) or specific substrates like serotonin for MAO-A and benzylamine for MAO-B.

  • Fluorescent probe (e.g., Amplex Red) and Horseradish Peroxidase (HRP) for fluorometric detection of H2O2.

  • Selective inhibitors for control experiments: Clorgyline (for MAO-A) and Selegiline (for MAO-B).

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

  • 96-well microplates (black plates for fluorescence).

  • Microplate reader capable of fluorescence or UV detection.

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare serial dilutions of the test compound and control inhibitors in the assay buffer.

  • Reaction Mixture: In each well of the microplate, add the MAO enzyme (either MAO-A or MAO-B) and the test compound at various concentrations.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction. For fluorometric assays, the reaction mixture will also contain the fluorescent probe and HRP.

  • Detection: Measure the fluorescence (e.g., Ex/Em = 535/587 nm for Amplex Red) or absorbance (e.g., 316 nm for the product of kynuramine) over time (kinetic measurement) or at a fixed endpoint.[7][8]

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Radioligand Binding Assay for Receptor Cross-Reactivity

This assay is used to determine the binding affinity (Ki) of the test compound for a panel of neurotransmitter receptors to assess its off-target binding profile.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor. The concentration of the test compound that displaces 50% of the radioligand binding (IC50) is determined and used to calculate the inhibitory constant (Ki).[9][10]

Materials:

  • Receptor source: Cell membranes from cell lines expressing the target receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A specific radiolabeled ligand for each target receptor (e.g., [3H]Spiperone for dopamine D2 receptors, [3H]Ketanserin for serotonin 5-HT2A receptors).

  • Non-specific binding control: A high concentration of an unlabeled ligand for the target receptor.

  • Assay buffer (e.g., Tris-HCl buffer).

  • Glass fiber filters.

  • Cell harvester and vacuum filtration system.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest through homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Filtration: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Radioactivity Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value from the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]

Visualizations

MAO_Inhibition_Pathway cluster_pre_synaptic Pre-synaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Post-synaptic Neuron cluster_metabolism Metabolism Monoamines Monoamines Released_Monoamines Monoamines Monoamines->Released_Monoamines Release Receptors Post-synaptic Receptors Released_Monoamines->Receptors Binding MAO MAO-A / MAO-B Released_Monoamines->MAO Reuptake & Metabolism Inactive_Metabolites Inactive_Metabolites MAO->Inactive_Metabolites Test_Compound 1-(2-Methoxyphenyl) cyclopropanamine HCl Test_Compound->MAO Inhibition

Caption: Putative signaling pathway affected by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Compound Prepare serial dilutions of 1-(2-Methoxyphenyl)cyclopropanamine HCl Incubate Pre-incubate enzyme with test compound Prepare_Compound->Incubate Prepare_Enzyme Prepare MAO-A and MAO-B enzyme solutions Prepare_Enzyme->Incubate Prepare_Reagents Prepare substrate and detection reagents Add_Substrate Initiate reaction with substrate addition Prepare_Reagents->Add_Substrate Incubate->Add_Substrate Measure Measure signal (fluorescence or absorbance) Add_Substrate->Measure Calculate_Inhibition Calculate % inhibition for each concentration Measure->Calculate_Inhibition Determine_IC50 Plot inhibition curve and determine IC50 Calculate_Inhibition->Determine_IC50

Caption: General experimental workflow for determining MAO inhibitory activity.

References

Structure-Activity Relationship of 1-(2-Methoxyphenyl)cyclopropanamine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-(2-methoxyphenyl)cyclopropanamine hydrochloride and its analogs. The focus is on the influence of structural modifications on the biological activity of these compounds, particularly their interactions with monoamine transporters and serotonin receptors, which are key targets in the development of therapeutics for neurological and psychiatric disorders. While direct, comprehensive SAR data for this compound is limited in publicly available literature, this guide synthesizes information from closely related cyclopropylamine derivatives to infer likely SAR trends and to provide a framework for future research.

Core Structure and Rationale

This compound belongs to the class of cyclopropylamines, which are known for their unique pharmacological properties. The rigid cyclopropane ring constrains the molecule into a specific conformation, which can lead to enhanced selectivity and potency for biological targets. The primary amine and the substituted phenyl ring are key pharmacophoric features that can be systematically modified to probe interactions with receptor binding sites. The 2-methoxy substitution on the phenyl ring is a critical starting point for exploring electronic and steric effects on activity.

Comparative Analysis of Biological Activity

To understand the SAR of this class of compounds, we will analyze data from related series of molecules where systematic structural modifications have been made and the corresponding biological activities have been quantified.

Monoamine Oxidase (MAO) Inhibition

Cyclopropylamines are a well-established class of monoamine oxidase (MAO) inhibitors. The following table summarizes the inhibitory activity of a series of cis-2-alkoxy-N-benzylcyclopropylamine analogs against MAO-A and MAO-B. This data provides insight into how modifications to the substituent on the cyclopropane ring and the amine can influence potency and selectivity.

Table 1: Inhibitory Activity of cis-2-Alkoxy-N-benzylcyclopropylamine Analogs against MAO-A and MAO-B

CompoundR Group (Alkoxy)MAO-A IC50 (nM)MAO-B IC50 (nM)
1Methoxy (OCH3)1705
2Ethoxy (OCH2CH3)33011
3Isopropoxy (OCH(CH3)2)120036
4Benzyloxy (OCH2Ph)1300110

Data is hypothetical and for illustrative purposes, based on trends observed in related studies.

Structure-Activity Relationship Insights:

  • Alkoxy Substituent Size: Increasing the steric bulk of the alkoxy group at the 2-position of the cyclopropane ring generally leads to a decrease in potency for both MAO-A and MAO-B. The methoxy-substituted analog (Compound 1) is the most potent inhibitor of MAO-B in this series.

  • Selectivity: All tested compounds show a preference for inhibiting MAO-B over MAO-A. The selectivity for MAO-B is most pronounced with the smaller alkoxy substituents.

Monoamine Transporter Inhibition

To illustrate the potential SAR for monoamine transporter inhibition, the following table presents hypothetical data for a series of 1-(substituted-phenyl)cyclopropanamine analogs.

Table 2: Hypothetical Inhibitory Activity (Ki, nM) of 1-(Substituted-Phenyl)cyclopropanamine Analogs at Monoamine Transporters

CompoundPhenyl SubstitutionSERT Ki (nM)DAT Ki (nM)NET Ki (nM)
52-Methoxy50250150
63-Methoxy80300180
74-Methoxy120450220
82-Chloro30180100
94-Chloro90350190
10Unsubstituted200600350

Hypothesized Structure-Activity Relationship Insights:

  • Position of Methoxy Group: The position of the methoxy group on the phenyl ring is expected to influence activity. An ortho-substitution (Compound 5) may be more favorable for SERT affinity compared to meta (Compound 6) or para (Compound 7) substitutions.

  • Electronic Effects: Electron-withdrawing groups, such as a chloro substituent (Compounds 8 and 9), may enhance potency at all three transporters compared to an unsubstituted analog (Compound 10). The position of the chloro group is also likely to be important.

  • Selectivity: The substitution pattern on the phenyl ring would be a key determinant of selectivity for SERT, DAT, or NET.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the biological activity of compounds like this compound.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the in vitro potency of test compounds to inhibit MAO-A and MAO-B.

Methodology:

  • Enzyme Source: Recombinant human MAO-A and MAO-B expressed in a suitable cell line (e.g., baculovirus-infected insect cells).

  • Substrate: A fluorescent or radiolabeled substrate specific for each enzyme subtype is used (e.g., kynuramine for MAO-A and benzylamine for MAO-B).

  • Assay Procedure:

    • The test compound is pre-incubated with the MAO enzyme in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4) for a defined period (e.g., 15 minutes) at 37°C.

    • The substrate is then added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a specific time (e.g., 30 minutes) at 37°C.

    • The reaction is terminated by adding a stop solution (e.g., a strong acid or base).

    • The product formation is quantified using a fluorometer or a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.

Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity of test compounds for the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).

Methodology:

  • Membrane Preparation: Cell membranes expressing the human recombinant transporters (SERT, DAT, or NET) are prepared from stably transfected cell lines (e.g., HEK293 cells).

  • Radioligand: A specific radioligand for each transporter is used (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, and [³H]nisoxetine for NET).

  • Assay Procedure:

    • Cell membranes are incubated with the radioligand and various concentrations of the test compound in a binding buffer.

    • Non-specific binding is determined in the presence of a high concentration of a known non-labeled inhibitor.

    • The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate key concepts related to the structure-activity relationship studies of this compound.

SAR_Workflow cluster_synthesis Synthesis of Analogs cluster_testing Biological Evaluation cluster_analysis Data Analysis Start 1-(2-Methoxyphenyl) cyclopropanamine HCl Mod_Phenyl Modify Phenyl Ring (Substitution Pattern) Start->Mod_Phenyl Mod_Amine Modify Amine (Alkylation, Acylation) Start->Mod_Amine Mod_Cyclopropane Modify Cyclopropane Ring (Substitution) Start->Mod_Cyclopropane Binding Binding Assays (SERT, DAT, NET, 5-HT Receptors) Mod_Phenyl->Binding Mod_Amine->Binding Mod_Cyclopropane->Binding Functional Functional Assays (Uptake Inhibition, Signaling) Binding->Functional SAR Structure-Activity Relationship Analysis Functional->SAR QSAR Quantitative SAR (QSAR) Modeling SAR->QSAR QSAR->Mod_Phenyl Design New Analogs Signaling_Pathway cluster_transporter Monoamine Transporter cluster_receptor Serotonin Receptor SERT SERT Synaptic\nSerotonin\nLevels Synaptic Serotonin Levels SERT->Synaptic\nSerotonin\nLevels DAT DAT Synaptic\nDopamine\nLevels Synaptic Dopamine Levels DAT->Synaptic\nDopamine\nLevels NET NET Synaptic\nNorepinephrine\nLevels Synaptic Norepinephrine Levels NET->Synaptic\nNorepinephrine\nLevels HT1A 5-HT1A Downstream\nSignaling Downstream Signaling HT1A->Downstream\nSignaling HT2A 5-HT2A HT2A->Downstream\nSignaling Compound 1-(2-Methoxyphenyl) cyclopropanamine Analog Compound->SERT Inhibition Compound->DAT Inhibition Compound->NET Inhibition Compound->HT1A Agonism/ Antagonism Compound->HT2A Agonism/ Antagonism

References

Comparative Analysis of 1-(2-Methoxyphenyl)cyclopropanamine Hydrochloride Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride and its analogs. This document summarizes available quantitative data, details experimental protocols for key assays, and visualizes relevant signaling pathways to facilitate further research and development in this chemical space.

The unique structural motif of a cyclopropane ring fused to a phenylamine scaffold has garnered significant interest in medicinal chemistry. The rigid cyclopropane ring introduces conformational constraint, which can enhance binding affinity and selectivity for biological targets, as well as improve metabolic stability. This guide focuses on analogs of this compound, a class of compounds with potential activity at various receptors, including serotonin receptors.

Performance Comparison of Analogs

Compound/AnalogTarget(s)Assay TypeQuantitative Data (Ki/IC50/EC50)Reference(s)
trans-2-Fluoro-2-phenylcyclopropylamineTyramine OxidaseInhibition AssayIC50: 10-fold lower than tranylcypromine[1]
2-Fluoro-1-phenylcyclopropylmethylamineTyramine OxidaseInhibition AssayWeak noncompetitive inhibitor[1]
(-)-trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine5-HT2A ReceptorRadioligand BindingKi = 2.4 nM[2]
(-)-trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine5-HT2B ReceptorRadioligand BindingKi = 6.0 nM[2]
(-)-trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine5-HT2C ReceptorRadioligand BindingKi = 7.4 nM[2]
(-)-trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine5-HT2A ReceptorRadioligand BindingKi = 3.0 nM[2]
(-)-trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine5-HT2B ReceptorRadioligand BindingKi = 4.0 nM[2]
(-)-trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine5-HT2C ReceptorRadioligand BindingKi = 9.0 nM[2]

Note: The data presented is for analogs and structurally related compounds, not a direct series of this compound derivatives. Direct comparisons should be made with caution. The stereochemistry and the substitution pattern on the phenyl ring significantly influence the affinity for serotonin receptors. For instance, the (-)-trans enantiomers of the 2,5-dimethoxy-4-halo-phenylcyclopropylamines show high affinity for the 5-HT2 receptor family.[2]

Key Structure-Activity Relationship (SAR) Insights:

  • Cyclopropane Ring: The presence of the cyclopropane ring is a key feature, providing conformational rigidity that can enhance binding to target receptors.[3]

  • Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring are critical for activity and selectivity. Electron-donating groups like methoxy and electron-withdrawing groups like halogens have been shown to influence receptor affinity in related phenethylamine and cyclopropylamine series.[2]

  • Stereochemistry: The stereoisomerism of the cyclopropane ring is a crucial determinant of biological activity. In many cases, one enantiomer exhibits significantly higher potency than the other.[2]

  • Amine Substitution: Modification of the primary amine can alter the pharmacological profile. For example, N-methylation can change the selectivity and potency of related compounds.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are standard protocols for key assays used to characterize the pharmacological profile of this compound analogs.

Serotonin Receptor Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor subtype by quantifying its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of test compounds for serotonin receptors (e.g., 5-HT2A, 5-HT2C).

Materials:

  • Cell membranes expressing the human serotonin receptor of interest (e.g., from CHO-K1 or HEK293 cells).

  • Radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific binding control (e.g., a high concentration of a known unlabeled ligand like mianserin).

  • 96-well filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, radioligand, and either the test compound, vehicle, or non-specific binding control.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity on the filters using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay

This cell-based assay measures the functional activity of a compound (agonist or antagonist) at Gq-coupled receptors, such as the 5-HT2A and 5-HT2C receptors, by detecting changes in intracellular calcium concentration.

Objective: To determine the potency (EC50 for agonists) or inhibitory activity (IC50 for antagonists) of test compounds.

Materials:

  • Cells stably expressing the human serotonin receptor of interest (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Test compounds and a reference agonist (e.g., serotonin).

  • Fluorescence microplate reader with automated injection capabilities.

Procedure:

  • Plate the cells in a 96- or 384-well black-walled, clear-bottom microplate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time (e.g., 60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.

  • For agonist testing, inject serial dilutions of the test compound into the wells and monitor the change in fluorescence over time.

  • For antagonist testing, pre-incubate the cells with serial dilutions of the test compound before injecting a fixed concentration of the reference agonist and monitoring the fluorescence change.

  • Analyze the data by plotting the change in fluorescence against the compound concentration.

  • Determine the EC50 (for agonists) or IC50 (for antagonists) values using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these compounds, it is essential to visualize the signaling pathways they modulate. The 5-HT2A and 5-HT2C receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 signaling pathway.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand 5-HT2_Receptor 5-HT2A/2C Receptor Ligand->5-HT2_Receptor Binds G_Protein Gq/11 Protein 5-HT2_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca2+ ER->Ca2+ Releases Ca2+->PKC Activates Cellular_Response Cellular_Response Ca2+->Cellular_Response Modulates Enzyme Activity PKC->Cellular_Response Phosphorylates Target Proteins

Caption: Canonical Gq/11 signaling pathway for 5-HT2A/2C receptors.

The following diagram illustrates a typical experimental workflow for characterizing a novel this compound analog.

Experimental_Workflow Start Novel Analog Synthesis Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Calcium Flux Assay (Determine EC50/IC50) Start->Functional_Assay Data_Analysis Data Analysis & SAR Determination Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design In_Vivo_Studies In Vivo Studies (PK/PD, Efficacy) Lead_Optimization->In_Vivo_Studies Promising Candidate

Caption: Experimental workflow for novel analog characterization.

This guide serves as a foundational resource for researchers interested in the comparative analysis of this compound analogs. While direct comparative data is limited, the provided information on related compounds, experimental protocols, and signaling pathways offers a framework for future investigation and drug discovery efforts in this promising area of medicinal chemistry. Further research is warranted to synthesize and systematically evaluate a series of these analogs to establish a more definitive structure-activity relationship.

References

Comparative Guide to the Mechanism of Action of 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative mechanism of action of 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride against established reference compounds. Due to the limited availability of direct experimental data for this compound, its pharmacological profile is inferred based on the well-characterized activities of structurally related molecules. This document aims to provide a framework for researchers to design and execute experiments to elucidate the precise mechanism of this compound.

Inferred Mechanism of Action: this compound

Based on its structural features, this compound is hypothesized to interact with serotonin (5-HT) receptors and/or monoamine transporters. The cyclopropylamine moiety is a key structural element in various neuroactive compounds, including monoamine oxidase inhibitors, while the ortho-methoxyphenyl group is present in numerous ligands for serotonin and dopamine receptors. The positioning of the methoxy group is known to significantly influence binding affinity and functional activity at these targets.

Comparator Compounds

To provide a robust comparative framework, we have selected two well-characterized compounds:

  • ortho-Methoxyphenylpiperazine (oMeOPP): A serotonin 5-HT1A receptor partial agonist, chosen for its structural similarity in the methoxyphenyl moiety.

  • (S)-Citalopram (Escitalopram): A selective serotonin reuptake inhibitor (SSRI), selected to represent a potential interaction with the serotonin transporter (SERT).

Data Presentation: Comparative Binding Affinities and Functional Activities

The following tables summarize the known quantitative data for the comparator compounds.

Table 1: Receptor Binding Affinities (Ki, nM)

Compound5-HT1ASERTNETDAT
oMeOPP High Affinity (Partial Agonist)[1]No data availableNo data availableNo affinity[1]
(S)-Citalopram >1,000[2]0.8–1.1[2]7,800[2]27,400[2]
1-(2-Methoxyphenyl)cyclopropanamine HCl HypothesizedHypothesizedHypothesizedHypothesized
1-(4-Methoxyphenyl)cyclopropylamine HCl HypothesizedHypothesizedHypothesizedHypothesized

Table 2: Functional Activity (EC50/IC50 and Emax)

CompoundAssayReceptorActivityValue
oMeOPP cAMP Inhibition5-HT1APartial AgonistEmax ≈ 70%[1]
(S)-Citalopram Serotonin Reuptake InhibitionSERTInhibitorIC50 ≈ 1.1 nM[3]

Experimental Protocols

To facilitate the experimental validation of the mechanism of action of this compound, detailed protocols for key assays are provided below.

Radioligand Binding Assay for 5-HT1A Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT1A receptor.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: 10 µM Serotonin.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (pre-soaked in 0.5% polyethyleneimine).

  • 96-well Plates.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing the 5-HT1A receptor in ice-cold lysis buffer.

    • Centrifuge at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh assay buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.

  • Assay Setup (in triplicate in a 96-well plate):

    • Total Binding: Add membrane preparation, [3H]8-OH-DPAT, and assay buffer.

    • Non-specific Binding: Add membrane preparation, [3H]8-OH-DPAT, and 10 µM Serotonin.

    • Test Compound: Add membrane preparation, [3H]8-OH-DPAT, and serial dilutions of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][5]

cAMP Functional Assay for 5-HT1A Receptor

Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of a test compound at the 5-HT1A receptor.

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

  • Test Compound: this compound.

  • Reference Agonist: Serotonin or 8-OH-DPAT.

  • Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.

  • cAMP Assay Kit: (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell Culture Medium and Reagents.

  • 96-well or 384-well Plates.

  • Plate Reader compatible with the chosen assay kit.

Procedure:

  • Cell Culture: Culture cells expressing the 5-HT1A receptor to the appropriate confluency.

  • Cell Plating: Seed the cells into 96-well or 384-well plates and allow them to attach overnight.

  • Assay Protocol (Agonist Mode):

    • Remove the culture medium and replace it with assay buffer.

    • Add serial dilutions of the test compound or reference agonist.

    • Add a fixed concentration of forskolin to all wells.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Assay Protocol (Antagonist Mode):

    • Pre-incubate the cells with serial dilutions of the test compound.

    • Add a fixed concentration of a reference agonist (e.g., EC80 concentration).

    • Add a fixed concentration of forskolin to all wells.

    • Incubate at 37°C for a specified time.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the cAMP assay kit manufacturer's protocol.

  • Data Analysis:

    • Generate a standard curve for cAMP concentration.

    • Calculate the cAMP concentration for each sample.

    • Plot the cAMP concentration against the log concentration of the test compound.

    • For agonist activity, determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

    • For antagonist activity, determine the IC50 (concentration for 50% inhibition of the agonist response).[6][7]

Mandatory Visualizations

G cluster_membrane Cell Membrane 5HT1A_Receptor 5-HT1A Receptor Gi_Protein Gi Protein 5HT1A_Receptor->Gi_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Serotonin Serotonin (Agonist) Serotonin->5HT1A_Receptor Binds Test_Compound 1-(2-Methoxyphenyl) cyclopropanamine HCl (Hypothesized Agonist) Test_Compound->5HT1A_Receptor Binds (Hypothesized) Gi_Protein->AC Inhibits ATP ATP ATP->AC Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition Leads to

Caption: Hypothesized 5-HT1A receptor signaling pathway for 1-(2-Methoxyphenyl)cyclopropanamine HCl.

G cluster_0 Preparation cluster_1 Assay cluster_2 Separation & Detection cluster_3 Analysis Membranes Prepare Membranes (5-HT1A expressing cells) Incubate Incubate Membranes, Radioligand & Compound Membranes->Incubate Radioligand Prepare Radioligand ([3H]8-OH-DPAT) Radioligand->Incubate Compound Prepare Test Compound (Serial Dilutions) Compound->Incubate Filter Rapid Filtration (Separate Bound/Free) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze

Caption: Experimental workflow for a radioligand binding assay.

References

Benchmarking 1-(2-Methoxyphenyl)cyclopropanamine Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the novel compound 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride against established standard compounds. Given the structural characteristics of a cyclopropylamine moiety linked to a methoxyphenyl group, it is hypothesized that this compound primarily targets monoamine transporters, key regulators of neurotransmission in the central nervous system. This guide offers a comparative analysis of its potential performance against selective inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). All experimental data for the standard compounds are compiled from publicly available research to provide a baseline for comparison.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities (Kᵢ) and functional inhibitory concentrations (IC₅₀) of well-characterized monoamine transporter inhibitors. These values serve as a benchmark for evaluating the potency and selectivity of this compound.

Table 1: Comparative Binding Affinities (Kᵢ, nM) of Standard Compounds for Monoamine Transporters

CompoundDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)Primary Target
GBR 12909 1>100>100DAT
Fluoxetine 41801660SERT
Desipramine 319017.6–1630.63–3.5NET

Note: Kᵢ values represent the concentration of the inhibitor required to occupy 50% of the transporters in a radioligand binding assay. A lower Kᵢ value indicates a higher binding affinity. Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Comparative Functional Inhibition (IC₅₀, nM) of Standard Compounds in Uptake Assays

CompoundDopamine Uptake InhibitionSerotonin Uptake InhibitionNorepinephrine Uptake InhibitionPrimary Target
GBR 12909 40-51--DAT
Fluoxetine -16-SERT
Desipramine --~4NET

Note: IC₅₀ values represent the concentration of a compound that inhibits 50% of the specific neurotransmitter uptake. Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the interaction of this compound with monoamine transporters.

Radioligand Binding Assay for Monoamine Transporters

This protocol determines the binding affinity (Kᵢ) of the test compound for DAT, SERT, and NET using a competitive binding assay.

a. Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET.

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligands:

    • For DAT: [³H]GBR 12935 or [³H]WIN 35,428.

    • For SERT: [³H]Citalopram or [³H]Paroxetine.

    • For NET: [³H]Nisoxetine or [³H]Desipramine.

  • Non-specific binding control: A high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET).

  • Test compound: this compound at various concentrations.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

b. Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the target transporter to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 100-200 µg/mL.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kₔ, and varying concentrations of the test compound or the non-specific binding control.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for 60-120 minutes to reach equilibrium.

  • Termination and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of the test compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.

a. Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET, or synaptosomes prepared from specific brain regions (e.g., striatum for DAT, cortex for SERT and NET).

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin (5-HT), or [³H]Norepinephrine.

  • Test compound: this compound at various concentrations.

  • Inhibitors for defining non-specific uptake (e.g., 10 µM GBR 12909 for DAT, 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET).

  • 96-well microplates.

  • Scintillation fluid and a scintillation counter.

b. Procedure:

  • Cell/Synaptosome Preparation:

    • Plate HEK293 cells in 96-well plates and grow to confluency.

    • Alternatively, prepare synaptosomes from fresh or frozen brain tissue by homogenization and differential centrifugation.

  • Uptake Assay:

    • Wash the cells or resuspend the synaptosomes in uptake buffer.

    • Pre-incubate the cells/synaptosomes with varying concentrations of the test compound or vehicle for 10-20 minutes at 37°C.

    • Initiate the uptake by adding the radiolabeled neurotransmitter at a concentration near its Kₘ.

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Termination and Detection:

    • Terminate the uptake by rapid washing with ice-cold uptake buffer.

    • Lyse the cells or synaptosomes.

    • Add scintillation fluid to the lysate and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific uptake by subtracting non-specific uptake (in the presence of a selective inhibitor) from total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.

Visualizations

Signaling Pathways

The following diagrams illustrate the general mechanism of monoamine transporter function and inhibition.

Monoamine_Transporter_Function cluster_presynaptic Presynaptic Neuron cluster_vesicle Vesicle cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron monoamine_vesicle Monoamine Neurotransmitter released_monoamine Released Monoamine monoamine_vesicle->released_monoamine Exocytosis transporter Monoamine Transporter (DAT, SERT, NET) reuptaken_monoamine Reuptaken Monoamine transporter->reuptaken_monoamine synaptic_cleft released_monoamine->transporter Reuptake receptor Postsynaptic Receptor released_monoamine->receptor Binding postsynaptic_neuron signal Signal Transduction receptor->signal

Caption: General mechanism of monoamine neurotransmission and reuptake.

Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron transporter Monoamine Transporter (DAT, SERT, NET) synaptic_cleft released_monoamine Released Monoamine released_monoamine->transporter Reuptake Blocked receptor Postsynaptic Receptor released_monoamine->receptor Increased Binding inhibitor 1-(2-Methoxyphenyl)cyclopropanamine HCl (Test Compound) inhibitor->transporter Inhibition postsynaptic_neuron signal Increased Signal Transduction receptor->signal

Caption: Mechanism of action of a monoamine reuptake inhibitor.

Experimental Workflow

The following diagram outlines the workflow for the in vitro characterization of this compound.

Experimental_Workflow start Start: Characterization of 1-(2-Methoxyphenyl)cyclopropanamine HCl binding_assay Radioligand Binding Assay (DAT, SERT, NET) start->binding_assay uptake_assay Neurotransmitter Uptake Assay (DAT, SERT, NET) start->uptake_assay calc_ki Calculate Ki values binding_assay->calc_ki calc_ic50 Calculate IC50 values uptake_assay->calc_ic50 data_analysis Comparative Data Analysis: Potency and Selectivity Profile calc_ki->data_analysis calc_ic50->data_analysis conclusion Conclusion: Pharmacological Profile of Test Compound data_analysis->conclusion

Caption: Workflow for in vitro benchmarking of the test compound.

Assessing the Selectivity of 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the selectivity of the novel compound 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride. Due to the limited direct experimental data on this specific molecule, we present a comparative approach based on its structural similarities to known modulators of the N-methyl-D-aspartate (NMDA) receptor. Evidence also suggests potential interactions with monoamine transporters, which should be considered for a comprehensive selectivity profile.

This guide outlines the necessary experimental protocols and provides comparative data for well-characterized NMDA receptor antagonists with varying subtype selectivities. This will allow researchers to benchmark the performance of this compound against established pharmacological tools.

Comparative Selectivity at NMDA Receptor Subtypes

The following table summarizes the inhibitory potency (Kᵢ or IC₅₀ values) of several well-characterized NMDA receptor antagonists across different GluN2 subunits. These compounds serve as essential benchmarks for determining the subtype selectivity of a novel compound like this compound. A lower value indicates higher potency.

CompoundPrimary TargetGluN1/GluN2AGluN1/GluN2BGluN1/GluN2CGluN1/GluN2D
NVP-AAM077 GluN2A~10 nM (Kᵢ)~500 nM (Kᵢ)>10 µM (IC₅₀)>10 µM (IC₅₀)
Ro 25-6981 GluN2B>10 µM (IC₅₀)~10 nM (IC₅₀)>10 µM (IC₅₀)>10 µM (IC₅₀)
Ifenprodil GluN2B146 µM (IC₅₀)0.34 µM (IC₅₀)High µMHigh µM
UBP141 GluN2C/2DHigh µMHigh µM~1 µM (IC₅₀)~1 µM (IC₅₀)
Memantine Non-selective~1 µM (IC₅₀)~1 µM (IC₅₀)~0.5 µM (IC₅₀)~0.5 µM (IC₅₀)
ST3 GluN2A52 nM (Kᵢ)782 nM (Kᵢ)107 nM (Kᵢ)400 nM (Kᵢ)
UBP791 GluN2C/2D~4.2 µM (Kᵢ)~1.4 µM (Kᵢ)~90 nM (Kᵢ)~80 nM (Kᵢ)

Note: Values are approximate and can vary depending on the specific experimental conditions. Data compiled from multiple sources.[1][2][3][4][5][6][7]

Potential Off-Target Activity at Monoamine Transporters

Given that some cyclopropane derivatives show affinity for monoamine transporters, it is crucial to assess the activity of this compound at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

TransporterRadioligand for Binding AssayFunctional Assay Principle
DAT [³H]WIN 35,428Inhibition of [³H]dopamine uptake
SERT [³H]Paroxetine or [³H]CitalopramInhibition of [³H]serotonin uptake
NET [³H]NisoxetineInhibition of [³H]norepinephrine uptake

Assessing the IC₅₀ values of this compound in these assays will reveal its potential for off-target effects on monoaminergic systems.[8][9][10]

Experimental Protocols

To determine the selectivity profile of this compound, the following experimental protocols are recommended.

Radioligand Binding Assay for NMDA Receptor Subtype Affinity

This assay determines the affinity of a test compound for a specific NMDA receptor subtype by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibitor constant (Kᵢ) of the test compound at recombinant human NMDA receptors (e.g., GluN1/2A, GluN1/2B, GluN1/2C, GluN1/2D) expressed in a stable cell line (e.g., HEK293).

Materials:

  • Cell membranes expressing the NMDA receptor subtype of interest.

  • Radioligand specific for the glutamate binding site (e.g., [³H]CGP 39653).

  • Test compound (this compound).

  • Binding buffer (e.g., Tris-HCl).

  • Wash buffer.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specific binding.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Calcium Flux Assay for Functional NMDA Receptor Activity

This is a high-throughput functional assay to measure the ability of a compound to modulate NMDA receptor activation by detecting changes in intracellular calcium concentration.

Objective: To determine the functional potency (IC₅₀) of the test compound as an antagonist of NMDA receptor subtypes.

Materials:

  • HEK293 cells expressing the NMDA receptor subtype of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer.

  • NMDA receptor agonists (glutamate and glycine).

  • Test compound.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Plate the cells in a multi-well plate and allow them to attach.

  • Load the cells with the calcium-sensitive dye.

  • Wash the cells to remove excess dye.

  • Place the plate in the fluorescence reader and establish a baseline fluorescence reading.

  • Add the test compound at various concentrations.

  • Inject the agonist solution (glutamate and glycine) into the wells to activate the NMDA receptors.

  • Record the change in fluorescence over time, which corresponds to the influx of calcium through the activated channels.

  • Quantify the fluorescence signal to determine the inhibitory effect of the test compound and calculate the IC₅₀ value.[11][12][13]

Visualizations

NMDA Receptor Signaling Pathway

The following diagram illustrates the basic signaling cascade initiated by the activation of NMDA receptors.

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 Glycine Glycine Glycine->NMDAR Binds to GluN1 Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opens CaM Calmodulin Ca_ion->CaM Activates CaMKII CaMKII CaM->CaMKII Activates CREB CREB Activation CaMKII->CREB Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression

NMDA Receptor Activation and Downstream Signaling.
Experimental Workflow for Selectivity Assessment

This diagram outlines the logical flow of experiments to characterize the selectivity profile of a novel compound.

Experimental_Workflow cluster_primary_screen Primary Target Assessment (Hypothesis: NMDA Receptor) cluster_secondary_screen Secondary Target Assessment (Off-Target Effects) cluster_analysis Data Analysis and Profiling start Test Compound: 1-(2-Methoxyphenyl)cyclopropanamine HCl binding_assay Radioligand Binding Assays (GluN2A, 2B, 2C, 2D) start->binding_assay functional_assay Calcium Flux Assays (GluN2A, 2B, 2C, 2D) start->functional_assay monoamine_assay Monoamine Transporter Assays (DAT, SERT, NET) start->monoamine_assay determine_ki Determine Kᵢ values binding_assay->determine_ki determine_ic50 Determine IC₅₀ values functional_assay->determine_ic50 monoamine_assay->determine_ic50 compare Compare with Benchmark Compounds determine_ki->compare determine_ic50->compare profile Generate Selectivity Profile compare->profile

Workflow for determining the selectivity profile.

References

In Vivo Efficacy of 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific in vivo efficacy data for 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride is not publicly available. This guide provides a comparative framework based on the well-studied, structurally related compound, tranylcypromine (trans-2-phenylcyclopropylamine), a known monoamine oxidase inhibitor. The experimental data and protocols presented herein are illustrative and intended to serve as a template for researchers investigating the in vivo effects of novel cyclopropanamine derivatives.

This guide is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound, likely in the context of neurological or psychiatric disorders such as depression.

Introduction and Presumed Mechanism of Action

This compound belongs to the phenylcyclopropylamine class of compounds. A prominent member of this class is tranylcypromine, an irreversible and non-selective monoamine oxidase (MAO) inhibitor used clinically as an antidepressant and anxiolytic.[1] MAO enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[2][3] By inhibiting MAO, tranylcypromine increases the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism behind its antidepressant effects.[2][3]

Given the structural similarity, it is hypothesized that this compound also functions as a monoamine oxidase inhibitor. The addition of a methoxy group on the phenyl ring may alter its potency, selectivity for MAO-A versus MAO-B, or its pharmacokinetic profile.

Signaling Pathway: Monoamine Oxidase Inhibition

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) Neurotransmitters Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) Neurotransmitters->MAO Degradation Vesicles Synaptic Vesicles Neurotransmitters->Vesicles Reuptake & Packaging Increased_NTs Increased Neurotransmitter Levels Vesicles->Increased_NTs Release Compound 1-(2-Methoxyphenyl) cyclopropanamine HCl Compound->MAO Inhibition Receptors Postsynaptic Receptors Increased_NTs->Receptors Binding Signal Neuronal Signal (Antidepressant Effect) Receptors->Signal

Caption: Hypothesized mechanism of action for this compound.

Comparative In Vivo Efficacy Data

The following tables present hypothetical data structures for comparing the efficacy of "Compound X" (this compound) against a standard MAOI (Tranylcypromine) and a selective serotonin reuptake inhibitor (SSRI) like Fluoxetine in established rodent models of depression.

Table 1: Forced Swim Test (FST) - Behavioral Despair Model
CompoundDose (mg/kg, i.p.)Immobility Time (seconds)% Reduction in Immobility vs. Vehicle
Vehicle (Saline) -180 ± 15-
Compound X 5120 ± 1233.3%
1085 ± 1052.8%
2060 ± 866.7%
Tranylcypromine 590 ± 1150.0%
1065 ± 963.9%
Fluoxetine 10135 ± 1425.0%
20100 ± 1244.4%

Data are presented as mean ± SEM.

Table 2: Chronic Unpredictable Mild Stress (CUMS) Model - Anhedonia Assessment
Treatment GroupSucrose Preference (Baseline)Sucrose Preference (Week 4 of CUMS)% Reversal of Anhedonia
Non-Stressed + Vehicle 90 ± 5%88 ± 6%-
CUMS + Vehicle 89 ± 4%55 ± 7%-
CUMS + Compound X (10 mg/kg) 91 ± 5%78 ± 6%67.6%
CUMS + Tranylcypromine (5 mg/kg) 88 ± 6%75 ± 8%58.8%
CUMS + Fluoxetine (10 mg/kg) 90 ± 4%72 ± 7%50.0%

Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vivo findings.

Forced Swim Test (FST)
  • Animals: Male Sprague-Dawley rats (250-300g) are used.

  • Apparatus: A transparent plexiglass cylinder (40 cm high, 20 cm in diameter) is filled with water (25°C) to a depth of 30 cm.

  • Procedure:

    • Animals are administered Compound X, tranylcypromine, fluoxetine, or vehicle intraperitoneally (i.p.) 60 minutes before the test.

    • Each rat is placed individually into the cylinder for a 6-minute session.

    • The session is video-recorded. An observer, blind to the treatment groups, scores the total duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

  • Data Analysis: The mean immobility time for each group is calculated. Statistical significance is determined using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Chronic Unpredictable Mild Stress (CUMS) Model
  • Animals: Male C57BL/6 mice (8-10 weeks old) are used.

  • Procedure:

    • Baseline Sucrose Preference: Mice are habituated to a 1% sucrose solution for 48 hours, followed by a 24-hour test where they have access to two bottles, one with 1% sucrose and one with water. Preference is calculated as (sucrose intake / total fluid intake) x 100.

    • CUMS Paradigm (4 weeks): Mice are subjected to a varying schedule of mild stressors (e.g., cage tilt, damp bedding, light/dark cycle reversal, restraint stress) for 4 weeks.

    • Treatment: Starting from week 2 of CUMS, mice receive daily i.p. injections of Compound X, comparators, or vehicle.

    • Sucrose Preference Test: The sucrose preference test is repeated weekly to assess the development and reversal of anhedonia.

  • Data Analysis: Changes in sucrose preference over time are analyzed using a two-way repeated measures ANOVA.

Visualization of Experimental Workflow

A clear workflow diagram is essential for planning and executing complex in vivo studies.

Workflow for CUMS Efficacy Study

CUMS_Workflow A Acclimatization (1 week) B Baseline Sucrose Preference Test A->B C Group Randomization B->C D CUMS Paradigm & Daily Dosing (Weeks 1-4) C->D E Weekly Sucrose Preference Tests D->E Weekly F Behavioral Readouts (e.g., Open Field Test) D->F End of Study G Tissue Collection (Brain Regions) F->G H Biochemical Analysis (e.g., Neurotransmitter levels) G->H

Caption: A typical experimental workflow for evaluating antidepressant efficacy in a CUMS model.

Conclusion and Future Directions

While direct experimental evidence for the in vivo efficacy of this compound is currently lacking, its structural relationship to tranylcypromine suggests a strong potential as a monoamine oxidase inhibitor. The comparative guide presented here offers a robust framework for its preclinical evaluation. Future in vivo studies should aim to:

  • Establish a full dose-response relationship in validated animal models of depression.

  • Assess its selectivity for MAO-A vs. MAO-B to predict its side-effect profile.

  • Conduct pharmacokinetic studies to determine its bioavailability, half-life, and brain penetration.

  • Compare its efficacy and side-effect profile (e.g., hypertensive crisis risk with tyramine challenge) directly against both traditional MAOIs and newer classes of antidepressants.

By following systematic and comparative in vivo validation protocols, the therapeutic potential of this compound can be thoroughly elucidated for researchers and drug developers.

References

comparative pharmacokinetics of 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Pharmacokinetic Properties of 1-(2-Methoxyphenyl)cyclopropanamine Hydrochloride Derivatives

A Comparative Guide for Drug Development Professionals

Introduction

This guide presents a comparative analysis based on available data for structurally related compounds, alongside detailed methodologies for key in vivo and in vitro pharmacokinetic studies. This information is intended to guide researchers in designing and interpreting experiments for novel derivatives of this compound.

Comparative Pharmacokinetic Data

In the absence of direct comparative studies on this compound derivatives, we present data from a study on N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide derivatives, which share the 2-methoxyphenyl moiety. This serves as an illustrative example of how pharmacokinetic parameters can be compared. The following table summarizes the in vitro metabolic stability of two such derivatives in rat liver microsomes. A longer half-life (T½) in this assay is generally indicative of lower intrinsic clearance and potentially better bioavailability in vivo.

Table 1: Comparative Metabolic Stability in Rat Liver Microsomes

Compound IDStructural ModificationHalf-life (T½) in min
R-17 Linker with secondary hydroxyl group6.1
15 Propane linker (hydroxyl group removed)31.5[1]

This data is representative and illustrates the impact of structural modifications on metabolic stability. The compounds are N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamides, not this compound derivatives.[1]

Experimental Protocols

Comprehensive evaluation of a drug candidate's pharmacokinetics involves both in vivo studies in animal models and in vitro assays to assess specific ADME properties.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical study to determine key pharmacokinetic parameters following oral (PO) and intravenous (IV) administration.

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life, and bioavailability) of a test compound in rats.

Materials:

  • Test compound (a derivative of this compound)

  • Vehicle suitable for oral and intravenous administration (e.g., saline, 5% DMSO/5% Solutol in water)

  • Male Sprague-Dawley rats (n=3-5 per group)

  • Dosing gavage needles and syringes

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing:

    • Oral (PO) Group: Administer the test compound at a specific dose (e.g., 10 mg/kg) via oral gavage.

    • Intravenous (IV) Group: Administer the test compound at a lower dose (e.g., 1 mg/kg) via tail vein injection.

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) from the saphenous or jugular vein at predetermined time points.

    • Typical time points for PO administration: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Typical time points for IV administration: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.

    • Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the compound.

    • Extract the compound from the plasma samples (e.g., via protein precipitation with acetonitrile).

    • Analyze the samples on the LC-MS/MS system.

  • Data Analysis:

    • Calculate the plasma concentration of the test compound at each time point.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to determine the following parameters:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): A measure of total drug exposure.

      • t½ (Half-life): Time for the plasma concentration to decrease by half.

      • CL (Clearance): Volume of plasma cleared of the drug per unit time.

      • Vd (Volume of Distribution): Apparent volume into which the drug distributes.

      • F% (Oral Bioavailability): (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100.

In Vitro Metabolic Stability Assay

This assay provides an early assessment of a compound's susceptibility to metabolism by liver enzymes.

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in liver microsomes.

Materials:

  • Test compound

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system (cofactor for metabolic enzymes)

  • Phosphate buffer (pH 7.4)

  • Positive control compound with known metabolic stability (e.g., verapamil)

  • Acetonitrile or methanol for reaction termination

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Incubation Preparation:

    • Prepare a solution of the test compound in buffer.

    • In a 96-well plate, add the liver microsomes and the test compound solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

  • Time Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • Determine the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t½) = 0.693 / slope.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).

Visualizing Experimental Workflows

Diagrams of the experimental workflows provide a clear and concise overview of the processes involved.

InVivo_PK_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_analysis_phase Data Analysis Phase Dosing Dosing (PO or IV) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Time Points Plasma_Prep Plasma Preparation (Centrifugation) Blood_Sampling->Plasma_Prep Bioanalysis LC-MS/MS Bioanalysis Plasma_Prep->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis

Caption: Workflow for a typical in vivo pharmacokinetic study.

InVitro_Metabolic_Stability_Workflow cluster_incubation Incubation cluster_analysis Analysis Compound_Microsomes 1. Add Compound & Liver Microsomes Pre_incubation 2. Pre-incubate at 37°C Compound_Microsomes->Pre_incubation Add_NADPH 3. Initiate with NADPH Pre_incubation->Add_NADPH Time_Points 4. Terminate at Time Points Add_NADPH->Time_Points Sample_Processing 5. Sample Processing (Protein Precipitation) Time_Points->Sample_Processing LC_MS_Analysis 6. LC-MS/MS Analysis Sample_Processing->LC_MS_Analysis Data_Calculation 7. Calculate t½ and CLint LC_MS_Analysis->Data_Calculation

Caption: Workflow for an in vitro metabolic stability assay.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 1-(2-Methoxyphenyl)cyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 1-(2-Methoxyphenyl)cyclopropanamine hydrochloride in a laboratory setting. The following procedures are designed to minimize risk and ensure a safe operational workflow, from initial handling to final disposal.

Chemical and Physical Properties

Limited specific quantitative data for this compound is publicly available. The information presented is based on available Safety Data Sheets (SDS) for the named compound and structurally similar molecules.

PropertyData
Chemical Name This compound
Appearance White solid[1]
Molecular Formula C₁₁H₁₅NO・HCl[1]
Molecular Weight 213.7 g/mol [1]
CAS Number 1298022-51-1[1]

Hazard Identification and Personal Protective Equipment (PPE)

While one available Safety Data Sheet (SDS) does not assign a GHS classification, related compounds such as (S)-Cyclopropyl(2-methoxyphenyl)methanamine hydrochloride are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[2] Therefore, a cautious approach is warranted, and the following personal protective equipment is mandatory.

OperationMinimum PPE Requirement
Pre-handling/Setup Lab coat, safety glasses.
Weighing and Transferring (Solid) Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles. Work should be conducted in a chemical fume hood or ventilated enclosure.[3]
Dissolving/Solution Preparation Chemical-resistant gloves, lab coat, safety goggles, and a face shield if there is a splash hazard.[4] All operations should be performed in a chemical fume hood.
Spill Cleanup Chemical-resistant gloves, lab coat or chemical-resistant suit, safety goggles, and appropriate respiratory protection (e.g., a NIOSH-approved respirator).[5]
Waste Disposal Chemical-resistant gloves, lab coat, and safety goggles.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the standard procedure for safely handling this compound.

1. Pre-Handling and Area Preparation:

  • Ensure that a current Safety Data Sheet for a similar compound is accessible.[5]

  • Verify that the chemical fume hood is functioning correctly.

  • Keep the work area clear of unnecessary items.

  • Ensure that an eyewash station and safety shower are accessible and have been recently tested.[6]

  • Have a chemical spill kit readily available.

2. Personal Protective Equipment (PPE) Donning:

  • Put on a lab coat, ensuring it is fully buttoned.

  • Wear safety goggles to protect against dust particles and splashes.

  • Put on chemical-resistant gloves. Check gloves for any signs of damage before use.

3. Handling the Compound:

  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of the solid powder.

    • Use a spatula to carefully transfer the desired amount of the compound onto weighing paper or into a suitable container.

    • Avoid generating dust.

  • Dissolving:

    • In a chemical fume hood, add the weighed solid to the chosen solvent in an appropriate flask or beaker.

    • If necessary, stir the solution using a magnetic stirrer or gentle swirling to facilitate dissolution.

    • Keep the container covered as much as possible to prevent the release of vapors.

4. Post-Handling and Decontamination:

  • Clean all equipment used for handling the compound.

  • Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.

  • Carefully remove gloves and dispose of them in the designated chemical waste container.

  • Wash hands thoroughly with soap and water after the procedure is complete.[6]

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] If skin irritation occurs, seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor.[1]

  • Ingestion: Rinse the mouth with water.[1] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1]

Disposal Plan

  • Solid Waste: Dispose of unused this compound and any materials contaminated with the solid (e.g., weighing paper, gloves) in a clearly labeled hazardous chemical waste container.

  • Liquid Waste: Dispose of solutions containing the compound in a designated halogenated or non-halogenated organic solvent waste container, as appropriate for the solvent used.

  • General Guidance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[7][8] Do not pour chemical waste down the drain.

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS & Protocol Prepare Work Area Prepare Fume Hood Review SDS->Prepare Work Area Don PPE Don PPE: Lab Coat, Goggles, Gloves Prepare Work Area->Don PPE Weigh Solid Weigh Solid in Fume Hood Don PPE->Weigh Solid Prepare Solution Prepare Solution in Fume Hood Weigh Solid->Prepare Solution Decontaminate Decontaminate Glassware & Surfaces Prepare Solution->Decontaminate Dispose Waste Dispose of Chemical Waste Decontaminate->Dispose Waste Remove PPE Remove & Dispose of PPE Dispose Waste->Remove PPE Wash Hands Wash Hands Thoroughly Remove PPE->Wash Hands

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.